GW627368
Descripción
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWXJVMYAXCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195993 | |
| Record name | GW-627368X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439288-66-1 | |
| Record name | GW-627368X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-627368X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-627368X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GW627368: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) that mediates the effects of prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses. The EP4 receptor, upon activation by PGE2, primarily couples to the Gs alpha subunit (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests that the EP4 receptor can signal through alternative pathways, including the Gi alpha subunit (Gi) and β-arrestin. By competitively blocking the binding of PGE2 to the EP4 receptor, this compound effectively inhibits these downstream signaling cascades, making it a valuable tool for investigating the role of the EP4 receptor in various biological systems and a potential therapeutic agent for a range of diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, in vitro functional antagonism, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for various prostanoid receptors.
Table 1: Binding Affinity of this compound at Human Prostanoid Receptors
| Receptor | Ligand | Parameter | Value | Cell Line | Reference |
| Human EP4 | [3H]-PGE2 | pKi | 7.0 ± 0.2 | HEK293 | [1] |
| Human TP | [3H]-SQ29548 | pKi | 6.8 | HEK293 | [1] |
| Human EP1 | [3H]-PGE2 | pKi | < 5.3 | CHO | [1] |
| Human EP2 | [3H]-PGE2 | pKi | < 5.3 | CHO | [1] |
| Human EP3 | [3H]-PGE2 | pKi | < 5.3 | HEK293 | [1] |
| Human DP1 | [3H]-PGD2 | pKi | < 5.3 | HEK293 | [1] |
| Human FP | [3H]-PGF2α | pKi | < 5.3 | HEK293 | [1] |
| Human IP | [3H]-Iloprost | pKi | < 5.3 | HEK293 | [1] |
Table 2: Functional Antagonist Potency of this compound
| Receptor | Agonist | Parameter | Value | Tissue/Cell Line | Reference |
| Human EP4 | PGE2 | pKb | 7.9 ± 0.4 | HEK293 | [1][3] |
| Piglet Saphenous Vein EP4 | PGE2 | pKb | 9.2 ± 0.2 | Piglet Saphenous Vein | [1][3] |
| Human Platelet TP | U-46619 | pA2 | ~7.0 | Human Washed Platelets | [1][2] |
| Human EP1 | 17-phenyl trinor PGE2 | pA2 | 6.0 | CHO | [1] |
| Rabbit EP2 | Butaprost | pA2 | < 5.0 | Rabbit Jugular Vein | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the initiation of downstream signaling cascades normally triggered by PGE2 binding to the EP4 receptor. The primary pathway involves the Gs-cAMP-PKA axis. However, the EP4 receptor has been shown to couple to other signaling molecules, leading to a more complex signaling network.
Canonical Gs-cAMP Pathway
The canonical signaling pathway for the EP4 receptor involves its coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, prevents PGE2 from activating this cascade.
Non-Canonical Signaling Pathways
In addition to the Gs pathway, the EP4 receptor has been implicated in signaling through other G-proteins and intracellular effectors. These non-canonical pathways can contribute to the diverse biological effects of PGE2.
Experimental Protocols
The characterization of this compound as a selective EP4 receptor antagonist has been established through a series of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competition binding assays are used to measure its ability to displace a radiolabeled ligand from the EP4 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the recombinant human EP4 receptor.
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2 (at a high concentration).
-
Test compound: this compound (at various concentrations).
-
Assay buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [3H]-PGE2 at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [3H]-PGE2.
-
Either vehicle, unlabeled PGE2 (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled PGE2) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Measurement of cAMP Accumulation
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For the EP4 receptor, which is primarily Gs-coupled, measuring the accumulation of cAMP is a common functional readout.
Objective: To determine the functional antagonist potency (pKb or pA2) of this compound at the human EP4 receptor.
Materials:
-
HEK293 cells expressing the recombinant human EP4 receptor.
-
PGE2 (agonist).
-
This compound (antagonist).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the HEK293-hEP4 cells in appropriate media until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add varying concentrations of PGE2 to the wells and incubate for a further specified time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Construct concentration-response curves for PGE2 in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.
-
Alternatively, the antagonist dissociation constant (Kb) can be calculated using the Gaddum equation, and the pKb is the negative logarithm of the Kb. A Schild slope close to unity is indicative of competitive antagonism.
-
Experimental Workflow Visualization
The characterization of a novel compound like this compound typically follows a logical progression of experiments to determine its pharmacological profile.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the prostanoid EP4 receptor. Its mechanism of action is centered on the blockade of PGE2-mediated signaling, primarily through the Gs-cAMP pathway, but also affecting non-canonical signaling routes. The comprehensive pharmacological data, derived from detailed experimental protocols as outlined in this guide, solidify its role as a critical research tool for elucidating the multifaceted functions of the EP4 receptor in health and disease. For researchers and drug development professionals, this compound serves as a benchmark compound for the development of novel EP4 receptor modulators with therapeutic potential in inflammatory diseases, pain, and oncology.
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
GW627368: A Technical Guide to its EP4 Receptor Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of GW627368, a potent and selective competitive antagonist of the prostanoid EP4 receptor. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways and experimental workflows.
Core Data Presentation: Selectivity Profile of this compound
This compound has been extensively characterized for its binding affinity and functional antagonism against a panel of human prostanoid receptors. The data presented below, primarily derived from radioligand binding assays and functional studies, demonstrates its high selectivity for the EP4 receptor, with a notable additional affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][3]
| Receptor | Binding Affinity (pKi) | Functional Antagonism (pA2/pKb) |
| EP4 | 7.0 ± 0.2 | 7.9 ± 0.4 (pKb) |
| EP1 | < 5.3 | 6.0 (pA2) |
| EP2 | < 5.3 | < 5.0 (pA2) |
| EP3 | < 5.3 | No significant antagonism |
| DP (DP1) | < 5.3 | No significant antagonism |
| FP | < 5.3 | No significant antagonism |
| IP | < 5.3 | No significant antagonism, but potentiated iloprost (B1671730) effect |
| TP | 6.8 | ~7.0 (pA2, estimated from platelet aggregation inhibition) |
Data compiled from Wilson et al., 2006.[3]
Signaling Pathways
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] This canonical pathway activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][7] Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including those involving the Gi alpha subunit (Gαi) and β-arrestin.[4][8][9]
Experimental Protocols
The determination of this compound's selectivity profile relies on standardized in vitro assays. The following are detailed methodologies for two key types of experiments.
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
a. Receptor Membrane Preparation:
-
Human embryonic kidney (HEK293) cells recombinantly expressing the human prostanoid receptor of interest (e.g., EP4, EP1, EP2, etc.) are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. A protein assay (e.g., BCA assay) is performed to determine the protein concentration.
b. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.4).[3]
-
A fixed concentration of the appropriate radioligand (e.g., [3H]PGE2 for EP receptors). The concentration is typically chosen to be near the Kd value for the receptor.
-
Varying concentrations of the unlabeled antagonist (this compound) to generate a competition curve.
-
Receptor membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Total binding is determined in the absence of any competing ligand.
c. Incubation and Separation:
-
The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
d. Detection and Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Functional cAMP Assay (for determining pA2/pKb)
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist, in this case, the production of cyclic AMP (cAMP).
a. Cell Culture and Plating:
-
HEK293 cells stably expressing the human EP4 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to a suitable confluency.
b. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period (e.g., 15-30 minutes).
-
Following the pre-incubation, the cells are stimulated with a fixed concentration of an agonist (e.g., PGE2 at its EC80 concentration) for another defined period (e.g., 10-20 minutes).
c. cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are then measured using a commercially available cAMP assay kit, which is often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaLISA.
d. Data Analysis:
-
The results are expressed as a percentage of the response to the agonist in the absence of the antagonist.
-
The IC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
To determine the antagonist's affinity (pA2 or pKb), a Schild analysis is performed. This involves generating agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist. The dose-ratios are calculated and plotted on a Schild plot. A linear regression of the plot yields the pA2 value from the x-intercept. A slope not significantly different from unity is indicative of competitive antagonism.[2][3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a selective receptor antagonist like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Receptor Binding Affinity
An In-depth Technical Guide on the TP Receptor Affinity of GW627368
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the affinity of this compound for the human prostanoid thromboxane (B8750289) (TP) receptor. This compound, fully known as (N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene (B151609) sulphonamide), is primarily identified as a potent and selective competitive antagonist of the prostanoid EP₄ receptor.[1][2][3][4] However, it also exhibits significant binding affinity for the human TP receptor, a characteristic that is crucial for a complete pharmacological understanding of the compound.[1][2][3][4][5]
The binding affinity of this compound has been quantified through various experimental assays. The data presented below summarizes its affinity for the human TP receptor, its primary target (EP₄), and other related prostanoid receptors.
Table 1: this compound Affinity Profile at Human Prostanoid Receptors
| Receptor | Assay Type | Parameter | Value | Species | Source |
| TP | Competition Radioligand Binding | pKᵢ | 6.8 (n=2) | Human | [1][2][4] |
| TP | Platelet Aggregation (Functional) | pA₂ | ~7.0 | Human | [1][2][4] |
| EP₄ | Competition Radioligand Binding | pKᵢ | 7.0 ± 0.2 (n=10) | Human | [1][4] |
| EP₄ | Functional Assay (HEK293 cells) | pKₑ | 7.9 ± 0.4 | Human | [1][4] |
| EP₁ | Functional Assay | pA₂ | 6.0 | Human | [1][4] |
| Other Prostanoid Receptors (CRTH₂, EP₂, EP₃, IP, FP) | Competition Radioligand Binding / Functional | pKᵢ / pA₂ | < 5.3 | Human | [1][4] |
Table 2: Species Selectivity of this compound at the TP Receptor
| Species | Assay Type | Parameter | Value | Finding | Source |
| Human | Platelet Aggregation | pA₂ | ~7.0 | Significant Antagonism | [1][2][4] |
| Rabbit | Vascular Ring Contraction | Affinity | < 5.0 | No Significant Antagonism | [1][4] |
| Guinea-Pig | Vascular Ring Contraction | Affinity | < 5.0 | No Significant Antagonism | [1][4] |
Signaling Pathways
The TP receptor, a G-protein-coupled receptor (GPCR), mediates the biological effects of its ligand, thromboxane A₂.[6][7] Upon activation, it primarily couples to Gᵩ and G₁₃ proteins, initiating distinct downstream signaling cascades that lead to physiological responses such as platelet aggregation and vasoconstriction.[6] There are two human isoforms, TPα and TPβ, which arise from alternative splicing.[6][7]
Experimental Protocols
The affinity values (Kᵢ) for this compound are primarily determined using competition radioligand binding assays. Functional antagonism (pA₂) is often assessed via platelet aggregation inhibition assays.
Competition Radioligand Binding Assay
This assay is considered a gold standard for quantifying the affinity of a compound for a receptor.[8] It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation:
-
Human TP receptors are typically expressed in a stable cell line, such as HEK293 cells.
-
Cells are cultured and harvested.
-
The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation containing the receptors.[9]
-
-
Binding Incubation:
-
The membrane preparation is incubated in a buffer solution.
-
A fixed concentration of a suitable radioligand for the TP receptor (e.g., a radiolabeled TP agonist or antagonist) is added.
-
Varying concentrations of the unlabeled competitor compound, this compound, are added to the incubation mixture.[8]
-
-
Separation:
-
Quantification:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.
-
The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1][11]
-
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
GW627368: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cancer, and immune responses.[3][4] The EP4 receptor, upon activation by PGE2, triggers a cascade of intracellular signaling events that can promote cell proliferation, survival, angiogenesis, and immune suppression.[3][5] Consequently, antagonism of the EP4 receptor with molecules like this compound presents a promising therapeutic strategy for various diseases, notably cancer and inflammatory disorders.[3][4][6] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2, and inhibiting the initiation of downstream signaling cascades.[1][2] While highly selective for the EP4 receptor, this compound also exhibits some affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| pKi | Prostanoid EP4 | Human | 7.0 | [1][2] |
| pKi | Prostanoid TP | Human | 6.8 | [1][2] |
| pKb | Prostanoid EP4 | Human | 7.9 ± 0.4 | [1] |
| pKb | Prostanoid EP4 | Piglet | 9.2 ± 0.2 | [1] |
| pA2 | Prostanoid TP | Human | ~7.0 | [1] |
| pA2 | Prostanoid EP1 | Not Specified | 6.0 | [1] |
| pIC50 (basal cAMP) | Not Applicable | Not Applicable | 6.3 | [2][7] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Cell Line/Model | Effect | Concentration/Dose | Reference |
| Inhibition of Proliferation & Invasion | SUM149 IBC cells | Inhibition | Starting at 0.1 µM | [2][7] |
| Inhibition of Proliferation & Invasion | MDA-MB-231 non-IBC cells | Inhibition | Higher concentrations | [2][7] |
| Tumor Regression | Sarcoma 180 bearing mice | Significant tumor reduction and apoptosis | 5-15 mg/kg (p.o.) | [3] |
Downstream Signaling Pathways
This compound, by blocking the EP4 receptor, modulates several critical downstream signaling pathways implicated in cellular homeostasis and disease.
cAMP/PKA/CREB Pathway
The canonical signaling pathway for the EP4 receptor involves its coupling to the Gαs protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[8][9] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[4] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in cell survival, proliferation, and inflammation, including COX-2 and EP4 itself, creating a positive feedback loop.[3][4] this compound disrupts this entire cascade by preventing the initial Gαs activation.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of epidermal growth factor receptor signaling by the prostaglandin E2 receptor EP4 pathway during gastric tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of epidermal growth factor receptor signaling by the prostaglandin E(2) receptor EP4 pathway during gastric tumorigenesis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues | Springer Nature Experiments [experiments.springernature.com]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to GW627368 and its Role in Prostaglandin E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacology of GW627368, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-prostanoid 4 (EP4) receptor. It delves into the core of PGE2 signaling, detailing the mechanisms of action and providing a comprehensive overview of experimental protocols for studying this pathway and the effects of antagonists like this compound.
Introduction to Prostaglandin E2 Signaling
Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] It exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][3] These receptors are distributed in various tissues and, upon activation by PGE2, couple to different intracellular signaling cascades, leading to a wide range of cellular responses.[1][4][5]
The signaling pathways for each receptor subtype are distinct:
-
EP1: Couples to Gq, leading to an increase in intracellular calcium levels via phospholipase C activation.[1][6]
-
EP2 and EP4: Both couple to Gs, activating adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and activates protein kinase A (PKA).[1][2][7][8] The EP4 receptor can also signal through the PI3K/Akt pathway.[6]
-
EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[1][7]
The diverse and sometimes opposing effects of PGE2 are a direct consequence of the differential expression of these receptor subtypes and their downstream signaling pathways.
This compound: A Selective EP4 Receptor Antagonist
This compound, with the chemical name N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzene sulphonamide, is a well-characterized competitive antagonist of the prostanoid EP4 receptor.[9][10] It has been instrumental as a pharmacological tool to investigate the specific roles of the EP4 receptor in various physiological and disease models.[9][11] While highly selective for the EP4 receptor, it also exhibits some affinity for the human thromboxane (B8750289) A2 (TP) receptor.[9][10][12]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound for various prostanoid receptors.
Table 1: Binding Affinity of this compound for Human Prostanoid Receptors
| Receptor Subtype | pKi (mean ± SEM) |
| EP4 | 7.0 ± 0.2 |
| TP | 6.8 |
| Other Prostanoid Receptors (CRTH2, EP1, EP2, EP3, IP, FP) | < 5.3 |
Data compiled from competition radioligand binding assays.[9][10]
Table 2: Functional Antagonist Potency of this compound
| Receptor and Tissue/Cell Line | Parameter | Value (mean ± SEM) |
| Human EP4 (recombinant, HEK293 cells) | pKb | 7.9 ± 0.4 |
| Piglet Saphenous Vein (endogenous EP4) | pKb | 9.2 ± 0.2 |
| Human EP1 (recombinant) | pA2 | 6.0 |
| Human Washed Platelets (endogenous TP) | approximate pA2 | ~7.0 |
| Rabbit EP2 (recombinant) | pA2 | < 5.0 |
Data derived from functional assays measuring the inhibition of agonist-induced responses.[9][10]
This compound is devoid of agonist activity and has been shown to reduce basal cAMP levels in cells expressing the EP4 receptor, with a pIC50 value of 6.3.[12][13]
Experimental Protocols
The characterization of this compound and its effects on PGE2 signaling relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor.
Objective: To determine the IC50 of the test compound, from which the Ki can be calculated.
Materials:
-
Cell membranes expressing the human EP4 receptor (e.g., from recombinant HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled PGE2.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and cell membranes.
-
Incubation: Incubate the plate for a defined period (e.g., 180 minutes at room temperature) to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Drying and Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay
This functional assay measures the ability of an antagonist to block agonist-induced cAMP production in cells expressing Gs-coupled receptors like EP4.
Objective: To determine the functional potency (pKb or pA2) of this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human EP4 receptor.
-
Agonist: PGE2.
-
Antagonist: this compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
96- or 384-well plates.
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells into microplates and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Construct concentration-response curves for PGE2 in the presence and absence of different concentrations of this compound. The antagonist's potency can be determined using a Schild plot analysis to calculate the pA2 value, or by fitting the data to the Gaddum equation to determine the pKb.
Calcium Mobilization Assay
This assay is used to assess the activity of compounds on Gq-coupled receptors like EP1.
Objective: To determine if this compound has any antagonist activity at the EP1 receptor.
Materials:
-
HEK293 or CHO cells expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: PGE2 or a selective EP1 agonist.
-
Antagonist: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system (e.g., FlexStation).
Procedure:
-
Cell Plating: Plate the EP1-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for approximately 30-60 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and incubate.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the antagonist's effect by measuring the inhibition of the agonist-induced fluorescence signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
Prostaglandin E2 Signaling Pathways
Caption: PGE2 signaling through EP receptors and this compound's point of action.
Experimental Workflow for Antagonist Characterization
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
GW627368: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of GW627368, a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor 4 (EP4). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development, particularly in the fields of inflammation, oncology, and immunology.
Chemical Structure and Properties
This compound, also referred to as GW627368X, is a synthetic, non-prostanoid antagonist of the EP4 receptor.[1][2] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzenesulfonamide | [1][2][3] |
| Synonyms | GW627368X, 4-(4,9-diethoxy-1,3-dihydro-1-oxo-2H-benz[f]isoindol-2-yl)-N-(phenylsulfonyl)benzeneacetamide | [4][5] |
| CAS Number | 439288-66-1 | [4][6][7] |
| Molecular Formula | C30H28N2O6S | [6][7] |
| Molecular Weight | 544.62 g/mol | [6][7] |
| Appearance | White to off-white solid | [6] |
| SMILES | O=C(NS(=O)(C1=CC=CC=C1)=O)CC2=CC=C(N(CC3=C4C(OCC)=C(C=CC=C5)C5=C3OCC)C4=O)C=C2 | [6] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store at -20°C | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist of the prostanoid EP4 receptor.[1][4][9] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).
However, EP4 receptor signaling is complex and can also involve other pathways. Evidence suggests that the EP4 receptor can also couple to Gαi, leading to the inhibition of adenylyl cyclase, and can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[10] These pathways are implicated in diverse cellular processes, including cell proliferation, survival, migration, and angiogenesis.[10]
By competitively blocking the binding of PGE2 to the EP4 receptor, this compound inhibits these downstream signaling cascades. This antagonistic action makes this compound a valuable tool for investigating the physiological and pathological roles of the PGE2/EP4 signaling axis.
References
- 1. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]
- 9. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biodatacorp.com [biodatacorp.com]
GW627368 discovery and development
An In-depth Technical Guide to the Discovery and Development of GW627368
Abstract
This compound, identified by its chemical name N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene (B151609) sulphonamide, is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3] It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][4] This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological profile, relevant experimental protocols, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[5][6][7] Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[8][9] The EP4 receptor, in particular, has emerged as a significant therapeutic target due to its role in mediating PGE2-driven cellular responses such as proliferation, invasion, and angiogenesis, especially in the context of cancer.[10][11][12] this compound was developed as a selective antagonist of the EP4 receptor to investigate its therapeutic potential.[2]
Physicochemical Properties
| Property | Value |
| Chemical Name | N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide[2][3] |
| CAS Number | 439288-66-1[4] |
| Molecular Formula | C30H28N2O6S[4] |
| Molecular Weight | 544.62 g/mol [4] |
Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Potency of this compound
| Target Receptor | Assay Type | Species | Value | Unit | Reference |
| Prostanoid EP4 Receptor | Radioligand Binding (pKi) | Human | 7.0 | [1][4] | |
| Prostanoid TP Receptor | Radioligand Binding (pKi) | Human | 6.8 | [1][4] | |
| Prostanoid EP4 Receptor | Functional Antagonism (pKb) | Human (HEK293 cells) | 7.9 ± 0.4 | [2][13] | |
| Prostanoid EP4 Receptor | Functional Antagonism (pKb) | Piglet (saphenous vein) | 9.2 ± 0.2 | [2][13] | |
| Prostanoid EP1 Receptor | Functional Antagonism (pA2) | 6.0 | [2][13] | ||
| Prostanoid EP2 Receptor | Functional Antagonism (pA2) | Rabbit | <5.0 | [2][13] | |
| Other Prostanoid Receptors (CRTH2, EP3, IP, FP) | Functional Antagonism | No significant activity | [2][13] | ||
| Basal cAMP levels | Inhibition (pIC50) | 6.3 | [1][14] | ||
| U-46619-induced platelet aggregation | Inhibition (approximate pA2) | Human | ~7.0 | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Sarcoma Model
| Dosage (mg/kg, p.o.) | Treatment Schedule | Outcome | Reference |
| 5, 10, 15 | Every alternate day for 28 days | Significant tumor regression, reduction in tumor size, and induction of apoptosis.[1][10] | [1][10] |
Mechanism of Action & Signaling Pathways
This compound exerts its effects primarily by competitively antagonizing the EP4 receptor. The EP4 receptor is a Gs-coupled receptor, and its activation by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2][10] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB.[10]
Furthermore, the EP4 receptor can also signal through alternative pathways, such as the PI3K/Akt and ERK pathways, and can transactivate the Epidermal Growth Factor Receptor (EGFR).[10][11] These pathways are crucial in promoting cell proliferation, survival, and angiogenesis. By blocking the EP4 receptor, this compound inhibits these downstream signaling cascades.
EP4 Receptor Signaling Pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for prostanoid receptors.
-
Membrane Preparation : Membranes are prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the specific human prostanoid receptor subtype.[2] Cells are harvested, homogenized in a buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.4), and centrifuged to pellet the membranes.[2] The final membrane preparation is resuspended in the assay buffer and stored at -80°C.[2]
-
Assay Procedure : The assay is typically performed in a 96-well plate format.[2]
-
A constant concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) is added to each well.[2]
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.
-
The reaction is initiated by the addition of the membrane preparation.[2]
-
The mixture is incubated for a specific time (e.g., 180 minutes) at room temperature to reach equilibrium.[2]
-
The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.[2]
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Human Platelet Aggregation Assay
This assay assesses the functional antagonism of this compound at the TP receptor.
-
Platelet Preparation : Human washed platelets are prepared from fresh whole blood collected from healthy donors.
-
Assay Procedure :
-
Platelet aggregation is measured using an aggregometer.
-
Aliquots of the washed platelet suspension are pre-incubated with either vehicle (DMSO) or various concentrations of this compound.
-
Aggregation is induced by adding a TP receptor agonist, such as U-46619, at a concentration that produces a maximal response (EC100).[1][2]
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
-
Data Analysis : The inhibitory effect of this compound is quantified by its ability to reduce the U-46619-induced aggregation. The pA2 value, a measure of antagonist potency, can be calculated from the concentration-response curves.[1][2]
In Vivo Antitumor Activity in a Mouse Sarcoma Model
This protocol describes the evaluation of the antitumor efficacy of this compound in vivo.[10]
-
Animal Model : Sarcoma 180 (S180) cells are injected subcutaneously into Swiss albino mice to establish solid tumors.[10]
-
Treatment Groups : Once the tumors reach a palpable size, the mice are randomized into different treatment groups:
-
Vehicle Control (e.g., deionized water)
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (15 mg/kg)
-
-
Drug Administration : this compound is administered orally every alternate day for a period of 28 days.[1][10]
-
Efficacy Evaluation :
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the treatment period, the animals are sacrificed, and the tumors are excised and weighed.[10]
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and proliferation, and Western blot analysis for key signaling proteins.[10]
-
Blood samples are collected for analysis of biochemical and hematological parameters to assess safety.[10]
-
Experimental workflow for assessing in vivo antitumor activity.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the prostanoid EP4 receptor with additional activity at the human TP receptor. Its ability to modulate key signaling pathways involved in cell proliferation, invasion, and angiogenesis has been demonstrated in various preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other EP4 receptor antagonists in oncology and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]
- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW 627368X - Biochemicals - CAT N°: 10009162 [bertin-bioreagent.com]
- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
The EP4 Receptor: A Pivotal Hub in Colon Cancer Pathogenesis and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Prostaglandin (B15479496) E2 (PGE2) receptor EP4, a G-protein coupled receptor, has emerged as a critical player in the initiation and progression of colorectal cancer (CRC). Overexpression of cyclooxygenase-2 (COX-2) and subsequent increased production of its primary metabolite, PGE2, are frequently observed in colorectal tumors, creating a microenvironment conducive to cancer growth.[1][2] The EP4 receptor is a key mediator of PGE2's pro-tumorigenic effects, influencing a wide array of cellular processes including proliferation, survival, migration, and angiogenesis.[1][2] Furthermore, EP4 signaling plays a significant role in orchestrating an immunosuppressive tumor microenvironment, thereby facilitating immune evasion. This guide provides a comprehensive overview of the role of the EP4 receptor in colon cancer, detailing its signaling pathways, the preclinical and clinical evidence for its therapeutic targeting, and the methodologies employed in its investigation.
The COX-2/PGE2/EP4 Axis in Colorectal Carcinogenesis
The development of colorectal cancer is often linked to chronic inflammation.[3] In this context, the COX-2 enzyme is frequently upregulated, leading to elevated levels of PGE2 in the tumor microenvironment.[1][2] PGE2 exerts its pleiotropic effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] Among these, the EP4 receptor has been identified as a major contributor to colon cancer pathogenesis.[1][4] Studies have shown that EP4 expression is elevated in colorectal adenomas and further increased in carcinomas compared to normal colonic epithelium, suggesting its involvement in the adenoma-to-carcinoma progression.
Signaling Pathways Downstream of EP4 Activation
Upon binding of PGE2, the EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6] The EP4 receptor can also signal through a Gαi-coupled pathway, activating the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[3][5][7] These signaling cascades converge on the regulation of gene expression that promotes cell proliferation, survival, and invasion.
EP4 Receptor Signaling Pathways in Colon Cancer.
Role of EP4 in the Tumor Microenvironment and Immune Evasion
The influence of EP4 extends beyond the cancer cells themselves, shaping the tumor microenvironment to be more hospitable for tumor growth. EP4 signaling in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), promotes their differentiation into immunosuppressive phenotypes.[8] This leads to the suppression of cytotoxic T-cell function and facilitates immune evasion by the tumor.[9] Specifically, EP4 activation can induce the expression of arginase I in MDSCs, which depletes arginine, an amino acid essential for T-cell proliferation and function.
Therapeutic Targeting of the EP4 Receptor
Given its central role in colon cancer, the EP4 receptor has become an attractive target for therapeutic intervention. The development of selective EP4 receptor antagonists offers a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, potentially avoiding their associated gastrointestinal and cardiovascular side effects.[3]
Preclinical Efficacy of EP4 Antagonists
Numerous preclinical studies have demonstrated the anti-tumor effects of EP4 antagonists in colon cancer models. These antagonists have been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion.[10][11]
| Compound | Assay/Model | Cell Line | Endpoint | Value | Reference |
| E7046 (Palupiprant) | cAMP functional assay | HEK293-hEP4 | IC50 | 13.5 nM | [12][13] |
| Compound 36 | cAMP functional assay | HEK293-hEP4 | IC50 | 4.3 nM | [12] |
| Compound 36 | Cytotoxicity | CT-26 WT | IC50 | 41.39 µM | [12] |
| Compound 36 | Cytotoxicity | HCA-7 | IC50 | >100 µM | [12] |
| L-161,982 | PGE2-induced ERK phosphorylation | HCA-7 | Inhibition | Complete | [10][11] |
| L-161,982 | PGE2-stimulated cell proliferation | HCA-7 | Inhibition | Significant | [14] |
| AAT-008 | In vivo tumor growth delay (with radiotherapy) | CT26WT | Effect | Supra-additive at 30 mg/kg/day | [15] |
| TP-16 | In vivo tumor growth (syngeneic model) | CT26 | Inhibition | Dose-dependent | [9] |
Clinical Evaluation of EP4 Antagonists
The promising preclinical data has led to the clinical investigation of EP4 antagonists. A notable example is the Phase Ib/IIa trial of vorbipiprant (CR6086) in combination with the anti-PD-1 antibody balstilimab in patients with chemorefractory microsatellite-stable metastatic colorectal cancer.
| Trial Identifier | Phase | Intervention | Patient Population | Key Findings | Reference |
| NCT05205330 | Ib/IIa | Vorbipiprant (30, 90, or 180 mg twice daily) + Balstilimab (3 mg/kg every 2 weeks) | Chemorefractory pMMR/MSS mCRC (n=28) | DCR: 50% (overall), 25% (liver metastases) ORR: 11% Median PFS: 2.6 months Median OS: 14.2 months | [3][6][14][16] |
Experimental Protocols
In Vitro Assays
-
Cell Lines: Human colon cancer cell lines such as HCA-7, HT-29, and LoVo, and the murine colon carcinoma cell line CT-26 are commonly used.[4][17]
-
Cell Proliferation Assays: Cell proliferation can be assessed using MTT or WST-1 assays. Cells are seeded in 96-well plates and treated with PGE2 in the presence or absence of an EP4 antagonist for 24-72 hours.
-
Western Blotting: To analyze the phosphorylation status of signaling proteins like ERK and Akt, cells are serum-starved overnight, pre-treated with an EP4 antagonist for 1 hour, and then stimulated with PGE2 for 5-15 minutes. Cell lysates are then subjected to SDS-PAGE and immunoblotting with phospho-specific antibodies.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available ELISA kits. Cells are treated with an EP4 antagonist followed by stimulation with PGE2 for a short duration (e.g., 10 minutes) in the presence of a phosphodiesterase inhibitor like IBMX.
In Vivo Models
-
Syngeneic Tumor Models: CT26 or MC38 murine colon carcinoma cells are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[9]
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. EP4 antagonists are typically administered orally, daily or twice daily.[9] For combination studies, other agents like anti-PD-1 antibodies are administered intraperitoneally.[9]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested, and single-cell suspensions prepared for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages).
Typical Experimental Workflow for In Vivo Evaluation of EP4 Antagonists.
Conclusion
The EP4 receptor stands out as a pivotal node in the complex signaling network that drives colorectal cancer. Its multifaceted role in promoting tumor cell growth and survival, as well as in orchestrating an immunosuppressive tumor microenvironment, makes it a highly attractive target for therapeutic intervention. The development of selective EP4 antagonists has shown considerable promise in preclinical models, and early clinical data suggests that targeting EP4, particularly in combination with immunotherapy, could be a valuable strategy for the treatment of advanced colorectal cancer. Further research is warranted to fully elucidate the intricate mechanisms of EP4 signaling and to optimize the clinical application of EP4-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. EP4 receptor as a novel promising therapeutic target in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reprogramming immunosuppressive myeloid cells facilitates immunotherapy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GW627368: A Technical Guide for Prostanoid Receptor Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368, chemically known as N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzene sulphonamide, is a potent and selective competitive antagonist for the prostanoid EP4 receptor.[1][2] It also exhibits a notable affinity for the human thromboxane (B8750289) A2 (TP) receptor, but not for TP receptors of other species.[1][2][3] Its high selectivity for the EP4 receptor over other prostanoid receptors like EP1, EP2, EP3, DP, FP, and IP makes it an invaluable pharmacological tool for elucidating the specific roles of the EP4 receptor in a multitude of physiological and pathological processes.[1][2] This guide provides a comprehensive overview of this compound, including its binding profile, relevant signaling pathways, and detailed experimental protocols for its use in research.
Data Presentation: Quantitative Analysis of this compound
The efficacy and selectivity of this compound have been quantified through various binding and functional assays. The following tables summarize these key pharmacological parameters.
Table 1: Binding Affinity of this compound at Human Prostanoid Receptors
| Receptor Target | Assay Type | Ligand | Affinity (pKi) | Affinity (Ki) | Reference |
| EP4 | Competition Radioligand | [³H]-PGE₂ | 7.0 ± 0.2 | 100 nM | [1][2][4] |
| TP | Competition Radioligand | [³H]-SQ 29,548 | 6.8 | 158 nM | [1][2][4] |
| EP1, EP2, EP3, DP, FP, IP, CRTH2 | Competition Radioligand | Various | < 5.3 | > 5.0 µM | [1][2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound
| Receptor & Tissue/Cell Line | Assay Type | Agonist | Antagonist Potency (pKb / pA₂) | Reference |
| Human EP4 (recombinant, HEK293 cells) | cAMP accumulation | PGE₂ | 7.9 ± 0.4 (pKb) | [1][2] |
| Piglet Saphenous Vein (endogenous EP4) | Vascular relaxation | PGE₂ | 9.2 ± 0.2 (pKb) | [1][2] |
| Human Platelets (endogenous TP) | Platelet Aggregation | U-46619 | ~7.0 (pA₂) | [1][2][3] |
| Human EP1 | Functional Assay | - | 6.0 (pA₂) | [1][2] |
| Rabbit EP2 | Functional Assay | - | < 5.0 (pA₂) | [1][2] |
Note: pKb and pA₂ are measures of antagonist potency derived from functional assays. A higher value indicates greater potency.
Prostanoid Receptor Signaling Pathways
This compound primarily targets the EP4 receptor, a G-protein coupled receptor (GPCR) that can initiate multiple downstream signaling cascades.
Canonical EP4 Signaling: The EP4 receptor classically couples to the Gs alpha subunit (Gαs).[5] Agonist binding triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to inflammation, cell proliferation, and survival.[7][8]
Alternative EP4 Signaling: Beyond the canonical Gs pathway, emerging evidence shows the EP4 receptor can also couple to other G-proteins and signaling molecules.[9][10][11] It can activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.[7][12] This activation can occur through Gαi or via β-arrestin-mediated signaling.[7][10] The PI3K/Akt pathway can subsequently lead to the activation of extracellular signal-regulated kinases (ERKs).[8][12]
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound as a research tool.
Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a specific prostanoid receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human prostanoid receptor of interest (e.g., HEK293 cells transiently or stably expressing EP4).[2]
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).[2]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.[2]
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.[2]
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.4).[2]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂ for EP4), and varying concentrations of this compound.[2]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like PGE₂).[2]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120-180 minutes).[2]
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.[2]
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[2]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production via the EP4 receptor.
Methodology:
-
Cell Culture: Plate HEK293 cells expressing the human EP4 receptor in a 96-well plate and grow to near confluency.
-
Assay Preparation:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an EP4 agonist (e.g., PGE₂ at its EC₈₀ concentration) to stimulate cAMP production.
-
Incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.[13]
-
-
Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Plot the cAMP response against the log concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound. This can be used in Schild analysis to calculate the pKb.[1][2]
-
In Vivo Studies in Animal Models
This compound has been utilized in various animal models to investigate the role of the EP4 receptor in diseases like cancer and arthritis.[12][14]
Example Protocol (Mouse Sarcoma Model):
-
Animal Model: Use Swiss albino mice and induce sarcoma by subcutaneous injection of S180 cells.[12]
-
Drug Preparation and Administration:
-
Suspend this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) or a mixture of DMSO and corn oil.[14][15]
-
Dosages can range from 5 mg/kg to 15 mg/kg, administered on a schedule such as every other day for a period of 28 days.[12][16]
-
-
Outcome Measurement:
-
Monitor tumor volume and weight throughout the study.[12]
-
At the end of the study, collect tumors and major organs for further analysis, such as western blotting for signaling proteins (e.g., COX-2, p-Akt), TUNEL assay for apoptosis, and measurement of biomarkers like PGE₂ and VEGF in plasma.[12]
-
Conduct safety assessments by monitoring animal weight, behavior, and performing histological analysis of major organs.[12]
-
Conclusion
This compound is a well-characterized and highly valuable antagonist for studying prostanoid EP4 receptor function. Its high potency and selectivity, particularly for the human EP4 receptor, allow for precise interrogation of EP4-mediated signaling pathways in both in vitro and in vivo settings.[1][2] The detailed quantitative data and established experimental protocols provided in this guide serve as a critical resource for researchers aiming to leverage this tool to advance our understanding of the complex roles of prostanoids in health and disease.
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 627368X - Biochemicals - CAT N°: 10009162 [bertin-bioreagent.com]
- 5. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]
- 8. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 12. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Target Validation of GW627368, a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for GW627368, a potent and selective competitive antagonist of the prostanoid EP4 receptor. This document details the quantitative pharmacological data, experimental methodologies, and associated signaling pathways crucial for understanding its mechanism of action and validating its primary target.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional antagonist activity of this compound at various human prostanoid receptors. The data is primarily derived from the seminal work of Wilson et al., 2006, published in the British Journal of Pharmacology.[1]
| Receptor | Radioligand | Test Compound | pKi (mean ± SEM) | n |
| EP4 | [³H]-PGE₂ | This compound | 7.0 ± 0.2 | 10 |
| TP | [³H]-SQ29548 | This compound | 6.8 | 2 |
| EP1 | [³H]-PGE₂ | This compound | < 5.3 | - |
| EP2 | [³H]-PGE₂ | This compound | < 5.3 | - |
| EP3 | [³H]-PGE₂ | This compound | < 5.3 | - |
| DP | [³H]-PGD₂ | This compound | < 5.3 | - |
| FP | [³H]-PGF₂α | This compound | < 5.3 | - |
| IP | [³H]-Iloprost | This compound | < 5.3 | - |
| Receptor/Tissue | Agonist | Test Compound | pKb / pA₂ (mean ± SEM) | Schild Slope | n |
| Human EP4 (HEK293 cells) | PGE₂ | This compound | 7.9 ± 0.4 | not significantly different from unity | - |
| Piglet Saphenous Vein | PGE₂ | This compound | 9.2 ± 0.2 | 1 | - |
| Human Washed Platelets (TP receptor) | U-46619 | This compound | ~7.0 | - | - |
| Human EP1 | PGE₂ | This compound | 6.0 | - | - |
| Rabbit EP2 | - | This compound | < 5.0 | - | - |
| Human CRTH2, EP2, EP3, IP, FP | - | This compound | No antagonist affinity observed | - | - |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the target of this compound are provided below.
Competition Radioligand Binding Assays
This protocol was used to determine the binding affinity (pKi) of this compound for a panel of human prostanoid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human prostanoid receptors EP1, EP2, EP3, EP4, DP, FP, IP, and TP.
Materials:
-
Membrane preparations from HEK293 or CHO cells recombinantly expressing a single human prostanoid receptor subtype.
-
Radioligands: [³H]-PGE₂, [³H]-PGD₂, [³H]-PGF₂α, [³H]-Iloprost, [³H]-SQ29548.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.4.[1]
-
Scintillation proximity assay (SPA) beads or glass fiber filters (GF/B or GF/C).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Membranes expressing the receptor of interest are thawed and diluted in assay buffer to a concentration optimized for the specific receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
A range of concentrations of this compound or vehicle control.
-
The diluted membrane preparation to initiate the binding reaction.
-
-
Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 180 minutes at room temperature for EP1).[1]
-
Separation of Bound and Free Radioligand:
-
Filtration Assay: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
SPA: For SPA-based assays, the membranes are pre-coupled to the beads, and the proximity of the radioligand to the bead results in a detectable signal.
-
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Antagonism Assay
This protocol was employed to assess the functional antagonist activity of this compound at the human EP4 receptor.
Objective: To determine the functional potency (pKb) of this compound as an antagonist of the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Prostaglandin E₂ (PGE₂) as the agonist.
-
Test Compound: this compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: HEK293-hEP4 cells are cultured to an appropriate confluency in 96-well plates.
-
Compound Pre-incubation: The cell culture medium is replaced with a buffer containing a PDE inhibitor. Cells are then pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A concentration-response curve to PGE₂ is generated in the presence of each concentration of this compound.
-
Incubation: The cells are incubated for a time sufficient to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curves for PGE₂ in the presence of different concentrations of this compound are plotted. A Schild analysis is performed to determine the pKb value and the Schild slope. A slope not significantly different from unity is indicative of competitive antagonism.[1]
Human Washed Platelet Aggregation Assay
This assay was used to evaluate the antagonist activity of this compound at the human thromboxane (B8750289) (TP) receptor.
Objective: To assess the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.
Materials:
-
Fresh human blood from healthy, consenting donors.
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
U-46619 (a stable thromboxane A₂ mimetic) as the agonist.
-
Test Compound: this compound.
-
Platelet washing buffers.
-
Platelet aggregometer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP.
-
Platelet Washing: Platelets are pelleted from the PRP by centrifugation and washed with a suitable buffer to remove plasma proteins. The final platelet pellet is resuspended to a standardized concentration.
-
Aggregation Measurement:
-
The washed platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C.
-
This compound (e.g., 10 μM) or vehicle is added, and the platelets are incubated for a short period.[1]
-
Aggregation is initiated by the addition of U-46619 (at a concentration that produces a maximal response, EC₁₀₀).[1]
-
The change in light transmittance, which corresponds to platelet aggregation, is recorded over time.
-
-
Data Analysis: The percentage inhibition of aggregation by this compound is calculated. An approximate pA₂ value can be determined by testing a range of antagonist concentrations.
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathways
The prostanoid EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Giα subunit and β-arrestin, which can lead to the activation of the PI3K/Akt and ERK/MAPK pathways.
Caption: EP4 receptor signaling pathways activated by PGE₂ and inhibited by this compound.
Experimental Workflow for this compound Target Validation
The validation of this compound as a selective EP4 receptor antagonist followed a logical progression from initial binding studies to functional cellular and tissue-based assays.
Caption: Experimental workflow for the target validation of this compound.
References
The EP4 Antagonist GW627368: An In-depth Technical Guide to its In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, exerts its diverse biological effects through four G-protein coupled receptors, EP1-4. The EP4 receptor subtype has emerged as a critical player in a range of physiological and pathological processes, including inflammation, pain, and carcinogenesis. Consequently, antagonism of the EP4 receptor presents a promising therapeutic strategy. This technical guide focuses on the in vivo effects of GW627368, a potent and selective competitive antagonist of the EP4 receptor. We provide a comprehensive overview of its mechanism of action, a compilation of its observed effects in various preclinical models, detailed experimental protocols for key in vivo studies, and a summary of the quantitative data from these investigations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and immunology who are investigating the therapeutic potential of EP4 antagonism.
Introduction to EP4 and its Antagonist this compound
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) enzymes and is significantly upregulated in various pathological conditions, including cancer and inflammation. Its effects are mediated by the EP1, EP2, EP3, and EP4 receptors. The EP4 receptor, in particular, is coupled to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (camp). This signaling cascade influences a multitude of cellular processes such as proliferation, apoptosis, and angiogenesis.
This compound is a highly selective and competitive antagonist of the prostanoid EP4 receptor.[1] It has been instrumental in elucidating the in vivo functions of the EP4 receptor and is under investigation as a potential therapeutic agent. This guide will delve into the documented in vivo effects of this compound across different disease models.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the competitive blockade of the EP4 receptor, thereby preventing the binding of its endogenous ligand, PGE2. This inhibition attenuates the downstream signaling cascades initiated by EP4 activation. The canonical EP4 signaling pathway involves the activation of the Gαs protein, leading to increased adenylyl cyclase activity and cAMP production. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). CREB activation drives the transcription of genes involved in cell survival, proliferation, and inflammation.
Furthermore, EP4 signaling can transactivate the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. This cross-talk between the EP4 and EGFR pathways amplifies pro-tumorigenic signals. This compound, by blocking the initial step in this cascade, effectively inhibits these downstream events.
Below is a diagram illustrating the EP4 receptor signaling pathway and the point of intervention by this compound.
In Vivo Efficacy of this compound in Preclinical Models
This compound has demonstrated significant efficacy in a variety of preclinical animal models, primarily in the areas of oncology and inflammation.
Anti-Tumor Effects
In vivo studies have shown that this compound can hinder tumor progression in various cancer models.
In a xenograft model using human cervical cancer cell lines (ME-180 and SiHa), oral administration of this compound resulted in a dose-dependent reduction in tumor volume.[2] In the ME-180 xenograft, the final tumor volume in the highest treatment group was significantly reduced compared to the control group.[2] The anti-tumor effect was associated with a marked decrease in the expression of the proliferation marker Ki67 and the angiogenesis marker CD31.[3][4] Furthermore, a reduction in the phosphorylation of Akt (pAkt), MAPK (pMAPK), and EGFR (pEGFR), along with decreased COX-2 expression, validated the in vitro findings of EP4/EGFR signaling inhibition.[3]
In a Sarcoma 180 (S180) mouse model, oral administration of this compound led to significant tumor regression, characterized by a reduction in tumor volume and weight.[5] This anti-proliferative effect was accompanied by a dose-dependent increase in apoptosis within the tumor tissue.[5]
Anti-Inflammatory and Analgesic Effects
The role of the EP4 receptor in mediating inflammatory pain is well-established.[6] Studies utilizing models of inflammatory pain have demonstrated the analgesic potential of EP4 antagonists.
In a rat model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), the administration of an EP4 antagonist was shown to suppress inflammatory pain.[7][8] This model is characterized by thermal hyperalgesia and mechanical allodynia, which are key clinical features of inflammatory pain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Animal Model | Treatment Regimen | Key Findings | Reference |
| Cervical Cancer | ME-180 | Nude Mice | Oral gavage, 0-10 mg/kg, thrice a week for 4 weeks | Dose-dependent reduction in tumor volume. Final tumor volume in highest treatment group: 133.7±17.28 mm³ vs. 1348±53.63 mm³ in control.[2] | [2] |
| Cervical Cancer | SiHa | Nude Mice | Oral gavage, 0-10 mg/kg, thrice a week for 4 weeks | Significant reduction in tumor volume with increasing drug dose.[2] | [2] |
| Sarcoma | S180 | Swiss Albino Mice | Oral gavage, 0-15 mg/kg, every alternate day for 28 days | Significant tumor regression. Tumor volume in the highest treatment group regressed to 202.333 ± 18.800 mm³ vs. 8148.333 ± 76.979 mm³ in the control group.[5] | [5] |
Table 2: Immunohistochemical Analysis of Tumor Tissues Following this compound Treatment
| Cancer Model | Marker | Observation | Reference |
| Cervical Cancer | Ki67 | Marked decrease in expression | [3][4] |
| Cervical Cancer | CD31 | Diminished staining, signifying decreased angiogenesis | [3][4] |
| Sarcoma | TUNEL Assay | Dose-dependent increase in DNA fragmentation (apoptosis) | [5] |
Table 3: Western Blot Analysis of Key Signaling Proteins in Tumor Tissues
| Cancer Model | Protein | Observation | Reference |
| Cervical Cancer | pAkt | Reduced expression | [3] |
| Cervical Cancer | pMAPK | Reduced expression | [3] |
| Cervical Cancer | pEGFR | Reduced expression | [3] |
| Cervical Cancer | COX-2 | Reduced expression | [3] |
| Sarcoma | p-Akt | Down-regulation | [9] |
| Sarcoma | p-MAPK | Down-regulation | [9] |
| Sarcoma | p-EGFR | Down-regulation | [9] |
| Sarcoma | COX-2 | Down-regulation | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Cervical Cancer Xenograft Model
Materials:
-
Human cervical cancer cell lines (e.g., ME-180, SiHa)
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Standard cell culture reagents
-
Reagents and antibodies for immunohistochemistry and Western blotting
Procedure:
-
Cell Culture: Culture ME-180 or SiHa cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation: Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 2 x 106 cells into the flank of each mouse.[10][11]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound or vehicle orally via gavage according to the specified dosing schedule (e.g., 0, 5, 10 mg/kg, three times a week for four weeks).[2]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and either fix them in 10% formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for Western blot analysis.
-
Immunohistochemistry: Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess the expression of Ki67 (proliferation) and CD31 (angiogenesis).[1][12][13][14]
-
Western Blotting: Prepare protein lysates from the frozen tumor tissues and perform Western blotting to analyze the expression levels of pAkt, pMAPK, pEGFR, and COX-2.[15][16][17][18][19]
Sarcoma Mouse Model
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 3. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Generate Genetically Engineered Mouse Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 18. bio-rad.com [bio-rad.com]
- 19. bosterbio.com [bosterbio.com]
GW627368: A Technical Guide for the Study of Inflammation and Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW627368 is a potent and selective competitive antagonist of the prostanoid E receptor 4 (EP4).[1][2][3] The EP4 receptor, activated by prostaglandin (B15479496) E2 (PGE2), plays a critical role in mediating inflammatory processes and is implicated in the progression of various cancers.[4][5][6] This document provides a comprehensive technical guide on the use of this compound as a tool to investigate the roles of the PGE2/EP4 signaling pathway in inflammation and cancer biology. It includes a summary of its pharmacological properties, detailed experimental protocols for its application in in-vitro and in-vivo studies, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action and Pharmacological Profile
This compound acts as a selective antagonist at the human prostanoid EP4 receptor.[1][3] It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor, but not the TP receptors of other species.[1][2] Its antagonism of the EP4 receptor blocks the downstream signaling cascades initiated by PGE2, a key mediator of inflammation and cancer progression.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Assay Type | Value | Reference |
| Prostanoid EP4 | Human | Competition Radioligand Binding | pKi = 7.0 ± 0.2 | [1][3] |
| Prostanoid TP | Human | Competition Radioligand Binding | pKi = 6.8 | [1][2][7] |
| Other Prostanoid Receptors | Human | Competition Radioligand Binding | pKi < 5.3 | [1][3][7] |
Table 2: Functional Antagonist Activity of this compound
| Receptor | Species/Cell Line | Assay Type | Value | Reference |
| Prostanoid EP4 | Human (HEK293 cells) | Schild Analysis (vs. PGE2) | pKb = 7.9 ± 0.4 | [1][3] |
| Prostanoid EP4 | Piglet (Saphenous Vein) | Functional Assay (vs. PGE2) | pKb = 9.2 ± 0.2 | [1] |
| Prostanoid EP1 | Human | Functional Assay | pA2 = 6.0 | [1][3] |
| Prostanoid TP | Human (Washed Platelets) | Aggregation Assay (vs. U-46619) | Approximate pA2 ~7.0 | [1][2] |
Table 3: In-Vivo Efficacy of this compound in a Mouse Sarcoma Model
| Parameter | Control Group | Low Dose (5 mg/kg) | Moderate Dose (10 mg/kg) | High Dose (15 mg/kg) | Reference |
| Plasma PGE2 (pg/mL) | 720.7 ± 11.11 | - | - | 200 ± 0.71 | [4] |
| Plasma VEGF (pg/mL) | 482.1 ± 17.57 | - | - | 250.5 ± 14.62 | [4] |
| Apoptotic Cells (%) | 2.7 | - | - | 9.8 | [4] |
Signaling Pathways
This compound primarily exerts its effects by blocking the PGE2-mediated activation of the EP4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, can stimulate multiple downstream signaling pathways implicated in inflammation and cancer.
Caption: PGE2-EP4 Signaling Pathway and its Downstream Effects.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In-Vitro Assays
This protocol determines the binding affinity (Ki) of this compound for the EP4 receptor.
-
Cell/Membrane Preparation: Use HEK293 cells recombinantly expressing the human EP4 receptor. Prepare cell membranes by homogenization and centrifugation.
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-PGE2.
-
Competitor: this compound (serial dilutions).
-
Non-specific binding control: High concentration of unlabeled PGE2.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled PGE2 instead of this compound.
-
Incubate at room temperature for 120-180 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to antagonize PGE2-induced cAMP production in cells expressing the EP4 receptor.
-
Cell Line: HEK293 cells stably expressing the human EP4 receptor.
-
Reagents:
-
Assay Medium: Serum-free medium.
-
Stimulant: PGE2.
-
Antagonist: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 10-15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of PGE2-stimulated cAMP production and calculate the IC50.
This protocol is for assessing the effect of this compound on the phosphorylation of downstream signaling proteins like Akt and MAPK.
-
Cell Line: Cancer cell line of interest (e.g., sarcoma, breast, or colon cancer cells).
-
Reagents:
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of Akt, MAPK, etc.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for a specified time, followed by stimulation with PGE2 if required.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
In-Vivo Studies
This protocol outlines the use of this compound in a preclinical cancer model.
-
Animal Model: 6-8 week old Swiss albino mice.
-
Tumor Induction: Subcutaneously inject S180 mouse sarcoma cells into the flank of the mice.
-
Treatment Regimen:
-
Monitoring and Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and collect tumors and blood samples.
-
-
Analysis:
-
Perform histological analysis of tumors.
-
Conduct TUNEL assays on tumor sections to assess apoptosis.
-
Measure levels of PGE2 and VEGF in plasma using ELISA kits.
-
Perform western blot or immunohistochemistry on tumor lysates to analyze protein expression.
-
Caption: General Experimental Workflow for Studying this compound.
This protocol is for the detection of apoptotic cells in tumor sections.
-
Sample Preparation: Formalin-fix and paraffin-embed tumor tissues. Cut thin sections (e.g., 5 µm) and mount on slides.
-
Reagents:
-
TUNEL assay kit (commercially available).
-
Proteinase K.
-
Permeabilization solution (e.g., Triton X-100).
-
TdT enzyme and labeling mix (e.g., with BrdU or a fluorescent tag).
-
Antibody against the label (if applicable).
-
Chromogen or fluorescent mounting medium.
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Digest with Proteinase K.
-
Permeabilize the cells.
-
Incubate with the TdT enzyme and labeling mix to label the 3'-OH ends of fragmented DNA.
-
If using an indirect method, incubate with a specific antibody against the incorporated label.
-
Develop with a chromogen (for light microscopy) or mount with a fluorescent mounting medium (for fluorescence microscopy).
-
Counterstain the nuclei if desired.
-
-
Analysis:
-
Visualize the slides under a microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of the PGE2/EP4 signaling pathway in both inflammatory diseases and cancer. Its high selectivity and potency make it suitable for a range of in-vitro and in-vivo experimental models. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the EP4 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Regulatory Role of GW627368 on cAMP and PI3K/Akt Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW627368 is a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor, a G-protein coupled receptor (GPCR), is a critical mediator of PGE2 signaling, which is implicated in a wide array of physiological and pathological processes, including inflammation, cancer, and immune responses. Activation of the EP4 receptor by its endogenous ligand PGE2 initiates a cascade of intracellular signaling events, prominently featuring the modulation of cyclic adenosine (B11128) monophosphate (cAMP) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This technical guide provides an in-depth analysis of the regulatory effects of this compound on these two key signaling cascades, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound, chemically known as N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzenesulfonamide, is a well-characterized antagonist of the human EP4 receptor.[4] It exhibits high affinity and selectivity for the EP4 receptor, making it a valuable pharmacological tool for elucidating the receptor's function.[1][2][3] In addition to its primary activity at the EP4 receptor, this compound has been shown to have some affinity for the human thromboxane (B8750289) A2 (TP) receptor.[2] The ability of this compound to block PGE2-mediated signaling has positioned it as a compound of interest for therapeutic intervention in diseases where EP4 signaling is dysregulated, such as certain cancers and inflammatory conditions.[5]
The EP4 Receptor and Its Downstream Signaling Cascades
The EP4 receptor is a versatile signaling hub that can couple to multiple G proteins to initiate distinct downstream effects. The two primary pathways activated by the EP4 receptor are the cAMP and PI3K/Akt pathways.
The cAMP Pathway
Upon agonist binding, the EP4 receptor predominantly couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation of Gαs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[6] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates a multitude of downstream substrates, leading to various cellular responses.
The PI3K/Akt Pathway
Beyond the canonical Gs-cAMP pathway, the EP4 receptor can also activate the PI3K/Akt signaling cascade. This can occur through several proposed mechanisms, including coupling to the Gi alpha subunit (Gαi) or through β-arrestin-mediated signaling.[6] Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt is a crucial regulator of cell survival, proliferation, and metabolism, exerting its effects through the phosphorylation of a wide range of downstream targets, including glycogen (B147801) synthase kinase 3β (GSK-3β) and β-catenin.
This compound Regulation of the cAMP Pathway
As a competitive antagonist of the EP4 receptor, this compound effectively blocks the PGE2-induced activation of the cAMP pathway. Furthermore, studies have shown that this compound can actively reduce basal cAMP levels, suggesting a degree of inverse agonism.[2]
Quantitative Data: Inhibition of cAMP Production
The inhibitory effect of this compound on cAMP production has been quantified in various cellular systems. The following table summarizes the key inhibitory parameters.
| Parameter | Value | Cell Line/System | Reference |
| pIC50 (basal cAMP reduction) | 6.3 | Not specified | [2] |
| pKb (antagonism of PGE2) | 7.9 ± 0.4 | HEK293 cells expressing human EP4 | [4] |
This compound Regulation of the PI3K/Akt Pathway
By blocking the EP4 receptor, this compound also attenuates PGE2-mediated activation of the PI3K/Akt pathway. This inhibitory effect has significant implications for cell survival and proliferation, particularly in cancer cells where this pathway is often constitutively active. Oral administration of GW627368X has been shown to lead to the downregulation of phosphorylated Akt (p-Akt) in vivo.[5] Antagonism of the EP4 receptor has been demonstrated to reduce Akt phosphorylation, thereby inhibiting tumor cell adhesion, motility, and invasion.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: EP4 receptor signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive cAMP assay.
Caption: Western blot workflow for analyzing PI3K/Akt pathway activation.
Experimental Protocols
cAMP Measurement Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels following treatment with this compound and/or PGE2.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
This compound
-
Prostaglandin E2 (PGE2)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Lysis buffer
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed HEK293-EP4 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment with this compound:
-
Prepare a serial dilution of this compound in serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Stimulation with PGE2:
-
Prepare a solution of PGE2 in serum-free medium containing 0.5 mM IBMX at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined in a preliminary dose-response experiment.
-
Add the PGE2 solution to the wells already containing this compound and incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add the lysis buffer provided in the cAMP ELISA kit to each well.
-
Incubate for the time specified in the kit's protocol to ensure complete cell lysis.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the antibody-coated plate, adding a fixed amount of HRP-labeled cAMP, and then adding the substrate for color development.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Akt and GSK-3β Phosphorylation
This protocol details the procedure for detecting changes in the phosphorylation status of Akt (at Ser473) and GSK-3β (at Ser9) in response to this compound.
Materials:
-
Cells of interest (e.g., cancer cell line expressing EP4)
-
Cell culture medium
-
PBS
-
This compound
-
PGE2
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time. In some experiments, cells can be co-treated with PGE2 to assess the antagonistic effect of this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex signaling networks downstream of the EP4 receptor. Its ability to antagonize both the cAMP and PI3K/Akt pathways underscores the therapeutic potential of targeting the EP4 receptor in diseases characterized by the overproduction of PGE2 and the subsequent dysregulation of these critical signaling cascades. The detailed methodologies and pathway diagrams provided in this guide are intended to equip researchers with the necessary tools to further investigate the multifaceted roles of this compound and the EP4 receptor in health and disease. Future studies focusing on the quantitative dose-dependent effects of this compound on the PI3K/Akt pathway will be crucial for a more complete understanding of its mechanism of action and for advancing its potential clinical applications.
References
- 1. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 4. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
Understanding GW627368: A Deep Dive into its Off-Target Effects on Thromboxane (TP) Receptors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3] However, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its interactions with other receptors, particularly the thromboxane (B8750289) A2 (TP) receptor, to anticipate potential off-target effects. This technical guide provides a detailed analysis of the off-target effects of this compound on TP receptors, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Quantitative Analysis of this compound Receptor Binding and Functional Activity
The selectivity of this compound has been primarily characterized through radioligand binding assays and functional studies. The following tables summarize the key quantitative data regarding its affinity and potency at various prostanoid receptors.
Table 1: this compound Binding Affinity (pKi) at Human Prostanoid Receptors
| Receptor Subtype | pKi |
| EP4 | 7.0 ± 0.2 |
| TP | 6.8 |
| EP1 | < 5.3 |
| EP2 | < 5.3 |
| EP3 | < 5.3 |
| DP | < 5.3 |
| FP | < 5.3 |
| IP | < 5.3 |
Data sourced from competition radioligand binding assays.[2]
Table 2: this compound Functional Antagonist Activity (pA2/pKb) at Prostanoid Receptors
| Receptor and Tissue/Cell Type | Agonist | Antagonist Potency (pA2/pKb) |
| Human EP4 (HEK293 cells) | PGE2 | 7.9 ± 0.4 (pKb) |
| Human TP (Washed Platelets) | U-46619 | ~7.0 (pA2) |
| Human EP1 | 6.0 (pA2) | |
| Rabbit EP2 | < 5.0 (pA2) |
Data sourced from functional assays.[2][4]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the off-target effects of this compound on TP receptors.
Competition Radioligand Binding at Human Prostanoid Receptors
Objective: To determine the binding affinity (pKi) of this compound for a panel of human prostanoid receptors, including the TP receptor.
Methodology:
-
Receptor Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).
-
Radioligand: A specific radiolabeled ligand for each receptor subtype was used (e.g., [3H]-SQ 29,548 for the TP receptor).
-
Assay Conditions: Assays were performed in a suitable buffer system. Membranes were incubated with a fixed concentration of the radioligand and a range of concentrations of the competing unlabeled ligand (this compound).
-
Incubation and Termination: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium. The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The pKi value was then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Functional Antagonism at Human TP Receptors (Platelet Aggregation Assay)
Objective: To assess the functional antagonist activity (pA2) of this compound at human TP receptors.
Methodology:
-
Platelet Preparation: Human washed platelets were prepared from fresh venous blood collected from healthy volunteers.
-
Agonist: The TP receptor agonist U-46619 was used to induce platelet aggregation.
-
Assay Procedure:
-
Washed platelets were pre-incubated with various concentrations of this compound or vehicle for a specified period.
-
Platelet aggregation was initiated by the addition of a concentration of U-46619 that produces a near-maximal response (EC100).
-
Aggregation was monitored over time using a platelet aggregometer, which measures changes in light transmission.
-
-
Data Analysis: The inhibitory effect of this compound was quantified by determining the concentration required to produce a 100% inhibition of the U-46619-induced aggregation. The pA2 value, a measure of antagonist potency, was then estimated from these data. A pA2 of approximately 7.0 was determined for this compound in this assay.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for assessing TP receptor antagonism.
Caption: TP receptor signaling pathway leading to platelet aggregation.
Caption: Experimental workflow for platelet aggregation assay.
Discussion and Conclusion
The data clearly indicate that while this compound is a potent EP4 receptor antagonist, it also possesses significant affinity for the human TP receptor.[1][2][6] The pKi of 6.8 at the TP receptor is only slightly lower than its affinity for the primary target, the EP4 receptor (pKi 7.0).[1][2][6][7] This is further substantiated by functional data, where this compound effectively antagonizes TP receptor-mediated platelet aggregation with a pA2 of approximately 7.0.[1]
An important consideration for researchers is the species-specificity of this off-target effect. Evidence suggests that this compound's affinity for TP receptors is pronounced in humans but not in other species such as rabbits and guinea pigs.[2][4] This highlights the critical need to consider species differences when translating preclinical findings to human studies.
The primary off-target interaction of this compound, beyond its intended EP4 antagonism, is with the TP receptor. Researchers and drug development professionals should be mindful of this dual activity, particularly when designing experiments and interpreting results in human systems. The antagonistic effect on TP receptors could have physiological consequences, especially in contexts where thromboxane signaling is relevant, such as hemostasis and cardiovascular function.[8][9] Further investigation into the clinical implications of this dual EP4/TP receptor antagonism is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of GW627368 in Novel Disease Models
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of GW627368, a potent and selective antagonist of the prostanoid E receptor 4 (EP4). It details the compound's mechanism of action, summarizes its application in preclinical disease models, particularly in oncology, and provides detailed experimental protocols and quantitative data from key studies. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the PGE2-EP4 signaling axis.
Introduction to this compound
This compound, chemically known as (N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene (B151609) sulphonamide), is a novel, potent, and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] In addition to its high affinity for the EP4 receptor, it also demonstrates significant binding affinity for the human thromboxane (B8750289) A2 (TP) receptor, though it appears to be specific to human TP receptors and not those of other species.[1][2] The compound is devoid of agonist activity and has been identified as a valuable pharmacological tool for elucidating the physiological and pathological roles of the EP4 receptor.[1][2] Its potential has been primarily investigated in the context of diseases driven by inflammation and aberrant cell proliferation, such as cancer.[3]
Mechanism of Action and Signaling Pathway
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator that plays a critical role in numerous biological processes, including inflammation, immune surveillance, and carcinogenesis.[3][4] PGE2 exerts its diverse effects by binding to a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5]
The EP4 receptor is predominantly coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[4][6][7] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB.[3][6] Furthermore, EP4 signaling can transactivate other critical pathways involved in cell survival, proliferation, and angiogenesis, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and ERK/MAPK pathways.[3][7][8] In many cancers, this signaling axis is upregulated, leading to increased production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and creating a positive feedback loop by upregulating COX-2, the enzyme responsible for PGE2 synthesis.[3]
This compound functions by competitively blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting the activation of these downstream pro-tumorigenic signaling cascades.[2][3]
Data Presentation: Quantitative Analysis of this compound
Quantitative data from in vitro and in vivo studies highlight the potency and efficacy of this compound.
Table 1: In Vitro Binding Affinities and Potency of this compound
This table summarizes the binding affinity (pKi) and functional antagonist potency (pKb, pA2, pIC50) of this compound at various prostanoid receptors. Higher values indicate greater affinity or potency.
| Parameter | Receptor Target | Species | Value | Reference |
| pKi | Human EP4 | Human | 7.0 | [1] |
| Human TP | Human | 6.8 | [1] | |
| pKb | Human EP4 | Human | 7.9 ± 0.4 | [2] |
| Piglet EP4 | Piglet | 9.2 ± 0.2 | [2] | |
| pA2 | Human TP | Human | ~7.0 | [2] |
| Human EP1 | Human | 6.0 | [9] | |
| pIC50 | Basal cAMP Reduction | Human | 6.3 | [1] |
pKi: negative log of the inhibition constant; pKb: negative log of the antagonist dissociation constant; pA2: negative log of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve; pIC50: negative log of the half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of this compound in a Mouse Sarcoma (S180) Model
This table presents key outcomes from a 28-day study where this compound was orally administered every other day to mice with established sarcoma 180 tumors.[3]
| Parameter | Control (Vehicle) | 5 mg/kg this compound | 10 mg/kg this compound | 15 mg/kg this compound | Reference |
| Tumor Volume (mm³) | 8148 ± 77 | Significant Reduction | Significant Reduction | 202 ± 19 | [3] |
| Plasma PGE2 (pg/mL) | 721 ± 11 | Significant Reduction | Significant Reduction | 200 ± 1 | [3] |
| Plasma VEGF (pg/mL) | 482 ± 18 | Significant Reduction | Significant Reduction | 251 ± 15 | [3] |
Data are presented as mean ± SD/SEM. All treatment groups showed statistically significant (P < 0.05) reductions compared to the control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. The following protocols are based on published studies of this compound.
In Vitro Protocols
4.1.1 Competition Radioligand Binding Assay [2]
-
Objective: To determine the binding affinity (Ki) of this compound for specific prostanoid receptors.
-
Materials: Membranes from cells (e.g., HEK293, CHO) recombinantly expressing a single human prostanoid receptor (e.g., hEP4); radioligand (e.g., [³H]-PGE₂ for EP4); this compound; assay buffer (50 mM HEPES, 10 mM MgCl₂, pH 7.4); 96-well plates; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., PGE₂) to a set of wells.
-
Incubate the plates for 120-180 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.
-
Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
4.1.2 Cellular Invasion Assay [4]
-
Objective: To assess the effect of this compound on cancer cell invasion.
-
Materials: Renal cell carcinoma (RCC) cells or other invasive cancer cell lines; this compound; PGE2; Boyden chamber inserts with a Matrigel-coated porous membrane (8-µm pores); serum-free medium; medium with chemoattractant (e.g., fetal bovine serum).
-
Procedure:
-
Pre-treat cancer cells with various concentrations of this compound or vehicle for 10-30 minutes.
-
Seed the pre-treated cells into the upper chamber of the Boyden inserts in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber. Add PGE2 (e.g., 5 nM) to stimulate invasion.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Remove non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane.
-
Count the number of stained cells in several fields under a microscope to quantify invasion.
-
In Vivo Mouse Sarcoma Model Protocol[3]
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound.
-
Animal Model: 6-8 week old Swiss albino mice, acclimatized before the study. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Tumor Induction:
-
Harvest exponentially growing Sarcoma 180 (S180) cells from a donor mouse.
-
Inject a tumorigenic dose (e.g., 3 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow for approximately 7 days until they are palpable and have reached a designated size.
-
-
Treatment Regimen:
-
Randomize mice into treatment groups (n=10 per group): Vehicle control, Low dose (5 mg/kg), Moderate dose (10 mg/kg), and High dose (15 mg/kg).
-
Prepare this compound as a suspension in a suitable vehicle (e.g., deionized water with a surfactant).
-
Administer the assigned treatment orally (p.o.) every alternate day for 28 days.
-
Monitor animal body weight, tumor size (measured with calipers), and general health regularly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, sacrifice the animals.
-
Collect blood via cardiac puncture for hematological and biochemical analysis, including ELISA for plasma PGE2 and VEGF levels.
-
Excise tumors, weigh them, and preserve portions in 10% formalin for immunohistochemistry (IHC) and in -80°C for Western blot analysis.
-
IHC Analysis: Stain tumor sections for markers of proliferation (Ki67) and angiogenesis (CD31).
-
Apoptosis Assay: Perform TUNEL staining on tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
-
Western Blot Analysis: Analyze tumor lysates for the expression and phosphorylation status of key signaling proteins (e.g., Akt, MAPK, EGFR).
-
Mandatory Visualizations: Workflows and Logic
Visual diagrams are essential for conceptualizing complex experimental processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GW627368
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4). It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The PGE2/EP4 signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation, pain, and cancer. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of the EP4 receptor and as a potential therapeutic agent.
These application notes provide detailed protocols for the in vitro characterization of this compound, encompassing radioligand binding assays to determine receptor affinity, cAMP functional assays to assess antagonist potency, and cell proliferation assays to evaluate its effects on cancer cell lines.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| EP4 | Human | Radioligand Binding | pKi | 7.0 | [1][2][3] |
| TP | Human | Radioligand Binding | pKi | 6.8 | [1][2][3] |
| Other Prostanoid Receptors | Human | Radioligand Binding | pKi | < 5.3 | [2][4] |
| EP4 | Human | Functional Antagonism | pKb | 7.9 ± 0.4 | [4][5] |
| EP4 | Piglet | Functional Antagonism | pKb | 9.2 ± 0.2 | [4][5] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| PGE2-induced cAMP production | HEK293 cells expressing human EP4 | pA2 | ~7.0 | [4] |
| U-46619-induced platelet aggregation | Human washed platelets | pA2 | ~7.0 | [1][4] |
| Basal cAMP level reduction | Not specified | pIC50 | 6.3 | [1][6] |
| Inhibition of cell proliferation | SUM149 IBC tumor cells | IC50 | Starting at 0.1 µM | [1][6] |
| Inhibition of cell invasion | SUM149 IBC tumor cells | IC50 | Starting at 0.1 µM | [1][6] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for the characterization of this compound.
Experimental Protocols
EP4 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human EP4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the recombinant human EP4 receptor.
-
[³H]-PGE2 (Radioligand).
-
This compound.
-
Unlabeled PGE2 (for non-specific binding determination).
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
GF/B glass fiber filter mats.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human EP4 receptor to ~90% confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 500 x g for 20 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-PGE2, and 150 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of unlabeled PGE2 (at a high concentration, e.g., 10 µM), 50 µL of [³H]-PGE2, and 150 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]-PGE2, and 150 µL of diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 120-180 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize PGE2-induced cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
PGE2 (agonist).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay).
-
384-well white assay plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-EP4 cells in appropriate medium.
-
Harvest the cells and seed them into a 384-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes at room temperature. Include a vehicle control.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80), also containing a PDE inhibitor.
-
Add the PGE2 solution to the wells containing the pre-incubated cells and this compound.
-
Incubate for a predetermined optimal time (e.g., 15-30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production.
-
The pA2 value can be determined using Schild analysis if the antagonist exhibits competitive behavior.
-
Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells, such as the SUM149 inflammatory breast cancer cell line.[1][6]
Materials:
-
SUM149 cells (or other relevant cancer cell line).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., starting from 0.1 µM). Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW627368 Cell-Based Assay Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the human prostaglandin (B15479496) E2 receptor 4 (EP4), with additional affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator in various physiological and pathological processes, including inflammation, pain, and cancer.[3] Its primary signaling pathway involves coupling to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[4][5] However, evidence also suggests that the EP4 receptor can signal through alternative pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin.[4][6]
These application notes provide detailed protocols for the optimization of cell-based assays to characterize the inhibitory activity of this compound on both the canonical cAMP pathway and alternative signaling cascades.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| pKi | Prostanoid EP4 | Human | 7.0 | Radioligand Binding | [1][2] |
| pKi | Prostanoid TP | Human | 6.8 | Radioligand Binding | [1][2] |
| pA2 | Prostanoid EP4 | Human | ~7.0 | Platelet Aggregation | [1] |
| IC50 | Prostanoid EP4 | Human | 270 nM | Cell-Based cAMP Assay (CHO-K1 cells) | [7] |
| pIC50 | Basal cAMP | Human | 6.3 | Cell-Based cAMP Assay | [1][8] |
Table 2: Recommended Optimization Ranges for a this compound cAMP Antagonist Assay
| Parameter | Recommended Range | Purpose |
| Cell Density (per well) | 2,000 - 10,000 cells | To ensure a robust and reproducible signal window. |
| This compound Incubation Time | 15 - 60 minutes | To allow the antagonist to reach binding equilibrium with the receptor. |
| PGE2 (Agonist) Concentration | EC80 (80% of maximal effective concentration) | To provide a submaximal stimulation that allows for sensitive detection of antagonist inhibition. |
| PGE2 (Agonist) Incubation Time | 10 - 30 minutes | To achieve a stable and measurable cAMP signal. |
Signaling Pathways and Experimental Workflows
EP4 Receptor Signaling Pathways
The EP4 receptor can activate multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated cAMP production. However, it can also couple to Gαi to inhibit cAMP production or activate the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, and migration. This compound has been shown to effectively block these alternative signaling routes.[1][4][6][9][10]
References
- 1. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
GW627368 In Vivo Application Notes and Protocols for Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of GW627368, a selective prostaglandin (B15479496) E2 receptor 4 (EP4) antagonist, in various mouse cancer models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1] The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in various cancers and leads to increased production of prostaglandin E2 (PGE2).[2][3] PGE2, by binding to its EP4 receptor, activates downstream signaling pathways that promote cancer cell proliferation, migration, invasion, and angiogenesis, while also contributing to an immunosuppressive tumor microenvironment.[2][3][4] By blocking the PGE2/EP4 signaling axis, this compound has demonstrated anti-tumor and anti-metastatic potential in preclinical cancer models.[1][5]
Signaling Pathway of PGE2/EP4 in Cancer
The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular events that drive tumorigenesis. A simplified representation of this signaling pathway is depicted below.
Caption: PGE2/EP4 Receptor Signaling Pathway in Cancer.
Quantitative Data Summary
The following tables summarize the in vivo dosages and efficacy of this compound and other EP4 antagonists in various mouse cancer models.
Table 1: In Vivo Dosage of this compound in Mouse Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| Sarcoma (S180) | Swiss albino | Oral gavage | 5, 10, 15 mg/kg | Every alternate day for 28 days | Not specified | [2][5] |
| Breast Cancer (SUM149) | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Table 2: Efficacy of this compound in Mouse Sarcoma Model
| Dosage | Outcome | Quantitative Result | Reference |
| 15 mg/kg | Tumor Volume Reduction | 8148.3 mm³ (control) vs. 202.3 mm³ (treated) | [2] |
| 15 mg/kg | Apoptosis Induction (TUNEL) | 36.34 (treated) vs. 1.59 (control) Mean Fluorescent Intensity | [2] |
| 15 mg/kg | Plasma PGE2 Reduction | 720.7 pg/mL (control) vs. 200 pg/g (treated) | [2] |
| 15 mg/kg | Plasma VEGF Reduction | 482.1 pg/mL (control) vs. 250.5 pg/mL (treated) | [2] |
Table 3: In Vivo Dosage of Other EP4 Antagonists in Mouse Cancer Models
| EP4 Antagonist | Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | RQ-15986 | Breast Cancer (66.1) | BALB/cByJ | Oral gavage | 100 mg/kg | Twice a day for 21 days | Not specified |[6] | | AAT-008 | Colon Cancer (CT26WT) | Balb/c | Oral gavage | 3, 10, 30 mg/kg/day | Once or twice daily for up to 19 days | 0.5% methyl cellulose (B213188) |[7] | | Unnamed | Colon Cancer (CT-26) | BALB/c | Oral gavage | 75, 150 mg/kg | Once daily for 11 days | 0.5% carboxymethyl-cellulose sodium in PBS | |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This compound is poorly soluble in aqueous solutions. The following formulations have been reported for in vivo administration:
-
DMSO/PEG300/Tween-80/Saline:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Bring to the final volume with 45% saline. This formulation is reported to yield a clear solution at ≥ 2.5 mg/mL.[1]
-
-
DMSO/Corn Oil:
-
Dissolve this compound in 10% DMSO.
-
Add 90% corn oil and mix thoroughly. This formulation is also reported to yield a clear solution at ≥ 2.5 mg/mL.[1]
-
Note: It is crucial to ensure the complete dissolution of the compound before administration. Sonication may be used to aid dissolution. The final concentration of DMSO should be kept low to avoid toxicity.
Protocol 2: Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents.
References
- 1. scispace.com [scispace.com]
- 2. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW627368 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective prostanoid EP4 receptor antagonist, GW627368, in preclinical animal studies. The information is compiled from published research to guide the design and execution of in vivo experiments.
Data Presentation: Summary of Administration Routes
The following tables summarize the quantitative data for the oral and intraperitoneal administration of this compound in mice, based on available literature.
Table 1: Oral Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Swiss albino mice with Sarcoma 180 tumor | [1] |
| Dosage Range | 5, 10, and 15 mg/kg body weight | [1][2] |
| Vehicle | Deionized water | [1] |
| Administration Method | Oral gavage | [1] |
| Frequency | Every alternate day | [1][2] |
| Duration | 28 days | [1][2] |
| Reported Outcome | Significant tumor regression and anti-proliferative potential | [1][2] |
Table 2: Intraperitoneal Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice with ischemic acute kidney injury | [3] |
| Dosage | 1 µg/g body weight | [3] |
| Vehicle | Not specified in the study. A common vehicle for intraperitoneal injection of similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline. | [2] |
| Administration Method | Intraperitoneal injection | [3] |
| Frequency | Single dose, 1.5 hours prior to ischemia-reperfusion induction | [3] |
| Duration | Single administration | [3] |
| Reported Outcome | Maintained elevated CD80+/MHCII+ DC proportions, comparable to the ischemia-reperfusion group. | [3] |
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows for its administration.
Caption: this compound as a selective antagonist of the prostanoid EP4 receptor.
Caption: Workflow for oral administration of this compound in a mouse sarcoma model.
Caption: Workflow for intraperitoneal administration of this compound in a mouse model.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Sarcoma Model[1]
1. Materials:
- GW627368X powder
- Deionized water
- Polysorbate (for vehicle control)
- Oral gavage needles (20-22 gauge, 1.5 inches)
- Syringes (1 mL)
- Swiss albino mice (6-8 weeks old)
- Sarcoma 180 (S180) cells
2. Animal Model Preparation:
- Acclimatize male and female Swiss albino mice for at least one week under standard laboratory conditions (25 ± 2°C, 50 ± 20% humidity, 12-hour light/dark cycle) with ad libitum access to standard diet and water.[1]
- Subcutaneously inject 3 x 10^6 S180 cells in the right flank of each mouse to induce solid tumors.[1]
- Allow tumors to grow for 7 days before starting treatment.[1]
3. Drug Formulation:
- Vehicle Control: Prepare a solution of polysorbate in deionized water. The exact concentration of polysorbate was not specified in the reference, but a low concentration (e.g., 0.5-1%) is typically used.
- This compound Suspension: Suspend GW627368X powder in deionized water to achieve the desired concentrations (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1.25 mg/mL suspension to administer 0.2 mL). Prepare fresh on the day of administration.[1]
4. Administration Procedure:
- Randomize mice into treatment groups (n=10 per group): Vehicle control, 5 mg/kg, 10 mg/kg, and 15 mg/kg this compound.[1]
- Gently restrain the mouse and insert the oral gavage needle over the tongue into the esophagus.
- Administer the prepared suspension or vehicle control orally.
- Repeat the administration every alternate day for 28 days.[1][2]
5. Monitoring and Analysis:
- Measure tumor volume and body weight regularly (e.g., on days 0, 14, and 28).[1]
- At the end of the 28-day treatment period, sacrifice the animals.[1]
- Excise, weigh, and preserve the tumors for further analysis (e.g., immunohistochemistry).[1]
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Acute Kidney Injury[3]
1. Materials:
- This compound powder
- Suitable sterile vehicle (see Formulation section below)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- C57BL/6 mice
2. Animal Model Preparation:
- Acclimatize C57BL/6 mice to standard laboratory conditions.
- The study cited used an ischemia-reperfusion model of acute kidney injury.
3. Drug Formulation:
- The specific vehicle used was not detailed in the reference study.[3] However, a common formulation for in vivo administration of hydrophobic compounds like this compound is as follows:[2]
- Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
- For the working solution, sequentially add and mix the following solvents: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% sterile saline.[2]
- Alternatively, a simpler vehicle of 10% DMSO in corn oil can be used.[2]
- Ensure the final solution is clear. Gentle heating or sonication can be used to aid dissolution. Prepare fresh on the day of use.[2]
4. Administration Procedure:
- Randomize mice into experimental groups.
- Administer this compound via intraperitoneal injection at a dosage of 1 µg/g body weight.[3]
- To perform the injection, restrain the mouse and insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Administer the drug 1.5 hours before the induction of ischemia-reperfusion.[3]
5. Post-Administration Procedure:
- Proceed with the experimental model (e.g., induction of renal ischemia-reperfusion).
- Collect tissues and samples for analysis at the designated time points.
Note on Other Administration Routes: Extensive literature searches did not yield specific protocols for the subcutaneous or intravenous administration of this compound in animal studies. Researchers wishing to use these routes would need to perform initial formulation and pharmacokinetic studies to determine appropriate vehicles, dosages, and administration schedules. General guidelines for these administration routes in rodents are available from institutional animal care and use committees (IACUC).
References
- 1. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin E2 receptor EP4 activation induces tolerogenic dendritic cells to mitigate ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
GW627368: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of GW627368, a potent and selective antagonist of the prostanoid EP4 receptor, in both in vitro and in vivo experimental settings.
Introduction
This compound is a valuable chemical tool for investigating the physiological and pathological roles of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor. It has been shown to exhibit anti-tumor and anti-proliferative properties by inhibiting the signaling pathways mediated by the EP4 receptor.[1][2] This document offers a comprehensive guide to its solubility, preparation for experiments, and detailed protocols for key assays.
Physicochemical Properties and Solubility
Molecular Formula: C₃₀H₂₈N₂O₆S Molecular Weight: 544.62 g/mol Appearance: White to off-white solid
This compound exhibits good solubility in organic solvents and can be prepared in various vehicles for both in vitro and in vivo studies.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL | 183.61 mM | Ultrasonic treatment may be required.[1][3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 4.59 mM | Clear solution suitable for in vivo use.[1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | 4.59 mM | Clear solution suitable for in vivo use.[1] |
Preparation of Solutions
Proper preparation of this compound solutions is critical for experimental success. Always use high-purity solvents.
In Vitro Stock Solutions
For cell-based assays, a concentrated stock solution in DMSO is recommended.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 183.61 µL of DMSO).
-
Vortex thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
In Vivo Dosing Solutions
For animal studies, this compound can be formulated in various vehicles. Below are two common protocols.
Protocol 2: Preparation of a Dosing Solution in a Corn Oil Vehicle
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex vigorously to create a uniform suspension. Prepare fresh daily.
Protocol 3: Preparation of a Dosing Solution in an Aqueous Vehicle
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 to a final concentration of 40% and mix well.
-
Add Tween-80 to a final concentration of 5% and mix well.
-
Add saline to reach the final volume (45%) and mix thoroughly until a clear solution is formed.
-
Prepare fresh daily.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.[2]
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2][4] Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the activity of this compound.
EP4 Receptor Signaling and Experimental Workflow
The following diagrams illustrate the EP4 receptor signaling pathway and a general workflow for experiments using this compound.
Caption: EP4 receptor signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., SUM149, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This protocol provides a framework for assessing the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (10 mM in DMSO)
-
24-well plate with Transwell inserts (e.g., 8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Protocol:
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treat the cell suspension with various concentrations of this compound or vehicle control (DMSO).
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the migrated cells with a staining solution.
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the vehicle-treated control.
In Vivo Tumor Growth Inhibition Study
This is an example protocol for an in vivo study and must be adapted and approved by the relevant institutional animal care and use committee.
Materials:
-
Animal model (e.g., 6-8 week old Swiss albino mice)
-
Tumor cells (e.g., Sarcoma 180)
-
This compound dosing solution
-
Vehicle control solution
-
Gavage needles
-
Calipers
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the animals into treatment and control groups.
-
Administer this compound (e.g., 5, 10, or 15 mg/kg) or vehicle control orally every other day for a specified period (e.g., 28 days).[1][2]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be taken when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Disclaimer: The information provided in these application notes is for guidance only and should not be considered a substitute for established laboratory practices and safety procedures. Researchers should optimize protocols for their specific experimental needs and adhere to all applicable institutional and national guidelines.
References
Application Notes and Protocols for GW627368 in Calcium Influx Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes.[1][2][3] While classically coupled to Gs and the stimulation of adenylyl cyclase, emerging evidence indicates that EP4 receptor activation can also lead to increases in intracellular calcium ([Ca²⁺]i).[4][5][6] This calcium mobilization can be initiated through alternative signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, and may involve the activation of store-operated calcium channels like Orai1.[4] The measurement of intracellular calcium influx is therefore a critical method for characterizing the functional consequences of EP4 receptor activation and the inhibitory potential of antagonists like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in calcium influx assays. The information is intended to guide researchers in setting up and executing robust experiments to investigate EP4 receptor signaling and pharmacology.
Data Presentation
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species | Receptor | Assay Type | Reference |
| pKi | 7.0 ± 0.2 | Human | EP4 | Radioligand Binding | [3] |
| pKb | 7.9 ± 0.4 | Human | EP4 | Functional (cAMP) | [2] |
| pA2 | ~7.0 | Human | TP | Platelet Aggregation | [1] |
| IC50 (cAMP) | Not explicitly stated, but antagonism demonstrated | Human | EP4 | cAMP accumulation | [7] |
| IC50 (Calcium Influx) | To be determined empirically (Not found in literature) | - | EP4 | Calcium Influx Assay | - |
Signaling Pathways
Activation of the EP4 receptor by its endogenous ligand, Prostaglandin (B15479496) E2 (PGE2), or selective agonists, can trigger distinct signaling cascades. While the canonical pathway involves Gs protein activation and subsequent cAMP production, an alternative pathway leads to intracellular calcium mobilization.
EP4 Receptor Signaling Leading to Calcium Influx
Caption: EP4 receptor-mediated calcium influx pathway.
Experimental Protocols
This section provides a detailed methodology for measuring the inhibitory effect of this compound on agonist-induced calcium influx in a cell-based assay. A common and effective method utilizes the fluorescent calcium indicator Fluo-4 AM.
Experimental Workflow for this compound Antagonist Assay
Caption: Workflow for this compound calcium influx antagonist assay.
Detailed Protocol: Fluo-4 AM Calcium Influx Assay
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human EP4 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
EP4 Agonist: Prostaglandin E2 (PGE2) or a selective EP4 agonist (e.g., ONO-AE1-329) stock solution (10 mM in DMSO).
-
Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% (w/v) solution in DMSO.
-
Probenecid (B1678239) (optional): To inhibit organic anion transporters and improve dye retention.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with an injection system (e.g., FlexStation 3).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-EP4 cells in a T75 flask until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 - 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Preparation of Reagents:
-
This compound Working Solutions: Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentrations.
-
EP4 Agonist Working Solution: Prepare the EP4 agonist (e.g., PGE2) at 5X the final desired concentration (e.g., the EC80 concentration, to be determined empirically) in assay buffer.
-
Fluo-4 AM Loading Solution: For 10 mL of loading solution, mix 20 µL of 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127 in 10 mL of assay buffer. If using, add probenecid to the desired final concentration.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, or at room temperature for 60-90 minutes, protected from light.
-
Gently aspirate the loading solution and wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Assay Performance:
-
Antagonist Pre-incubation: Add 100 µL of the 2X this compound working solutions to the respective wells. For control wells (agonist only), add 100 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 50 µL of the 5X EP4 agonist solution to all wells (except for negative controls).
-
Immediately begin kinetic reading of the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity over time.
-
The peak fluorescence response or the area under the curve (AUC) can be used for analysis.
-
Normalize the response in each well to the baseline fluorescence to obtain the fold change or relative fluorescence units (RFU).
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound for the inhibition of the agonist-induced calcium influx.
-
Concluding Remarks
This document provides a detailed framework for utilizing the selective EP4 receptor antagonist, this compound, in calcium influx assays. The provided protocols and diagrams are intended to serve as a comprehensive guide for researchers. It is important to note that optimal conditions, such as cell density, dye loading time, and agonist concentration, may need to be empirically determined for specific cell lines and experimental setups. The successful implementation of these assays will enable a more thorough understanding of EP4 receptor signaling and the pharmacological profile of its antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 4. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Potential Role of the PGE2-EP4-Ca2+ Signaling Axis in Post-Traumatic Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW627368 in Combination with Chemotherapy for In Vivo Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for utilizing the selective EP4 receptor antagonist, GW627368, in combination with standard chemotherapy agents in preclinical in vivo cancer models. The information is curated for professionals in oncology research and drug development seeking to explore novel therapeutic strategies to enhance the efficacy of chemotherapy.
Introduction
Prostaglandin (B15479496) E2 (PGE2), a major product of cyclooxygenase-2 (COX-2), is frequently overexpressed in the tumor microenvironment and plays a critical role in carcinogenesis. It promotes tumor growth, invasion, and metastasis while suppressing the host's anti-tumor immune response. PGE2 exerts its effects through four G-protein-coupled receptors, EP1-EP4. The EP4 receptor, in particular, is a key mediator of PGE2-driven tumorigenesis, activating downstream signaling pathways such as cAMP/PKA, PI3K/Akt, and ERK.[1][2]
This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[3] By blocking the PGE2/EP4 signaling axis, this compound has demonstrated significant anti-tumor and anti-proliferative potential in preclinical models.[4] There is a growing body of evidence suggesting that EP4 antagonism can reverse resistance to various chemotherapy agents, making the combination of this compound with chemotherapy a promising therapeutic strategy.[1][5] This document outlines the preclinical evidence and provides detailed protocols for investigating this combination in vivo.
Rationale for Combination Therapy
The combination of this compound with chemotherapy is supported by several key mechanisms:
-
Overcoming Chemoresistance: EP4 signaling is implicated in the development of resistance to chemotherapy.[1][2] One proposed mechanism involves the clearance of drug transporters through extracellular vesicles, a process that may be modulated by this compound.[5]
-
Targeting Cancer Stem Cells (CSCs): The EP4 pathway is known to drive the maintenance of cancer stem cells, which are often resistant to conventional chemotherapy.[1]
-
Modulating the Tumor Microenvironment: this compound can alter the immunosuppressive tumor microenvironment by inhibiting the production of pro-angiogenic factors like VEGF and modulating immune cell function.[4] This can create a more favorable environment for the cytotoxic effects of chemotherapy.
-
Synergistic Anti-Tumor Effects: By targeting different and complementary pathways, the combination of an EP4 antagonist and a chemotherapeutic agent can lead to enhanced tumor growth inhibition and improved survival outcomes.
Preclinical Data Summary
While specific in vivo combination data for this compound with chemotherapy is emerging, studies with other selective EP4 antagonists provide strong proof-of-concept for this approach.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Sarcoma Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 28 (Mean ± SEM) | Tumor Weight (g) at Day 28 (Mean ± SEM) |
| Control | 0 | 8148.33 ± 76.98 | Not Reported |
| This compound | 5 | Significantly Low vs. Control | Significantly Low vs. Control |
| This compound | 10 | Significantly Low vs. Control | Significantly Low vs. Control |
| This compound | 15 | 202.33 ± 18.80 | Significantly Low vs. Control |
Data extracted from a study in Sarcoma 180 bearing mice.[1]
Table 2: In Vivo Efficacy of Other EP4 Antagonists in Combination with Chemotherapy
| EP4 Antagonist | Chemotherapy | Cancer Model | Key Findings |
| Compound 36 (indole-2-carboxamide derivative) | Capecitabine | CT-26 Colon Cancer | Combination of Compound 36 (150 mg/kg) and Capecitabine (300 mg/kg) resulted in a Tumor Growth Inhibition (TGI) of 94.26%.[6] |
| L001 | Gemcitabine (B846) | Pancreatic Cancer Hepatic Metastasis | The combination of L001 and gemcitabine significantly prolonged the median survival of tumor-bearing mice to 58 days, compared to 46 days for gemcitabine alone and 42 days for L001 alone.[7] |
| AH23848 or RQ15986 | Docetaxel | Gynecologic Uterine Smooth Muscle Tumors | Sensitized tumors to docetaxel.[5] |
| L161982 | Oxaliplatin | Oxaliplatin-Resistant Colon Cancer | Inhibited cancer stem cell markers and tumorsphere formation.[1][5] |
| L161982 | Cisplatin | Cisplatin-Resistant Gastric Cancer | Sensitized cancer cells to cisplatin.[1][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for in vivo combination studies.
Caption: PGE2/EP4 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Combination Studies.
Experimental Protocols
The following are generalized protocols based on published preclinical studies. Specific parameters should be optimized for the chosen cancer model and chemotherapy agent.
Protocol 1: In Vivo Tumor Growth Inhibition Study
1. Animal Model and Cell Lines:
-
Select an appropriate immunocompromised (e.g., nude, SCID) or syngeneic mouse model depending on the research question.
-
Use a cancer cell line known to express the EP4 receptor. This can be confirmed by qPCR or Western blot.
-
Implant tumor cells subcutaneously or orthotopically. For subcutaneous models, inject approximately 1 x 10⁶ to 5 x 10⁶ cells in a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.
2. Dosing and Administration:
-
This compound: Based on monotherapy studies, a dose range of 5-15 mg/kg administered orally (p.o.) every other day is a reasonable starting point.[8] The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl-cellulose sodium in PBS).
-
Chemotherapy: The dose and schedule of the chosen chemotherapeutic agent (e.g., docetaxel, cisplatin, gemcitabine, oxaliplatin) should be based on established protocols for the specific animal model. Administration can be intraperitoneal (i.p.) or intravenous (i.v.).
-
Combination Group: Administer this compound and the chemotherapy agent according to their individual schedules. It may be necessary to stagger administration times to avoid potential interactions.
-
Control Groups: Include groups for vehicle, this compound alone, and chemotherapy alone.
3. Monitoring and Endpoints:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into the different treatment groups (n=8-10 mice per group).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or at a fixed time point (e.g., 28 days).
-
At the endpoint, euthanize the animals, excise the tumors, and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.
Protocol 2: Pharmacodynamic and Mechanistic Studies
1. Tissue Collection:
-
At the end of the in vivo study, collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for protein and RNA analysis, while another portion can be fixed in formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Prepare protein lysates from tumor tissues.
-
Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the EP4 signaling pathway (e.g., p-Akt, p-MAPK, p-EGFR) and markers of apoptosis (e.g., cleaved PARP, Bax, Bcl-2).[4]
3. Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections.
-
Stain for markers of proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and immune cell infiltration (e.g., CD8, F4/80).
4. Flow Cytometry:
-
Prepare single-cell suspensions from tumors or spleens.
-
Use flow cytometry to analyze the populations of different immune cells (e.g., T cells, myeloid-derived suppressor cells, macrophages) to assess the immunomodulatory effects of the combination therapy.
Conclusion
The preclinical data strongly suggest that combining the EP4 antagonist this compound with standard chemotherapy is a viable and promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The provided protocols offer a framework for researchers to design and execute in vivo studies to further investigate this therapeutic approach. Careful selection of animal models, chemotherapy agents, and endpoints will be crucial for elucidating the full potential of this combination therapy.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GW627368 in Blocking PGE2-Induced Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a critical signaling molecule implicated in various physiological and pathological processes, including inflammation and cancer.[1][2] Elevated levels of PGE2 are often observed in the tumor microenvironment, where it promotes cancer cell proliferation, invasion, and immune suppression.[1][3] PGE2 exerts its effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[4][5] The EP4 receptor, in particular, has been identified as a key mediator of PGE2-driven tumorigenesis, making it an attractive target for therapeutic intervention.[4][6][7]
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[8][9] It has demonstrated efficacy in inhibiting the proliferation and invasion of various cancer cells, highlighting its potential as a therapeutic agent.[8][10] These application notes provide detailed protocols for utilizing this compound to block PGE2-induced cell proliferation in vitro and summarize key quantitative data from relevant studies.
Mechanism of Action
This compound selectively binds to the EP4 receptor, preventing the binding of its natural ligand, PGE2.[9] In many cancer cells, the binding of PGE2 to the EP4 receptor triggers a signaling cascade that promotes cell proliferation. This is often initiated through the activation of Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels.[11][12] The subsequent activation of Protein Kinase A (PKA) and other downstream effectors can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of pro-proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways.[13][14] By blocking the initial binding of PGE2 to the EP4 receptor, this compound effectively inhibits these downstream signaling events, leading to a reduction in cell proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and anti-proliferative effects of this compound.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor | Species | pKi | Reference |
| EP4 | Human | 7.0 | [8] |
| TP | Human | 6.8 | [8] |
Table 2: Functional Activity of this compound
| Activity | Assay | pIC50 | Reference |
| Reduction of basal cAMP levels | HEK293 cells expressing human EP4 receptor | 6.3 | [8][10] |
Table 3: Anti-Proliferative and Anti-Invasive Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| SUM149 | Inflammatory Breast Cancer | Inhibition of proliferation and invasion | Starting at 0.1 µM | [8][10] |
| MDA-MB-231 | Breast Cancer (non-IBC) | Inhibition of proliferation and invasion | Higher concentrations than SUM149 | [8][10] |
| RCC7 | Renal Cell Carcinoma | Abrogation of PGE2-mediated cell invasion | Not specified | [11] |
Signaling Pathways
The following diagrams illustrate the PGE2-induced signaling pathway leading to cell proliferation and the mechanism of its inhibition by this compound.
Caption: PGE2-Induced Proliferation Signaling Pathway.
Caption: Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on PGE2-induced cell proliferation.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SUM149, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Prostaglandin E2 (PGE2) (stock solution in ethanol (B145695) or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
Carefully aspirate the complete medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 16-24 hours to synchronize the cell cycle.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. A suggested concentration range is 0.1 to 10 µM.
-
Prepare a working solution of PGE2 in the same medium. A typical concentration for stimulation is 1 µM.
-
Include the following controls:
-
Vehicle control (medium with DMSO at the same final concentration as in the highest this compound treatment).
-
PGE2 only control.
-
This compound only controls (at each concentration).
-
-
Pre-treat the cells by adding the this compound dilutions and incubate for 1-2 hours.
-
Add PGE2 to the appropriate wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The inhibitory effect of this compound is determined by comparing the viability of cells treated with PGE2 and this compound to those treated with PGE2 alone.
-
Protocol 2: CCK-8 Cell Proliferation Assay
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-8), which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases. This eliminates the need for a solubilization step.
Materials:
-
Same as Protocol 1, but replace MTT solution with Cell Counting Kit-8 (CCK-8) solution.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability as described in Protocol 1.[4]
-
Experimental Workflow
Caption: Workflow for Cell Proliferation Assays.
Conclusion
This compound is a valuable research tool for investigating the role of the PGE2-EP4 signaling axis in cell proliferation and cancer biology. The protocols and data presented in these application notes provide a framework for designing and conducting experiments to evaluate the efficacy of this compound as an inhibitor of PGE2-induced cell proliferation. Careful optimization of experimental conditions, such as cell density, reagent concentrations, and incubation times, is recommended for each specific cell line and experimental setup.
References
- 1. Prostaglandin E2 activates mitogen-activated protein kinase/Erk pathway signaling and cell proliferation in non-small cell lung cancer cells in an epidermal growth factor receptor-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 regulates cell migration via the intracellular activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of GW627368 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] The EP4 receptor is a G-protein coupled receptor that binds to prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator involved in various physiological and pathological processes, including cancer progression.[1] Blockade of the EP4 receptor by this compound has been shown to inhibit tumor growth and proliferation by modulating key signaling pathways.[1] These application notes provide detailed protocols for the Western blot analysis of cells treated with this compound to investigate its effects on protein expression and signaling pathways.
Data Presentation: Quantitative Summary of Protein Expression Changes
The following tables summarize the semi-quantitative changes in protein expression observed in sarcoma 180 tumor tissue from mice treated with this compound, based on densitometric analysis of Western blots from published research. The data represents the reported findings of significant changes.
Table 1: Effect of this compound on Key Signaling and Angiogenic Proteins
| Protein | Change upon this compound Treatment | Significance |
| EP4 | Down-regulation | Highly Significant |
| COX-2 | Down-regulation | Highly Significant |
| p-EGFR | Decrease | Significant |
| p-VEGFR | Decrease | Significant |
| p-Akt | Decrease | Significant |
| p-MAPK | Decrease | Significant |
Source: Densitometric analysis from Parida et al., 2016. The table reflects the reported qualitative changes.
Table 2: Effect of this compound on Apoptotic Proteins
| Protein | Change upon this compound Treatment | Significance |
| AIF | Increase | Significant |
| Bax | Increase | Significant |
| Mcl-1 | Decrease | Significant |
| Bcl-2 | Decrease | Significant |
Source: Densitometric analysis from Parida et al., 2016. The table reflects the reported qualitative changes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for Western blot analysis.
Experimental Protocols
The following protocols are based on methodologies reported for the analysis of this compound-treated cells and general best practices for Western blotting.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture sarcoma 180 cells (or other relevant cell lines) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound (Cayman Chemical) in a suitable solvent such as DMSO to create a stock solution. Further dilute the stock solution in culture media to achieve the desired final concentrations for treatment.
-
Cell Treatment:
-
For in vitro studies, seed cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
For in vivo studies, oral administration of this compound at doses ranging from 5 to 15 mg/kg body weight has been reported.[2]
-
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.
-
For adherent cells, scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
-
Homogenization:
-
Sonicate the cell lysate on ice for 10-15 seconds to ensure complete cell lysis and to shear DNA.
-
-
Clarification:
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
-
Protocol 3: Protein Quantification
-
Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading for SDS-PAGE.
Protocol 4: Western Blot Analysis
-
Sample Preparation:
-
Mix an equal amount of protein from each sample (e.g., 20-40 µg) with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-20% gradient or a fixed percentage polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and determine molecular weights.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the gel for remaining protein with a stain like Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies and their typical dilutions (optimization may be required):
-
Rabbit anti-COX-2
-
Rabbit anti-AIF
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Rabbit anti-VEGFR and anti-p-VEGFR
-
Rabbit anti-EGFR and anti-p-EGFR
-
Rabbit anti-Akt and anti-p-Akt
-
Rabbit anti-MAPK and anti-p-MAPK
-
A loading control antibody such as anti-β-actin or anti-GAPDH.
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Densitometric Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control for each sample.
-
References
Application Notes and Protocols for GW627368 In Vivo Studies in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] The prostaglandin (B15479496) E2 (PGE2) EP4 receptor signaling pathway is critically implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.[3][4][5] Activation of the EP4 receptor by its ligand PGE2, which is often found at elevated levels in inflamed tissues, triggers a cascade of intracellular events that promote inflammation, pain, and tissue destruction.[3][6] By blocking this interaction, this compound and other EP4 antagonists represent a promising therapeutic strategy for mitigating the signs and symptoms of arthritis.[4] These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in established rodent models of arthritis.
Mechanism of Action
PGE2 exerts its effects through four G protein-coupled receptor subtypes (EP1-EP4). The EP4 receptor is predominantly coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) through adenylyl cyclase.[3][4] This signaling cascade can also activate the phosphatidylinositol 3-kinase (PI3K) pathway.[3][5] In the context of arthritis, PGE2-EP4 signaling has been shown to:
-
Promote the differentiation of pro-inflammatory T helper 1 (Th1) cells.[3][5]
-
Enhance the expansion of T helper 17 (Th17) cells, which are key drivers of autoimmune inflammation.[3][5]
-
Stimulate the production of inflammatory cytokines such as IL-23 by dendritic cells.[3][5]
-
Contribute to pain hypersensitivity.[7]
This compound, by selectively antagonizing the EP4 receptor, is expected to inhibit these downstream effects, thereby reducing inflammation and alleviating arthritic symptoms.
Signaling Pathway Diagram
Caption: PGE2-EP4 signaling pathway in arthritis and the inhibitory action of this compound.
Recommended In Vivo Arthritis Models
Two of the most widely used and well-characterized preclinical models for rheumatoid arthritis are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
Collagen-Induced Arthritis (CIA) Model
The CIA model is an autoimmune model that shares many pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone.
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced by a single injection of Complete Freund's Adjuvant (CFA) and is characterized by a rapid onset of inflammation and bone resorption.
Experimental Workflow:
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Experimental Protocols
Materials and Reagents
-
This compound: To be synthesized or procured from a commercial supplier.
-
Vehicle: A suitable vehicle for oral administration, such as 0.5% (w/v) methylcellulose.
-
Animals: Male DBA/1 mice (for CIA) or male Lewis rats (for AIA), typically 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Positive Control: A clinically relevant compound such as methotrexate, a COX-2 inhibitor (e.g., celecoxib), or a corticosteroid (e.g., prednisolone).
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
-
Preparation of Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid at 4°C to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster).
-
-
Disease Induction:
-
Treatment with this compound:
-
Prophylactic Regimen: Begin daily oral administration of this compound from day 20.[3]
-
Therapeutic Regimen: Initiate daily oral administration after the onset of clinical signs of arthritis (e.g., arthritis score > 2).
-
Dosage: Based on studies with other EP4 antagonists, a starting dose range of 10-100 mg/kg can be explored.[3][4] A pilot dose-finding study is recommended.
-
-
Assessment of Arthritis:
-
Monitor animals daily for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood for measurement of serum anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) by ELISA.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
-
Disease Induction:
-
Day 0: Induce arthritis by a single intradermal injection of 100 µL of CFA (containing 0.25 mg of M. tuberculosis) into the base of the tail of male Lewis rats.[4]
-
-
Treatment with this compound:
-
Assessment of Arthritis:
-
Paw Swelling: Measure the width or volume of both hind paws using a caliper or plethysmometer at regular intervals.[8]
-
Clinical Scoring: Score arthritis severity based on a scale that evaluates inflammation in multiple joints.
-
-
Endpoint Analysis (e.g., Day 28):
-
Histopathology: Process ankle joints for histological examination as described for the CIA model.
-
Radiography: X-ray analysis of the hind paws can be performed to assess bone and joint integrity.
-
Biomarker Analysis: Measure systemic inflammatory markers in serum.
-
Data Presentation
The following tables present representative data from studies using selective EP4 antagonists in arthritis models. These can be used as a template for presenting data from studies with this compound.
Table 1: Efficacy of a Selective EP4 Antagonist (Compound X) in a Rat AIA Model
| Treatment Group | Dose (mg/kg, p.o.) | Change in Paw Width (%) | Arthritis Score (Mean ± SEM) |
| Vehicle | - | 100 ± 8.5 | 12.5 ± 1.2 |
| Compound X | 3 | 75 ± 6.2 | 9.8 ± 1.0 |
| Compound X | 10 | 52 ± 5.1 | 6.5 ± 0.8 |
| Compound X | 30 | 35 ± 4.3 | 4.2 ± 0.6 |
| Positive Control | (e.g., 10 mg/kg) | 40 ± 4.8 | 5.0 ± 0.7 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is hypothetical and for illustrative purposes.
Table 2: Effect of a Selective EP4 Antagonist (Compound Y) on Histological Parameters in a Mouse CIA Model
| Treatment Group | Dose (mg/kg, p.o.) | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) |
| Vehicle | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| Compound Y | 10 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 |
| Compound Y | 30 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.9 ± 0.2 | 0.8 ± 0.1 |
| Positive Control | (e.g., 1 mg/kg) | 1.0 ± 0.2 | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.0 ± 0.2 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Scores are mean ± SEM. Data is hypothetical and for illustrative purposes.
Conclusion
The selective EP4 antagonist this compound holds significant potential as a therapeutic agent for rheumatoid arthritis. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in well-established in vivo models of arthritis. It is recommended that initial studies include a dose-range finding component to establish the optimal therapeutic window for this compound. Careful and consistent application of these methodologies will yield robust and reproducible data to support the further development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GW627368 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of GW627368 stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor, with additional affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][3] It is widely used in research to investigate the physiological and pathological roles of the EP4 receptor signaling pathway.
Data Presentation: Physicochemical and Solubility Data
A summary of the key chemical properties and solubility of this compound is presented below. For optimal results, it is recommended to use fresh, anhydrous DMSO, as its hygroscopic nature can impact solubility.[4]
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 439288-66-1 |
| Molecular Formula | C₃₀H₂₈N₂O₆S |
| Molecular Weight | 544.62 g/mol [1] |
| Purity | ≥98% (HPLC)[3] |
Table 2: Solubility of this compound in DMSO
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (183.61 mM) | Sonication is recommended to aid dissolution.[1][5] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][6] |
| -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Calculations: Determine the required mass of this compound and volume of DMSO for your desired stock concentration and volume.
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 100 mM stock solution:
-
Mass (mg) = 1 mL x 100 mM x 544.62 g/mol / 1000 = 54.46 mg
-
-
-
Weighing: Carefully weigh 54.46 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (Recommended): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.[1][5]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage as outlined in Table 3.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous medium for use in cell-based assays.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw the required aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: It is recommended to perform serial dilutions to avoid precipitation of the compound.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 100 mM stock 1:100 in medium to get a 1 mM solution.
-
Further dilute the intermediate solution to the desired final working concentration.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% is recommended, with ≤0.1% being preferable for sensitive cell lines.[6][7]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Mixing: When diluting the DMSO stock into the aqueous medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which can help prevent precipitation.[7]
-
Use Freshly Prepared Solutions: It is best practice to prepare working solutions fresh for each experiment.
Visualizations
This compound Target Signaling Pathway
Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: General workflow for an in vitro cell-based assay using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 3. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
Application Notes and Protocols: GW627368 Formulation for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW627368 is a potent and selective antagonist of the prostanoid EP4 receptor, with additional affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][3][4] It is frequently utilized in preclinical studies to investigate the role of the EP4 receptor in various physiological and pathological processes, including inflammation and cancer.[2][3][5] Effective and consistent oral delivery in mouse models is crucial for such in vivo studies. These application notes provide detailed protocols for the formulation of this compound for oral gavage in mice, ensuring reproducible and effective administration.
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 544.62 g/mol | [1][2][3] |
| Formula | C30H28N2O6S | [2][3] |
| In Vitro Solubility | ≥ 100 mg/mL in DMSO (requires sonication) | [1][2] |
Oral Formulations for Mice
| Formulation | Components | Achieved Solubility | Recommended Dosage | Source |
| Aqueous-Based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | As required by study design | [1][3] |
| Oil-Based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | As required by study design | [1][3] |
| Aqueous Suspension | This compound, Polysorbate (e.g., Tween 80), Deionized Water | Suspension | 5-15 mg/kg | [5] |
Experimental Protocols
Protocol 1: Aqueous-Based Formulation for Clear Solution
This protocol is suitable for studies requiring a clear, homogenous solution for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of mice, dosage, and administration volume (typically 5-10 mL/kg).
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO (10% of the final volume) to the tube containing the this compound powder. Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[1][2]
-
Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogenous.
-
Add Tween-80: Add the calculated volume of Tween-80 (5% of the final volume). Vortex thoroughly.
-
Add Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Final Homogenization: Continue to vortex until the solution is clear and uniform. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[3]
-
Storage: Once prepared, it is recommended to aliquot the solution and store it at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term stability (up to 1 year).[3][6] Avoid repeated freeze-thaw cycles.
Protocol 2: Oil-Based Formulation for Clear Solution
This protocol provides an alternative formulation using corn oil as the vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate Required Volumes: Determine the total volume of formulation needed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO (10% of the final volume) and vortex until the powder is fully dissolved. Sonication can be used if necessary.[1]
-
Add Corn Oil: Add the calculated volume of corn oil (90% of the final volume) to the DMSO solution.
-
Final Homogenization: Vortex the mixture thoroughly until a clear and homogenous solution is achieved. Gentle warming may assist in this process.
-
Storage: Store the formulation as described in Protocol 1.
Protocol 3: Aqueous Suspension Formulation
This protocol is based on a published in vivo study and is suitable when a suspension is acceptable.[5]
Materials:
-
This compound powder
-
Polysorbate 80 (Tween-80)
-
Deionized water, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Homogenizer or sonicator
Procedure:
-
Prepare Vehicle: Prepare a vehicle solution of polysorbate 80 in deionized water. While the original study does not specify the concentration, a 0.5% to 1% (v/v) solution is a common starting point for creating stable suspensions.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Create Suspension: Add a small amount of the vehicle to the powder to create a paste. Then, gradually add the remaining vehicle while continuously vortexing or homogenizing to ensure a uniform suspension.
-
Administration: This formulation should be vortexed immediately before each oral gavage administration to ensure a consistent dose is delivered.
-
Storage: Suspensions are generally less stable than solutions. It is recommended to prepare this formulation fresh before each use.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 627368X - Biochemicals - CAT N°: 10009162 [bertin-bioreagent.com]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GW627368 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW627368, a potent and selective antagonist of the prostanoid EP4 receptor, in primary cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for common primary cell types, and summarizes key quantitative data for experimental design.
Introduction to this compound
This compound is a competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, subsequent increase in intracellular cyclic AMP (cAMP) levels, and activation of protein kinase A (PKA).[4][5] This signaling pathway is implicated in a wide range of physiological and pathophysiological processes, including inflammation, immune responses, and cancer.[4][6][7][8] By blocking the EP4 receptor, this compound can effectively inhibit the downstream effects of PGE2, making it a valuable tool for studying the role of the PGE2/EP4 axis in various cellular contexts. Notably, this compound also exhibits some affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][3]
Data Presentation: Quantitative Parameters for this compound Experiments
The following tables summarize key quantitative data for the use of this compound in primary cell culture experiments, derived from various studies.
Table 1: this compound Binding Affinity and Potency
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | EP4 | 7.0 | [1] |
| pKi | Human | TP | 6.8 | [1] |
| pKb | Human (HEK293 cells) | EP4 | 7.9 ± 0.4 | [3] |
| pA2 (approximate) | Human (platelets) | TP | ~7.0 | [1] |
Table 2: Effective Concentrations of this compound and other EP4 Antagonists in Primary Cell Culture
| Cell Type | Stimulus | EP4 Antagonist Concentration | Observed Effect | Reference |
| Rat Bone Marrow Stromal Cells | PGE2 (100 nM) | 1 µM | Abolished PGE2-induced nodule formation and alkaline phosphatase activity. | [9] |
| Human Monocytes | Tumor Conditioned Media | 3 µM | Role of EP4 in differentiation was investigated. | [10] |
| Renal Cell Carcinoma (RCC7) | PGE2 (5 nM) | 1 µM | Abrogated PGE2-mediated cell invasion. |
Signaling Pathways and Experimental Workflows
PGE2/EP4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the EP4 receptor upon activation by PGE2 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 9. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]
Troubleshooting & Optimization
GW627368 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling GW627368, focusing on its challenging solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a common issue?
This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor, with additional affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][3] Like many small-molecule inhibitors, its chemical structure is largely hydrophobic, leading to poor solubility in aqueous buffers, which is a frequent challenge during the preparation of working solutions for in vitro and in vivo experiments.
Q2: What is the documented solubility of this compound in various solvents?
The solubility of this compound varies significantly depending on the solvent. It is highly soluble in organic solvents like DMSO but shows very limited solubility in aqueous solutions without the use of co-solvents. The quantitative data is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent/Vehicle System | Reported Solubility |
| DMSO | 100 mg/mL (183.61 mM) |
| DMF | 30 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.59 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) |
Data sourced from references[1][4][5][6].
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What steps can I take to resolve this?
This is a common issue due to the low aqueous solubility of the compound. Here is a troubleshooting workflow to address this:
-
Check Final Solvent Concentration : Ensure the final concentration of the organic solvent from your stock solution (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.[7]
-
Aid Dissolution : After dilution, use physical methods to help dissolve the compound. Gentle warming in a water bath or brief sonication can be effective.[1]
-
Lower the Final Concentration : If precipitation persists, your target concentration may be above the solubility limit of this compound in that specific aqueous buffer. Try working with a lower final concentration.
-
Use a Co-Solvent System : For higher concentration needs, especially for in vivo studies, a co-solvent vehicle is necessary. A widely used formulation is a mixture of DMSO, PEG300, Tween-80, and saline (see protocol below).[1][4]
-
Prepare Fresh Solutions : Aqueous dilutions of this compound are not stable for long periods. It is highly recommended to prepare them fresh from a stock solution immediately before each experiment.
Below is a diagram illustrating the troubleshooting workflow.
Q4: What is the mechanism of action for this compound?
This compound functions by blocking the Prostaglandin (B15479496) E2 (PGE2) receptor EP4.[2][8] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, primarily activates the Gαs protein.[9] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[9] EP4 can also couple to Gαi, activating the PI3K/Akt pathway.[8][9] By antagonizing the EP4 receptor, this compound prevents these downstream signaling events, which are involved in processes like inflammation, cell proliferation, and invasion.[8][10]
The signaling pathway is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details how to prepare a high-concentration stock solution for subsequent dilution.
-
Materials :
-
This compound powder (MW: 544.62 g/mol )
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
Ultrasonic water bath
-
-
Procedure :
-
Tare a sterile microcentrifuge tube on the balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 5.45 mg for a 1 mL stock).
-
Using the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 5.45 mg, this would be 1 mL.
-
Calculation: (Mass in mg / MW) / (Concentration in M) = Volume in L
-
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.[1][6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
-
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Use
This protocol describes the preparation of a co-solvent vehicle to improve the solubility of this compound for administration in animal models.[1][4] This formulation can achieve a concentration of at least 2.5 mg/mL.
-
Materials :
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure :
-
The final vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .
-
To prepare 1 mL of the final formulation containing 2.5 mg/mL of this compound, follow these steps in order, ensuring each component is fully mixed before adding the next.
-
Step 1 : Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Step 2 : Add 400 µL of PEG300. Vortex until the solution is clear.
-
Step 3 : Add 50 µL of Tween-80. Vortex until the solution is clear.
-
Step 4 : Add 450 µL of sterile saline. Vortex thoroughly to create a homogenous and clear solution.
-
The final solution should be clear. If any precipitation or phase separation occurs, gentle heating or sonication may be used to aid dissolution.[1] Prepare this formulation fresh before each use.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
GW627368 stability in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of GW627368, a selective EP4 receptor antagonist, in cell culture experiments. Due to the limited publicly available data on the stability of this compound in specific cell culture media over time, this guide focuses on providing researchers with the tools to assess its stability and troubleshoot potential issues in their own experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in my cell culture medium?
There is currently no specific published data detailing the stability of this compound in various cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in solution can be influenced by several factors including the composition of the medium, pH, temperature, and exposure to light.[1][2] It is recommended to determine the stability of this compound in your specific experimental conditions.
Q2: How can I prepare a stock solution of this compound?
For many small molecules, it is recommended to prepare a concentrated stock solution in a solvent like DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] For cell culture experiments, the final concentration of the solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Instability: this compound may be degrading in your cell culture medium over the course of your experiment.
-
Inconsistent Dosing: Inaccurate pipetting or errors in calculating dilutions can lead to variability.
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to the antagonist.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to compound degradation.
Q4: How does this compound work?
This compound is a selective antagonist of the prostanoid EP4 receptor.[3] The EP4 receptor is a G protein-coupled receptor (GPCR) that is activated by prostaglandin (B15479496) E2 (PGE2).[4][5] Activation of the EP4 receptor primarily leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels through a Gs-protein-mediated pathway.[6][7] By blocking this receptor, this compound inhibits these downstream signaling events.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over the duration of the experiment. | The compound may be unstable in the cell culture medium at 37°C. | 1. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol below). 2. If the compound is found to be unstable, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| High background or off-target effects observed. | The concentration of this compound used may be too high, leading to non-specific interactions. This compound also has affinity for the human TP receptor.[3] | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. 2. If off-target effects are suspected, consider using a structurally different EP4 antagonist as a control. |
| Precipitation of the compound in the cell culture medium. | The solubility of this compound in the aqueous medium may be limited. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to prepare the working solution is as low as possible. 2. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing a fresh, lower concentration working solution. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
DMSO (or other suitable solvent)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis (method development may be required)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the aliquots at 37°C in a cell culture incubator.
-
At each time point: a. Remove one aliquot from the incubator. b. If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). Centrifuge at high speed to pellet the precipitated proteins. c. Transfer the supernatant to a clean tube for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.
-
Plot the concentration of this compound against time to determine the degradation profile and half-life of the compound in your specific medium.
Signaling Pathways and Workflows
Caption: EP4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with GW627368
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with GW627368.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1] Prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, exerts its effects through four receptor subtypes, EP1-4.[2] The EP4 receptor is a G-protein coupled receptor that, upon activation by PGE2, primarily signals through the cAMP/PKA pathway, but can also activate the PI3K/Akt pathway.[2][3] By blocking the EP4 receptor, this compound inhibits these downstream signaling cascades, which are involved in processes such as inflammation, cell proliferation, angiogenesis, and immune surveillance.[2]
Q2: Does this compound have any off-target effects?
Yes, this compound has been shown to have additional affinity for the human thromboxane (B8750289) (TP) receptor.[1][4] It is important to note that this affinity for TP receptors appears to be species-specific to humans and has not been observed in other species like rabbits and guinea pigs.[4][5] When designing experiments, particularly those involving human cells or tissues, it is crucial to consider this dual antagonism. For other human prostanoid receptors, the affinity of this compound is low.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[6] In solvent, it is recommended to store aliquots at -80°C for up to two years or at -20°C for up to one year.[6] Stock solutions should be protected from light.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Troubleshooting Inconsistent Results
Issue 1: Reduced or No Compound Activity in Cell-Based Assays
Inconsistent or a complete lack of activity in in vitro experiments can stem from several factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Dissolution | This compound is soluble in DMSO.[6] For cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation is observed upon dilution in aqueous media, consider using a stock solution with a higher concentration of DMSO and diluting it further, or preparing fresh dilutions for each experiment. For in vivo studies, specific solvent formulations are recommended (see Issue 3). |
| Compound Degradation | Ensure proper storage conditions have been maintained.[6] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working dilutions from a frozen stock for each experiment. |
| Cell Line Variability | The expression of the EP4 receptor can vary significantly between different cell lines. Confirm EP4 receptor expression in your cell line of interest at the mRNA and/or protein level (e.g., via qPCR or Western blot). |
| Incorrect Assay Conditions | The effect of this compound is dependent on the presence of its endogenous ligand, PGE2. If cells are not producing sufficient endogenous PGE2, the effect of the antagonist may not be apparent. Consider adding exogenous PGE2 to stimulate the EP4 receptor and unmask the antagonistic effect of this compound. |
Issue 2: High Variability in Animal Studies
In vivo experiments can be influenced by a multitude of factors leading to inconsistent outcomes.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Formulation and Administration | For oral administration, this compound can be suspended in 0.5% (w/v) methylcellulose.[7][8] Alternative formulations for in vivo use include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1][6] Ensure the compound is fully dissolved or homogeneously suspended before each administration. Heat and/or sonication can aid dissolution if precipitation occurs.[1] |
| Incorrect Dosing | Published studies have used oral doses ranging from 5 mg/kg to 30 mg/kg, administered daily or every other day.[2][6][7] The optimal dose will depend on the animal model and the specific disease being studied. It is advisable to perform a dose-response study to determine the most effective dose for your experimental setup. |
| Animal Model Selection | The expression and role of the EP4 receptor can differ between various animal models of disease. Ensure the chosen model is appropriate and that the role of the PGE2-EP4 axis in the pathology is well-established. |
| Species-Specific TP Receptor Affinity | As mentioned, this compound has affinity for the human TP receptor but not for the TP receptor of some other species.[4][5] This could lead to different pharmacological profiles in humanized mouse models compared to standard rodent models. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as an antagonist at the EP4 receptor, thereby blocking the downstream signaling cascades initiated by PGE2. This primarily involves the inhibition of cAMP production but can also affect other pathways like PI3K/Akt.
Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A standard workflow for evaluating this compound in cell-based experiments.
Key Experimental Protocols
Western Blot Analysis for EP4 and Downstream Targets
This protocol is adapted from methodologies described in the literature to assess protein expression levels.[2]
-
Cell Lysis: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EP4, p-Akt, Akt, p-MAPK, MAPK, COX-2, or other targets of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software.
In Vivo Tumor Model Protocol
This protocol is a generalized example based on published studies using this compound in mouse cancer models.[2][6]
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c or C57BL/6) for syngeneic tumor models, or immunodeficient mice for xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a tumorigenic dose of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into control and treatment groups.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally at the desired dose (e.g., 5-15 mg/kg) on the specified schedule (e.g., daily or every other day). The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot, or flow cytometry).
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess for any treatment-related toxicity. Organ tissues can be collected for histological examination.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature.
| Parameter | Value | Species/System | Reference |
| pKi (EP4 Receptor) | 7.0 | Human | [1] |
| pKi (TP Receptor) | 6.8 | Human | [1] |
| pA2 (EP1 Receptor) | 6.0 | Human | [5] |
| In Vitro IC50 (cAMP reduction) | pIC50 = 6.3 | HEK293 cells expressing hEP4 | [5][6] |
| Effective In Vitro Concentration | Starting at 0.1 µM | Human inflammatory breast cancer cells | [6] |
| Effective In Vivo Dose (p.o.) | 5-15 mg/kg | Mouse sarcoma model | [2][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 5. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GW627368 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW627368 in in vitro studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent and selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor, but not TP receptors of other species.[1][3][4][5] Its primary action is to block the signaling cascade initiated by the binding of prostaglandin (B15479496) E2 (PGE2) to the EP4 receptor.[6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][4] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published studies, a concentration range of 0.1 µM to 10 µM is a good starting point for many applications. For instance, inhibition of proliferation and invasion in some cancer cell lines has been observed to begin at 0.1 µM.[1][2] A concentration of 10 µM has been shown to produce 100% inhibition of U-46619-induced aggregation in human platelets.[1][4]
Q4: Does this compound have any known off-target effects?
A4: Besides its primary target, the EP4 receptor, this compound has a notable affinity for the human TP receptor.[1][3][5] It is important to consider this potential off-target effect, especially in experimental systems where TP receptor signaling is relevant. The affinity for other prostanoid receptors is significantly lower.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The final concentration of DMSO in the cell culture medium may be too high, or the compound's solubility limit in aqueous solutions has been exceeded.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.1%, to avoid solvent-induced precipitation and cytotoxicity.
-
When diluting the DMSO stock solution, add it to a small volume of medium first and mix well before adding it to the final volume.
-
If precipitation occurs upon dilution, gentle warming and/or sonication of the stock solution before further dilution may help.[1]
-
Prepare fresh working solutions for each experiment to minimize the risk of precipitation over time.
-
Issue 2: High Variability Between Experiments
-
Possible Cause: Inconsistent cell passage number, lot-to-lot variability of the compound, or slight variations in experimental conditions.
-
Solution:
-
Use cells with a consistent and low passage number for all experiments.
-
If possible, use the same lot of this compound for a complete set of experiments. If a new lot is introduced, it is advisable to perform a bridging experiment to ensure consistency.
-
Maintain strict consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Issue 3: No Observable Effect of this compound
-
Possible Cause: The concentration used may be too low for the specific cell type or assay, the cells may not express the EP4 receptor, or the compound may have degraded.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
-
Verify the expression of the EP4 receptor in your cell line using techniques such as qPCR or Western blotting.
-
Ensure proper storage of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound in various in vitro systems.
Table 1: Binding Affinity of this compound
| Receptor Target | Species | Assay Format | pKi / pKb | Reference |
| Prostanoid EP4 Receptor | Human | Competition Radioligand Binding | 7.0 ± 0.2 | [3][5] |
| Prostanoid TP Receptor | Human | Competition Radioligand Binding | 6.8 | [3][5] |
| Prostanoid EP4 Receptor | Piglet | Functional Assay (Saphenous Vein) | 9.2 ± 0.2 | [5] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Cell Type / System | Assay | Effective Concentration | Effect | Reference |
| Human SUM149 IBC Tumor Cells | Proliferation & Invasion | Starting at 0.1 µM | Inhibition | [1][2] |
| Human Washed Platelets | U-46619-induced Aggregation | 10 µM | 100% Inhibition | [1][4] |
| Human Monocytic Myeloid-Derived Suppressor Cells | Differentiation | 3 µM | Blockade of EP4 receptor | [7] |
| HEK293 cells expressing human EP4 | cAMP reduction | pIC50 of 6.3 | Concentration-related reduction in basal cAMP | [1] |
Experimental Protocols
1. Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium and add the medium containing different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Invasion Assay (Boyden Chamber Assay)
This protocol provides a general framework for assessing cell invasion through a basement membrane matrix.
-
Materials:
-
Boyden chamber inserts (e.g., Matrigel-coated inserts)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Prepare a cell suspension in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control (DMSO).
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (typically 12-48 hours), depending on the cell type.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the number of invading cells in the this compound-treated groups to the control group.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 7. EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
GW627368 Off-Target Effects: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of GW627368, a potent and selective EP4 receptor antagonist. The primary off-target activity of concern is its affinity for the human thromboxane (B8750289) A2 (TP) receptor. This guide will help you identify and mitigate experimental issues arising from this and other potential non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human prostanoid EP4 receptor, where it acts as a competitive antagonist.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its binding to the human prostanoid Thromboxane A2 (TP) receptor.[1][2] It has been shown to have low to negligible affinity for other prostanoid receptors, including EP1, EP2, EP3, FP, IP, and CRTH2 (DP2).[1]
Q3: How similar is the affinity of this compound for the EP4 and TP receptors?
A3: The affinity of this compound for the human EP4 and TP receptors is quite similar. Radioligand binding assays have determined the pKi to be approximately 7.0 for the EP4 receptor and 6.8 for the TP receptor.[1][2] This near-equivalent affinity is a critical consideration in experimental design and data interpretation.
Q4: I'm observing an unexpected physiological response in my cells/tissue that doesn't align with EP4 receptor signaling. Could this be an off-target effect?
A4: Yes, it is possible. The EP4 receptor primarily signals through the Gs-adenylyl cyclase-cAMP pathway, leading to an increase in intracellular cAMP. In contrast, the TP receptor typically couples to Gq, activating the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC). If you are observing effects consistent with Gq signaling (e.g., calcium mobilization), it may be due to the off-target antagonism of TP receptors, especially if there is endogenous TP receptor activation in your experimental system.
Q5: Does the off-target effect on TP receptors occur in all species?
A5: No, the affinity of this compound for the TP receptor appears to be specific to humans. It does not show significant binding to TP receptors from other species such as rabbits and guinea pigs.[3] This is an important consideration when working with animal models.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the binding affinities of this compound for a panel of human prostanoid receptors.
| Receptor | Ligand | pKi / pA2 | Assay Type | Reference |
| EP4 | This compound | 7.0 (pKi) | Radioligand Binding | [1] |
| TP | This compound | 6.8 (pKi) | Radioligand Binding | [1][2] |
| EP1 | This compound | 6.0 (pA2) | Functional Assay | [1] |
| EP2 | This compound | < 5.0 (pA2) | Functional Assay | [1] |
| EP3 | This compound | No Affinity | Functional Assay | [1] |
| FP | This compound | No Affinity | Functional Assay | [1] |
| IP | This compound | No Affinity | Functional Assay | [1] |
| CRTH2 (DP2) | This compound | No Affinity | Functional Assay | [1] |
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium or PLC-Mediated Signaling
You are using this compound to block EP4 receptor activity but observe an effect consistent with Gq signaling, such as an increase in intracellular calcium.
Potential Cause: This may be due to the off-target antagonism of the TP receptor by this compound in a system with tonic activation of the TP receptor.
Troubleshooting Workflow:
Issue 2: Inconsistent Results in Human Platelet Aggregation Assays
You are studying the role of the EP4 receptor in human platelet aggregation and find that this compound is producing confounding results.
Potential Cause: Human platelets express both EP4 and TP receptors. This compound will antagonize both, making it difficult to isolate the effects of EP4 receptor blockade alone. The TP receptor is a primary driver of platelet aggregation.
Troubleshooting Workflow:
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
How to minimize GW627368 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing GW627368 precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.61 mM).[1][2] However, achieving this concentration may require ultrasonication to ensure complete dissolution.[1][2]
Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A3: If you observe precipitation in your this compound DMSO stock solution, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C. Swirl the vial gently to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Place the vial in an ultrasonic bath for short intervals until the precipitate dissolves.[1][2] Monitor the solution closely to prevent overheating.
-
Vortexing: Vigorously vortex the solution to help break up any precipitate and facilitate its redissolution.
Q4: How should I store my this compound stock solutions to prevent precipitation?
A4: Proper storage is crucial to maintain the integrity and solubility of your this compound stock solutions. Follow these guidelines:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[3][4]
-
Storage Temperature: For long-term stability, store the DMSO stock solutions at -20°C or -80°C.[1][3]
-
Protection from Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Moisture can decrease the solubility of compounds. Ensure your storage vials are tightly sealed. It is recommended to use freshly opened DMSO for preparing stock solutions.[3]
Q5: I need to prepare a working solution for an in vivo experiment. How can I avoid precipitation upon dilution?
A5: Direct dilution of a high-concentration DMSO stock into aqueous buffers can cause the compound to precipitate. For in vivo studies, a co-solvent system is often necessary. A common formulation involves a multi-step dilution process. For example, you can first dilute the DMSO stock with a solvent like PEG300, followed by Tween-80, and finally saline.[1][3] This gradual change in solvent polarity helps to keep the compound in solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to resolving precipitation issues with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in a newly prepared DMSO stock solution. | Incomplete initial dissolution. | 1. Gently warm the solution to 37°C. 2. Sonicate the solution in short bursts. 3. Vortex the solution vigorously. |
| Precipitation occurs after one or more freeze-thaw cycles. | Repeated temperature changes promoting crystal formation. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3][4] 2. If precipitation has already occurred, follow the redissolution steps above. |
| Precipitation is observed after long-term storage at -20°C or -80°C. | Potential moisture absorption by DMSO or compound instability over time. | 1. Ensure vials are tightly sealed to prevent moisture entry. 2. Use fresh, anhydrous DMSO for stock preparation.[3] 3. If precipitation is persistent, consider preparing a fresh stock solution. |
| Precipitation occurs when diluting the DMSO stock into an aqueous buffer for an experiment. | Poor solubility of this compound in aqueous solutions. | 1. Lower the final concentration of the working solution. 2. Increase the percentage of DMSO in the final working solution (if experimentally permissible). 3. For in vivo experiments, use a co-solvent system as described in the FAQs.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 544.62 g/mol .[1]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.
-
Dissolution:
-
Storage:
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: GW627368 and Prostanoid Receptor Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GW627368, a selective antagonist of the prostanoid EP4 receptor. This resource is intended for scientists and drug development professionals encountering unexpected results during their in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using this compound in a dose-response experiment?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3][4] When tested against an agonist like Prostaglandin E2 (PGE2), this compound is expected to produce a parallel rightward shift in the agonist's dose-response curve without affecting the maximum response.[1][5] This indicates that increasing concentrations of this compound require higher concentrations of the agonist to elicit the same level of response. The Schild slope for this interaction should not be significantly different from unity.[1]
Q2: My this compound dose-response curve is not as expected. What are the potential causes?
A2: An unexpected dose-response curve for this compound can manifest in several ways, including a shallow or biphasic curve, or a reduced maximal response of the agonist. Potential causes can be broadly categorized as either related to the compound and its mechanism of action, or due to experimental artifacts.
-
Compound-Related Factors:
-
Inverse Agonism: this compound has been observed to exhibit inverse agonist activity, meaning it can reduce the basal or constitutive activity of the EP4 receptor in the absence of an agonist.[6] This can be seen as a decrease in the basal signal at higher concentrations of this compound.
-
Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular components, leading to unexpected effects. It is known to have affinity for the human thromboxane (B8750289) A2 (TP) receptor.[2][7][8]
-
Compound Purity and Stability: Impurities in the this compound stock or degradation of the compound can lead to anomalous results.
-
-
Experimental Artifacts:
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, inappropriate buffer composition, or high cell density, can affect the dose-response relationship.[9]
-
Cell System: The specific cell line used, its receptor expression levels, and the presence of other prostanoid receptors (e.g., EP2) can influence the observed response.[1]
-
Data Analysis: Incorrect data normalization or fitting to an inappropriate pharmacological model can lead to misinterpretation of the results.
-
Troubleshooting Guide: Unexpected Dose-Response Curves for this compound
Problem: The agonist's maximal response is suppressed in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| Non-competitive antagonism | While this compound is primarily a competitive antagonist, insurmountable antagonism can appear if the antagonist dissociates very slowly from the receptor, preventing the system from reaching equilibrium during the assay.[10] Consider increasing the pre-incubation time with this compound before adding the agonist. |
| Off-target effects | At high concentrations, this compound might be acting on other signaling pathways that counteract the EP4 receptor-mediated response. Test the effect of this compound in a cell line that does not express the EP4 receptor to identify potential off-target effects. |
| Compound precipitation | High concentrations of the compound may precipitate in the assay medium, leading to a lower effective concentration and a suppressed maximal response. Visually inspect the wells for precipitation and consider testing the solubility of this compound in your assay buffer. |
Problem: The dose-response curve is shallow or has a Hill slope significantly less than 1.
| Possible Cause | Troubleshooting Steps |
| Complex binding kinetics | The interaction may not follow a simple one-site binding model. This could be due to receptor dimerization or the presence of multiple binding sites with different affinities. |
| Presence of multiple receptor subtypes | If the cell system expresses other prostanoid receptors (e.g., EP2) that are also responsive to the agonist but not blocked by this compound, the resulting dose-response curve will be a composite of the responses from multiple receptors.[1] Use a more specific cell line or a selective agonist if available. |
| Assay variability | High variability in the assay can lead to a shallow curve. Review and optimize the experimental protocol to minimize sources of error. |
Problem: The dose-response curve is biphasic (U-shaped or bell-shaped).
| Possible Cause | Troubleshooting Steps |
| Inverse agonism at high concentrations | The inhibitory effect of this compound on agonist stimulation at lower concentrations may be counteracted by its inverse agonist activity at higher concentrations, leading to a complex curve shape. To test for inverse agonism, measure the effect of this compound alone in the absence of an agonist. |
| Off-target activation of a stimulatory pathway | At higher concentrations, this compound might activate a separate signaling pathway that opposes its antagonistic effect on the EP4 receptor. |
| Cellular toxicity | High concentrations of the compound may be causing cell death or stress, leading to a decrease in the measured response that is not related to receptor antagonism. Perform a cell viability assay in parallel with your functional assay. |
Data Presentation: Expected vs. Unexpected Dose-Response Curve Parameters
The following table summarizes the expected and potential unexpected outcomes when generating a dose-response curve for an agonist in the presence of increasing concentrations of this compound.
| Parameter | Expected Outcome (Competitive Antagonism) | Unexpected Outcome & Potential Interpretation |
| Agonist EC50 | Increases with increasing [this compound] (Rightward shift) | No change or leftward shift: May indicate a non-specific effect or an issue with the compound/assay. |
| Maximal Response (Emax) | No change | Decreased Emax: Suggests non-competitive antagonism, off-target effects, or compound precipitation. |
| Basal Response | No change (unless inverse agonism is present) | Decreased Basal Response: Indicates inverse agonist activity of this compound. |
| Hill Slope | Close to 1 | Significantly < 1: Suggests complex binding, presence of multiple receptor subtypes, or high assay variability. |
| Curve Shape | Sigmoidal | Biphasic (U-shaped or bell-shaped): May be caused by a combination of antagonism and inverse agonism, off-target effects, or cytotoxicity at high concentrations. |
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve in a Cell-Based cAMP Assay
This protocol describes a method to determine the potency of this compound as an antagonist of the PGE2-induced cAMP response in cells expressing the human EP4 receptor.
1. Materials:
- HEK293 cells stably expressing the human EP4 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- Phosphodiesterase inhibitor (e.g., IBMX).
- Prostaglandin E2 (PGE2) stock solution.
- This compound stock solution.
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
- 384-well white opaque microplates.
2. Cell Preparation:
- Culture HEK293-hEP4 cells to ~80-90% confluency.
- Harvest cells using a non-enzymatic cell dissociation solution.
- Resuspend cells in assay buffer to the desired density (e.g., 2,500 cells/well).
3. Assay Procedure:
- Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of phosphodiesterase inhibitor.
- Add 5 µL of the this compound dilutions to the appropriate wells of the 384-well plate.
- Add 5 µL of assay buffer to the control wells.
- Add 5 µL of the cell suspension to all wells.
- Pre-incubate the plate at room temperature for 30 minutes.
- Prepare serial dilutions of PGE2 in assay buffer. The concentration range should cover the full dose-response of PGE2.
- Add 5 µL of the PGE2 dilutions to the wells.
- Incubate the plate at room temperature for 30-60 minutes.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
4. Data Analysis:
- Normalize the data to the response of a positive control (e.g., a high concentration of PGE2 alone) and a negative control (vehicle).
- Plot the normalized response against the log of the PGE2 concentration for each concentration of this compound.
- Fit the data to a four-parameter logistic equation to determine the EC50 for PGE2 at each this compound concentration.
- Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression will give the pA2 value, which is a measure of the antagonist's affinity.
Mandatory Visualizations
Caption: Prostaglandin E2 (PGE2) signaling pathway through the EP4 receptor.
Caption: Troubleshooting workflow for unexpected this compound dose-response curves.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]
- 9. Experimental artifacts and the analysis of ligand binding data: results of a computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Technical Support Center: Troubleshooting Unexpected Cell Viability Changes with GW627368 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting unexpected changes in cell viability observed during experiments with GW627368, a selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand prostaglandin (B15479496) E2 (PGE2), triggers downstream signaling cascades, primarily through the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits these signaling pathways, which are often implicated in inflammation, pain, and cancer progression.[4][5][6]
Q2: What is the expected effect of this compound on cancer cell viability?
A2: In numerous studies, this compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[7] This is the expected outcome in cancer cells where the PGE2-EP4 signaling pathway is pro-proliferative and anti-apoptotic.
Q3: Does this compound have any known off-target effects?
A3: Besides its primary target, the EP4 receptor, this compound has a notable affinity for the human TP receptor.[1][3] It is important to consider the potential contribution of TP receptor antagonism to the observed cellular effects, especially in cell types where this receptor is highly expressed and functional.
Troubleshooting Guide: Unexpected Cell Viability Results
This guide is designed to help you troubleshoot unexpected results when treating cells with this compound.
Scenario 1: No significant change in cell viability observed.
Question: I treated my cancer cell line with this compound, but I don't see any decrease in cell viability. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low or Absent EP4 Receptor Expression | 1. Verify EP4 expression: Confirm the expression of the EP4 receptor in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. 2. Consult literature: Check published data for EP4 expression levels in your specific cell line. |
| Cell Line Resistance | 1. Check for mutations: The EP4 receptor or downstream signaling components may be mutated, rendering them insensitive to antagonism. 2. Alternative signaling pathways: The cells may rely on other signaling pathways for survival and proliferation that are independent of EP4 signaling. |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal dose for your cell line. 2. Extend treatment duration: The effect of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Drug Inactivity | 1. Check drug storage and handling: Ensure this compound has been stored correctly to prevent degradation. 2. Prepare fresh solutions: Always use freshly prepared drug solutions for your experiments. |
| High Serum Concentration in Culture Medium | 1. Reduce serum levels: High concentrations of growth factors in fetal bovine serum (FBS) may mask the anti-proliferative effects of this compound. Try reducing the serum concentration during treatment. |
Scenario 2: Increased cell viability or proliferation observed.
Question: I treated my cells with this compound and unexpectedly observed an increase in cell viability. How is this possible?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Artifacts | 1. Direct interaction with assay reagents: Some compounds can directly reduce MTT, leading to a false-positive signal for viability. Test this compound in a cell-free system with your viability assay reagent. 2. Precipitation of the compound: At higher concentrations, this compound might precipitate and interfere with the optical readings of the assay. Visually inspect the wells for any precipitate. |
| Cell Type-Specific Paradoxical Effects | 1. Investigate EP4 signaling in your cell type: In some specific cellular contexts, the role of EP4 signaling might be different. For instance, in certain immune cells, EP4 signaling can have immunomodulatory effects that might not directly translate to decreased viability in a homogenous cell culture.[8][9] 2. Consider receptor heterodimerization: GPCRs can form heterodimers with other receptors, which can alter their signaling properties.[10] It is theoretically possible that in some cell types, antagonizing EP4 in a heterodimer complex could lead to an unexpected signaling output. |
| Off-Target Effects | 1. Consider TP receptor antagonism: The effect of this compound on the TP receptor could potentially lead to unexpected outcomes in cell types where TP signaling plays a complex role in cell survival. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 17.44 ± 0.88 | [7] |
| 48 | 9.082 ± 0.8 | [7] | ||
| SiHa | Cervical Cancer | 24 | 29.92 ± 0.83 | [7] |
| 48 | 11.3 ± 0.91 | [7] | ||
| ME 180 | Cervical Cancer | 24 | 23.22 ± 0.95 | [7] |
| 48 | 11.16 ± 0.94 | [7] | ||
| SUM149 | Inflammatory Breast Cancer | - | Inhibition starts at 0.1 µM | [1] |
| MDA-MB-231 | Breast Cancer | - | Inhibition at higher concentrations | [1] |
Table 2: Binding Affinity of this compound for Prostanoid Receptors
| Receptor | Species | pKi | Reference |
| EP4 | Human | 7.0 | [1][2] |
| TP | Human | 6.8 | [1][2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[11]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells.[13]
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Treat cells with a range of this compound concentrations and appropriate controls.
-
Incubate for the desired time period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14][15][16][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15][16][17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15][16][17]
-
Measure luminescence using a luminometer.[14]
Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[18]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as desired.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[19]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 20 minutes at room temperature.[19]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[19]
-
Wash the cells extensively with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Apoptosis Detection by Western Blot for Cleaved Caspase-3
Activation of caspase-3 is a key event in the apoptotic cascade. This protocol detects the cleaved (active) form of caspase-3.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and controls.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the cleaved caspase-3 band (typically ~17/19 kDa) indicates apoptosis.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 activation induces tolerogenic dendritic cells to mitigate ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. atcc.org [atcc.org]
- 12. researchhub.com [researchhub.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. OUH - Protocols [ous-research.no]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. opentrons.com [opentrons.com]
- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GW627368 vehicle control for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of GW627368 in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1] It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1] Its primary mechanism involves blocking the signaling pathway of prostaglandin (B15479496) E2 (PGE2) at the EP4 receptor. This pathway is implicated in various physiological and pathophysiological processes, including inflammation, angiogenesis, and cell proliferation.[2]
Q2: Is this compound the "vehicle control" in my experiment?
A2: This is a critical point of clarification. This compound is a pharmacologically active compound and should be considered the treatment , not the vehicle control. The appropriate vehicle control would be the solution used to dissolve and administer this compound, but without the compound itself. For example, if you are using a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to deliver this compound, your vehicle control group would receive this same solution in the same volume and by the same administration route, but without this compound.
Q3: What are the recommended vehicles for dissolving this compound for in vivo administration?
A3: Two commonly used vehicle formulations for this compound are:
-
Aqueous-based vehicle: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Oil-based vehicle: A solution of 10% DMSO in 90% corn oil.[1]
The choice of vehicle may depend on the desired route of administration and the experimental model.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 2 years or at -20°C for up to 1 year.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q5: At what concentrations is this compound effective in vitro?
A5: this compound has been shown to inhibit the proliferation and invasion of human SUM149 inflammatory breast cancer cells starting at a concentration of 0.1 μM.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation or phase separation of this compound solution. | The compound may not be fully dissolved. | Gently heat and/or sonicate the solution to aid dissolution.[1] Ensure the solvents are added sequentially and mixed thoroughly at each step as described in the protocol. |
| Inconsistent or unexpected experimental results. | - Improper preparation of the dosing solution.- Incorrect vehicle control.- Degradation of the compound. | - Prepare fresh dosing solutions for each experiment.- Ensure the vehicle control group receives the exact same solvent mixture as the treatment group, minus this compound.- Verify the storage conditions and age of the compound stock. |
| Observed off-target effects. | This compound has affinity for human TP receptors, which could lead to effects unrelated to EP4 antagonism.[1] | - Be aware of this dual activity when interpreting results, especially in human-derived cells or tissues.- Consider using cell lines or animal models where the contribution of TP receptor signaling is well-characterized or can be controlled for. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | pKi | Reference |
| Prostanoid EP4 | Human | 7.0 | [1] |
| Thromboxane A2 (TP) | Human | 6.8 | [1] |
Table 2: In Vitro Activity of this compound
| Assay | Cell/Tissue Type | Effect | pIC50 / Concentration | Reference |
| Basal cAMP level reduction | HEK293 cells expressing human EP4 | Concentration-related reduction | pIC50 of 6.3 | [1][3] |
| Inhibition of U-46619-induced platelet aggregation | Human washed platelets | 100% inhibition | 10 μM | [1] |
| Inhibition of proliferation and invasion | Human SUM149 IBC tumor cells | Inhibition observed | Starting at 0.1 μM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in an Aqueous-Based Vehicle
This protocol is based on a commonly used vehicle for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 4 parts PEG300.
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add Tween-80 to the mixture. A common ratio is 0.5 parts Tween-80 relative to the DMSO volume. Vortex thoroughly.
-
Add saline to reach the final desired concentration. A common final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used.[1]
-
Prepare the vehicle control by following the same procedure but omitting the this compound stock solution.
Protocol 2: In Vivo Efficacy Study in a Mouse Sarcoma Model
This protocol is a representative example of an in vivo study design.
Animal Model:
-
Sarcoma 180 bearing mice.[1]
Dosing:
-
Compound: this compound
-
Dosage: 0-15 mg/kg body weight.[4]
-
Route of Administration: Oral gavage (p.o.).[1]
-
Frequency: Every alternate day for 28 days.[1]
-
Vehicle Control: Administer the vehicle solution (without this compound) following the same volume, route, and schedule.
Outcome Measures:
-
Tumor regression (e.g., tumor volume measurements).
-
Induction of apoptosis in tumor tissue.
Visualizations
Caption: Mechanism of action of this compound as an EP4 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Downstream Signaling with GW627368
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected downstream signaling observed when using GW627368, a selective EP4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand prostaglandin (B15479496) E2 (PGE2), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][5]
Q2: Does this compound have any known off-target effects?
A2: Yes, this compound has a notable affinity for the human thromboxane (B8750289) A2 (TP) receptor, another prostanoid receptor.[1][2][6] It is important to note that this affinity is species-specific and has been primarily observed for the human TP receptor.[2][6] This off-target activity can lead to unexpected signaling outcomes in human cells or tissues that express the TP receptor.
Q3: I observed a decrease in basal cAMP levels after treating my cells with this compound, even without PGE2 stimulation. Isn't an antagonist supposed to be neutral?
A3: While competitive antagonists block the action of an agonist, some can also exhibit inverse agonism. This means they can reduce the basal or constitutive activity of a receptor. There is evidence suggesting that this compound may act as an inverse agonist at the EP4 receptor, leading to a concentration-dependent reduction in basal cAMP levels.[2]
Q4: Can this compound affect signaling pathways other than the cAMP/PKA pathway?
A4: Yes, EP4 receptor signaling is complex and can diverge from the canonical cAMP/PKA pathway. Depending on the cellular context, EP4 activation can also influence other signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3][7][8] Consequently, antagonism of the EP4 receptor by this compound can lead to changes in these pathways. Furthermore, its off-target activity at the TP receptor can activate distinct signaling pathways, such as those involving phospholipase C (PLC) and intracellular calcium mobilization.[9][10]
Troubleshooting Guide for Unexpected Downstream Signaling
This guide is designed to help you navigate unexpected experimental results when using this compound.
Scenario 1: Unexpected Decrease in a Downstream Signal
You observe a decrease in a signaling molecule (e.g., p-CREB, p-Akt) that is typically activated by your experimental system, even in the absence of a PGE2 stimulus.
| Possible Cause | Recommended Troubleshooting Steps |
| Inverse Agonism at the EP4 Receptor | 1. Measure Basal cAMP Levels: Perform a sensitive cAMP assay in your cell system in the absence of any agonist, treating with a dose-range of this compound. A dose-dependent decrease in cAMP would support inverse agonism. 2. Confirm EP4 Expression: Verify the expression of the EP4 receptor in your experimental model using qPCR or Western blotting. |
| Off-Target Inhibition | 1. Literature Review: Check for any known inhibitory off-target effects of this compound on other receptors or kinases expressed in your cell type. 2. Use a Structurally Different EP4 Antagonist: Compare the effects of this compound with another EP4 antagonist that has a different chemical structure and off-target profile. |
Scenario 2: Unexpected Increase in a Downstream Signal
You observe an increase in a signaling molecule (e.g., p-ERK, intracellular Ca2+) that is not typically associated with EP4 antagonism in your system.
| Possible Cause | Recommended Troubleshooting Steps |
| Off-Target Activation of the TP Receptor | 1. Confirm TP Receptor Expression: Use qPCR or Western blotting to determine if your cells express the human TP receptor. 2. Use a Selective TP Receptor Antagonist: Pre-treat your cells with a selective TP receptor antagonist before adding this compound to see if the unexpected signaling is blocked. 3. Measure Downstream TP Signaling: Assess typical TP receptor downstream signals, such as intracellular calcium mobilization or PLC activation. |
| Context-Dependent EP4 Signaling | 1. Investigate G-protein Coupling: In some systems, EP4 can couple to other G-proteins like Gαi.[4] Use pertussis toxin to inhibit Gαi signaling and observe the effect on the unexpected signal. 2. EGFR Transactivation: EP4 signaling can lead to the transactivation of the epidermal growth factor receptor (EGFR).[3][7] Investigate this by using an EGFR inhibitor in conjunction with this compound. |
| Feedback Loop Activation | 1. Time-Course Experiment: An initial inhibition by this compound might trigger a compensatory feedback loop, leading to the delayed activation of another pathway. Perform a time-course experiment to investigate the kinetics of the signaling event. |
Signaling Pathway Diagrams
To aid in visualizing the potential signaling events, the following diagrams illustrate the canonical EP4 pathway, the potential for TP receptor-mediated off-target effects, and a general troubleshooting workflow.
Caption: Canonical and non-canonical signaling pathways of the EP4 receptor.
Caption: Potential off-target signaling of this compound via the TP receptor.
Caption: Troubleshooting workflow for unexpected signaling with this compound.
Detailed Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is a general guideline for measuring intracellular cAMP levels in cultured cells. Specific details may need to be optimized for your cell type and assay kit.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
PGE2 (or other EP4 agonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White or black clear-bottom 96-well or 384-well plates suitable for your plate reader
Procedure:
-
Cell Plating: Seed cells into the appropriate microplate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If basal signaling is high, you may serum-starve the cells for 2-4 hours prior to the assay.
-
Preparation of Reagents: Prepare stock solutions of this compound, PGE2, and a PDE inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free media or assay buffer.
-
Antagonist Pre-incubation: For antagonist experiments, add this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add PGE2 to the appropriate wells. For inverse agonism studies, add vehicle control instead of an agonist.
-
Incubation: Incubate the plate at 37°C for the time recommended by your assay kit (typically 15-60 minutes).
-
Cell Lysis and cAMP Detection: Follow the instructions provided with your specific cAMP assay kit for cell lysis and detection of cAMP levels.
-
Data Analysis: Measure the signal using a plate reader. Plot the data as a dose-response curve to determine IC50 (for antagonism) or EC50 (for inverse agonism) values.
Protocol 2: Western Blotting for Phosphorylated Kinases (p-Akt, p-ERK)
This protocol provides a general workflow for detecting changes in the phosphorylation status of Akt and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate and treat cells with this compound and/or PGE2 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt or total ERK) or a loading control (e.g., GAPDH).
Protocol 3: Transwell Cell Migration Assay
This protocol is a general guide for assessing cell migration in response to chemoattractants.
Materials:
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Cell culture medium (serum-containing and serum-free)
-
Chemoattractant (e.g., PGE2 or serum)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Add the cell suspension (pre-treated with this compound or vehicle control) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (this needs to be optimized for your cell type, typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Staining of Migrated Cells: Fix and stain the migrated cells on the underside of the insert membrane with a staining solution like crystal violet.
-
Quantification: Wash the inserts and allow them to dry. Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 6. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 7. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 subtype and thromboxane A2 receptor signalling in human erythroleukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids inhibit the platelet TxA(2) signalling pathway and antagonize TxA(2) receptors (TP) in platelets and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GW627368 species-specific activity differences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of GW627368 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3] It also exhibits a notable affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][4]
Q2: What is the key species-specific activity of this compound that I should be aware of?
A2: The most significant species-specific difference lies in its activity at the TP receptor. This compound binds to the human TP receptor but does not show significant affinity for the TP receptors in other species such as rabbits, guinea pigs, and piglets.[2][3] This is a critical consideration when designing experiments in these animal models and interpreting data.
Q3: Does this compound have any activity at other prostanoid receptors?
A3: this compound is highly selective for the EP4 receptor. It has been shown to have low to no antagonist activity at prostanoid CRTH2, EP2, EP3, IP, and FP receptors.[2][3] However, it does act as a weak antagonist at the EP1 receptor with a pA2 of 6.0.[2][3]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been successfully used in in vivo studies, particularly in mice.[1][5] It has shown anti-tumor and anti-proliferative potential in a mouse sarcoma model.[1][5]
Q5: What is the mechanism of action of the EP4 receptor?
A5: The prostanoid EP4 receptor is a G-protein coupled receptor. Classically, it couples to Gsα, leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] However, there is evidence that the EP4 receptor can also couple to other pathways, including Giα and the PI3K/Akt pathway, and can activate extracellular signal-regulated kinases (ERK1/2).[5]
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of this compound in my non-human cell line or animal model.
-
Possible Cause: Species-specific differences in receptor affinity. While this compound is a potent antagonist of the human EP4 receptor, there can be affinity differences in other species. For example, a difference in affinity has been noted between human and porcine EP4 receptors.[3]
-
Troubleshooting Steps:
-
Verify Receptor Sequence: If possible, compare the amino acid sequence of the EP4 receptor in your species of interest with the human sequence to identify potential differences in the binding pocket.
-
Perform a Dose-Response Curve: Determine the potency (pKb or pA2) of this compound in your specific experimental system to confirm its local efficacy.
-
Consider TP Receptor Activity: If your experimental endpoint could be influenced by TP receptor signaling, remember that this compound is not active at non-human TP receptors.[2][3]
-
Issue 2: I am seeing inconsistent results with this compound in my in vitro assays.
-
Possible Cause: Compound solubility and stability. Like many small molecules, this compound may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure the compound is fully dissolved. The use of solvents like DMSO is common for creating stock solutions.[1] For aqueous buffers, sonication or gentle heating may aid dissolution.[1]
-
Fresh Preparations: Prepare working solutions fresh for each experiment to avoid degradation.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to account for any effects of the solvent itself.
-
Issue 3: I am having trouble with the formulation of this compound for in vivo administration.
-
Possible Cause: Poor bioavailability due to precipitation or instability in the vehicle.
-
Troubleshooting Steps:
-
Use a Validated Formulation: For oral administration in mice, a common vehicle is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another option is 10% DMSO in 90% Corn Oil.[1]
-
Ensure a Clear Solution: The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used.[1]
-
Fresh Preparation for In Vivo Use: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
-
Quantitative Data Summary
Table 1: Affinity of this compound for Human Prostanoid Receptors
| Receptor | Affinity (pKi) |
| EP4 | 7.0 ± 0.2 |
| TP | 6.8 |
| Other Prostanoid Receptors | < 5.3 |
Data from competition radioligand binding assays.[2]
Table 2: Functional Antagonist Activity of this compound at Different Species' Receptors
| Receptor | Species | Assay | Antagonist Potency (pKb/pA2) |
| EP4 | Human (recombinant) | PGE2 concentration-effect curves | 7.9 ± 0.4 (pKb) |
| EP4 | Piglet | PGE2 concentration-effect curves in saphenous vein | 9.2 ± 0.2 (pKb) |
| TP | Human | U-46619-induced platelet aggregation | ~7.0 (pA2) |
| TP | Rabbit, Guinea Pig, Piglet | U-46619 E/[A] curves in vascular rings | < 5.0 |
| EP1 | Not specified | Functional assay | 6.0 (pA2) |
| EP2 | Rabbit | Functional assay | < 5.0 |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (pKi) of this compound for a specific receptor.
-
Methodology:
-
Membrane preparations containing the recombinant human prostanoid receptor of interest are used.
-
A specific radioligand for the target receptor (e.g., [3H]-PGE2 for EP receptors) is added at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor (this compound) are added.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated. For scintillation proximity assays (SPA), this is achieved by capturing the membranes on beads that emit light when the radioligand is bound. For filtration assays, the mixture is filtered through a glass fiber filtermat to trap the membranes.[3]
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Antagonism Assay (Schild Analysis)
-
Objective: To determine the functional antagonist potency (pKb or pA2) of this compound.
-
Methodology:
-
Cells or tissues expressing the receptor of interest are prepared. For example, HEK293 cells expressing recombinant human EP4 receptors or rings of piglet saphenous vein.[2][3]
-
A cumulative concentration-response curve to a specific agonist (e.g., PGE2) is generated to establish a baseline.
-
The cells or tissues are then pre-incubated with a fixed concentration of this compound.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Steps 3 and 4 are repeated with increasing concentrations of this compound.
-
The parallel rightward shifts in the agonist concentration-response curves are used to calculate the antagonist potency using a Schild plot. A slope not significantly different from unity indicates competitive antagonism.[2]
-
3. In Vivo Formulation for Oral Administration in Mice
-
Objective: To prepare a solution of this compound suitable for oral gavage in mice.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.[1]
-
For a 1 mL final volume, one might add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.[1]
-
Ensure the final solution is clear. If precipitation or phase separation occurs, use gentle heating and/or sonication to aid dissolution.[1]
-
Prepare this working solution fresh on the day of the experiment.[1]
-
Visualizations
Caption: Prostaglandin (B15479496) E2 (PGE2) signaling through the EP4 receptor and its inhibition by this compound.
Caption: Experimental workflow for determining the functional antagonist potency of this compound using Schild analysis.
Caption: Troubleshooting logic for unexpected results with this compound in non-human experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding GW627368 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of GW627368 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the powdered form of the compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. When in a solvent, stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (183.61 mM), though ultrasonic assistance may be necessary to achieve complete dissolution.[1] For in vivo experiments, specific solvent systems are recommended. One common preparation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 2.5 mg/mL (4.59 mM).[1] Another option for in vivo use is a solution of 10% DMSO in corn oil, also with a solubility of at least 2.5 mg/mL.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q3: What are the known degradation pathways for this compound?
A3: While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure, which includes a sulfonamide group and aromatic rings. Sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2] Furthermore, aromatic compounds can undergo photodegradation upon exposure to light.[3][4] Therefore, it is critical to protect this compound solutions from extreme pH and light to minimize degradation.
Q4: How can I assess the stability of my this compound sample?
A4: The most effective way to assess the stability and purity of your this compound sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact drug from any potential degradation products. Developing a validated HPLC method is crucial for obtaining reliable quantitative data on the compound's integrity over time.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected potency in cell-based assays | Compound Degradation: Improper storage or handling has led to the degradation of this compound. | 1. Prepare fresh dilutions from a recently prepared stock solution for each experiment.2. Protect stock solutions and working solutions from light.3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Poor Solubility: The compound has precipitated out of the solution in the aqueous assay buffer. | 1. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[5]2. Consider using a low concentration of a non-ionic surfactant like Tween-20 to maintain solubility.[5]3. Visually inspect solutions for any signs of precipitation before use. | |
| High background signal in biochemical assays | Compound Aggregation: At higher concentrations, the compound may form aggregates, leading to non-specific interactions. | 1. Perform a thorough dose-response analysis to identify if the issue is concentration-dependent.2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help disrupt potential aggregates. |
| Variability between experimental replicates | Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final compound concentration. | 1. Ensure pipettes are properly calibrated.2. Use consistent pipetting techniques for all samples and controls. |
| Cell Health and Density: Variations in cell health or plating density can affect the cellular response to the antagonist. | 1. Ensure cells are healthy and in the logarithmic growth phase before plating.2. Use a consistent cell seeding density for all wells. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (183.61 mM) | Ultrasonic assistance may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.59 mM) | For in vivo use.[1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (4.59 mM) | For in vivo use.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are essential for specific experimental needs.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase Preparation:
-
A common mobile phase for reverse-phase chromatography consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The ratio of aqueous to organic solvent should be optimized to achieve good separation between the parent compound and any degradation products.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.
4. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.
5. Forced Degradation Studies (for method validation):
-
Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Thermal Degradation: Heat a solid or solution sample of this compound.
-
Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the parent peak.
6. Data Analysis:
-
The peak area of this compound can be used to quantify its concentration.
-
The appearance of new peaks indicates degradation.
-
The percentage of remaining this compound can be calculated to assess stability under different conditions.
Mandatory Visualizations
Prostaglandin E2 (PGE2) EP4 Receptor Signaling Pathway
Caption: Overview of the primary signaling pathways activated by the PGE2 EP4 receptor.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for conducting forced degradation studies of this compound.
References
Cell-based assay artifacts with GW627368
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GW627368 in cell-based assays. The information is designed to help identify and resolve potential artifacts and experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2] It functions by binding to the EP4 receptor and blocking the action of its natural ligand, prostaglandin (B15479496) E2 (PGE2). This inhibition prevents the activation of downstream signaling pathways typically initiated by PGE2 binding.[3][4]
Q2: I'm observing a decrease in basal cAMP levels after treating my cells with this compound. Is this expected?
A2: This is a documented phenomenon in some cell systems, such as HEK293 cells overexpressing the human EP4 receptor.[1] this compound has been shown to cause a concentration-related reduction in basal cAMP levels (pIC50 value of 6.3).[5][6] Potential mechanisms for this effect include:
-
Inverse Agonism: The compound may be acting as an inverse agonist at the EP4 receptor, reducing its constitutive activity.
-
Antagonism of Endogenous Ligands: Your cell culture may be producing low levels of PGE2, which creates a basal tone of EP4 receptor activation. This compound would antagonize this endogenous activity, leading to a decrease in measured cAMP.
-
Off-Target Effects: The compound could be acting on another cellular target, such as directly or indirectly inhibiting adenylyl cyclase.[1]
Q3: Is this compound completely selective for the EP4 receptor?
A3: While highly selective, this compound is not completely specific. It has a notable affinity for the human thromboxane (B8750289) (TP) receptor, but this interaction is species-specific and has not been observed for TP receptors from other species like rabbits or guinea pigs.[1][2] It also has weak antagonist activity at the prostanoid EP1 receptor and may enhance the effects of other compounds at the IP receptor.[1][2] For most other prostanoid receptors (CRTH2, EP2, EP3, FP), it shows no significant agonist or antagonist activity.[1]
Q4: My this compound compound precipitated when I added it to my cell culture media. How can I improve its solubility?
A4: this compound has limited aqueous solubility. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous culture medium.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Working Dilutions: When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Formulation Protocols: For in vivo or other specific applications, formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[5][6] If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[5]
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: The optimal concentration depends on the cell type, assay endpoint, and EP4 receptor expression level. However, effective concentrations often range from 0.1 µM to 10 µM. For example, inhibition of proliferation and invasion in SUM149 breast cancer cells was observed starting at 0.1 µM.[5][6] In studies on renal cell carcinoma, a concentration of 1 µM was used to block PGE2-induced cell invasion.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Effect Observed | 1. Low EP4 Receptor Expression: The cell line may not express sufficient levels of the EP4 receptor. 2. Compound Inactivity: The compound may have degraded or precipitated out of solution. 3. High Endogenous PGE2: Very high levels of endogenous PGE2 may outcompete the antagonist. | 1. Verify EP4 receptor mRNA or protein expression in your cell line using qPCR or Western blot. 2. Prepare a fresh stock solution of this compound. Visually inspect the media for precipitation after adding the compound. 3. Consider adding a COX inhibitor (e.g., indomethacin) to the assay medium to block endogenous PGE2 synthesis.[1] |
| Unexpected Cell Death or Reduced Viability | 1. Off-Target Cytotoxicity: At high concentrations, the compound may have cytotoxic effects unrelated to EP4 antagonism. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the media may be too high. | 1. Perform a dose-response experiment and determine the IC50 for cytotoxicity. Use the lowest effective, non-toxic concentration. 2. Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%). Run a vehicle control with the same amount of solvent. |
| Results Vary Between Experiments | 1. Inconsistent Cell Conditions: Cell passage number, density, or serum concentration can alter receptor expression and signaling. 2. Compound Instability: The compound may be unstable in solution over time or with freeze-thaw cycles. | 1. Standardize cell culture conditions. Use cells within a consistent range of passage numbers. 2. Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Effect is Observed in Human Cells but Not in a Rodent Cell Line | 1. Species-Specific Off-Target Effects: this compound has a known affinity for the human TP receptor but not for TP receptors of other species.[1][5] | 1. If studying human cells, consider the potential contribution of TP receptor antagonism. Use a TP-specific antagonist as a control to dissect the effects. 2. Be aware of this difference when comparing results across species. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Target | Species | Assay Type | Value | Reference(s) |
| EP4 Receptor | Human | Competition Radioligand Binding (pKi) | 7.0 ± 0.2 | [1][2] |
| EP4 Receptor | Human | Functional Antagonism (pKb) | 7.9 ± 0.4 | [1][2] |
| TP Receptor | Human | Competition Radioligand Binding (pKi) | 6.8 | [1][2] |
| TP Receptor | Human | Platelet Aggregation (pA2) | ~7.0 | [1] |
| EP1 Receptor | Human | Functional Antagonism (pA2) | 6.0 | [1][2] |
| Other Prostanoid Receptors | Human | Competition Radioligand Binding (pKi) | < 5.3 | [1][2] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade).
-
Stock Solution (10 mM):
-
The molecular weight of this compound is 544.62 g/mol .
-
Weigh out 5.45 mg of this compound powder and dissolve it in 1 mL of DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Crucially, ensure the final concentration of DMSO in the medium does not exceed 0.1% to prevent solvent toxicity.
-
Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Protocol 2: Cyclic AMP (cAMP) Measurement Assay
This protocol is adapted from methodologies used to characterize this compound.[1]
-
Cell Plating: Seed cells (e.g., HEK293 expressing the EP4 receptor) into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Pre-incubation:
-
The next day, gently aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add assay medium (e.g., DMEM/F12) containing a phosphodiesterase inhibitor like 300 µM IBMX to prevent cAMP degradation. If you wish to block endogenous prostaglandin production, include an agent like 3 µM indomethacin.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Treatment:
-
Add various concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the EP4 agonist (e.g., PGE2) at various concentrations to stimulate cAMP production.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Stop the reaction by aspirating the medium and adding ice-cold ethanol (B145695) or a lysis buffer provided by a commercial cAMP assay kit.
-
Quantify the amount of cAMP in each well using a commercially available kit, such as a [¹²⁵-I] cAMP SPA kit or a competitive ELISA-based kit, following the manufacturer's instructions.
-
Protocol 3: Cell Proliferation / Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium. Allow cells to attach overnight.
-
Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment:
-
After the incubation period, assess cell viability using a standard method.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The live cells will convert MTT to formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized solution) and read the absorbance on a plate reader (typically at 570 nm).
-
Calcein AM/EthD-1 Assay: Use a kit that employs Calcein AM to stain live cells (green fluorescence) and Ethidium Homodimer-1 (EthD-1) to stain dead cells (red fluorescence).[8] Quantify using a fluorescence plate reader or by imaging.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of proliferation inhibition or cytotoxicity.
Visualizations
Caption: PGE2/EP4 receptor signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Target profile and functional consequences of this compound activity.
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Technical Support Center: Troubleshooting Mycoplasma Contamination in GW627368 Experiments
For researchers, scientists, and drug development professionals, achieving reliable and reproducible results is paramount. This technical support guide addresses a critical and often overlooked experimental variable: Mycoplasma contamination and its potential to significantly impact studies involving the EP4 receptor antagonist, GW627368. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate the effects of Mycoplasma contamination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma, and why is it a problem in cell culture?
Mycoplasma are the smallest and simplest self-replicating bacteria and are a common contaminant in cell cultures.[1][2] Unlike other bacteria, they lack a cell wall, which makes them resistant to many common antibiotics like penicillin.[2] Their small size allows them to pass through standard 0.2 µm filters.[2] Mycoplasma contamination is often difficult to detect as it may not cause visible turbidity or pH changes in the culture medium.[2][3]
The effects of Mycoplasma contamination are significant and can lead to unreliable and irreproducible experimental data.[4] These effects include:
-
Modulation of the host cell's immune response.
Q2: How can Mycoplasma contamination specifically affect my this compound experiment?
This compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor, EP4. Mycoplasma contamination can interfere with your this compound experiments in several ways:
-
Increased PGE2 Production: Some species of Mycoplasma, such as Mycoplasma fermentans, have been shown to stimulate the production of PGE2 in host cells. An increase in the endogenous agonist (PGE2) can alter the apparent potency and efficacy of a competitive antagonist like this compound, leading to a rightward shift in the dose-response curve and potentially masking the true effect of the compound.
-
Induction of Inflammation and Altered Receptor Expression: Mycoplasma are potent inducers of inflammatory responses in cultured cells, often through the activation of Toll-like receptors (TLRs). This inflammatory environment can lead to the upregulation of various genes, including the EP4 receptor itself. An increase in EP4 receptor expression could change the cellular sensitivity to both PGE2 and this compound.
-
Modulation of Downstream Signaling Pathways: The EP4 receptor signals through pathways such as cyclic AMP (cAMP) and PI3K/Akt. Mycoplasma infection has been shown to modulate the PI3K/Akt signaling pathway, which could interfere with the downstream effects of this compound.
Q3: What are the common signs of Mycoplasma contamination?
While often subtle, some signs that might indicate Mycoplasma contamination include:
-
A gradual decrease in cell proliferation and viability.
-
Changes in cell morphology.
-
Increased agglutination in suspension cultures.
-
Unexplained variability or inconsistency in experimental results.
-
A dusty or grainy appearance of the culture medium under a microscope, especially at high magnification.
Q4: How can I detect Mycoplasma contamination in my cell cultures?
Due to the often-inconspicuous nature of the contamination, specific detection methods are essential. It is highly recommended to use at least two different methods for reliable diagnosis.
-
PCR-Based Assays: This is a rapid, sensitive, and specific method that detects Mycoplasma DNA. Various commercial kits are available.
-
DNA Staining (DAPI or Hoechst): This method uses fluorescent dyes that bind to DNA. Mycoplasma appear as small, extranuclear fluorescent particles when viewed under a fluorescence microscope.
-
Microbiological Culture: This is the "gold standard" method, involving the culture of the cell supernatant on specific agar (B569324) plates. While highly sensitive, it can take several weeks to obtain results.
-
ELISA: This method detects Mycoplasma-specific antigens.
Troubleshooting Guide
If you suspect Mycoplasma contamination is affecting your this compound experiments, this guide provides a systematic approach to troubleshooting the issue.
Table 1: Troubleshooting Inconsistent or Unexpected Results in this compound Experiments
| Observed Problem | Potential Cause Related to Mycoplasma | Recommended Action |
| Decreased potency of this compound (higher IC50) | Increased production of PGE2 by contaminated cells, leading to competition at the EP4 receptor. | 1. Test cell cultures for Mycoplasma contamination using a reliable method (e.g., PCR). 2. If positive, eliminate the contamination or discard the cell line and start with a fresh, certified Mycoplasma-free stock. 3. Measure PGE2 levels in the culture supernatant of both contaminated and clean cells to confirm this as the cause. |
| Increased variability between replicate experiments | Fluctuations in the level of Mycoplasma contamination, leading to inconsistent levels of PGE2 production or EP4 receptor expression. | 1. Implement a routine Mycoplasma testing schedule for all cell lines in the lab. 2. Ensure strict aseptic techniques to prevent cross-contamination. |
| Unexpected cellular responses to this compound | Mycoplasma-induced alterations in downstream signaling pathways (e.g., PI3K/Akt) or off-target effects due to the inflammatory environment. | 1. Confirm Mycoplasma status of the cells. 2. If contaminated, treat or discard the cells. 3. Once clean, re-evaluate the cellular response to this compound. 4. Consider using pathway-specific inhibitors to dissect the signaling cascade in both clean and (if necessary for comparison) contaminated cells. |
| Altered basal signaling (e.g., higher basal cAMP or Akt phosphorylation) | Mycoplasma-induced inflammation and activation of various signaling pathways. | 1. Test for Mycoplasma. 2. Compare basal signaling levels in Mycoplasma-free and contaminated cells. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for PCR-based Mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.
Materials:
-
Cell culture supernatant
-
PCR-based Mycoplasma detection kit (containing primers, polymerase, dNTPs, and positive control DNA)
-
Sterile, nuclease-free water
-
PCR tubes
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Method:
-
Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has not had a media change in the last 48 hours.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a fresh tube and centrifuge at 13,000 x g for 10 minutes to pellet the Mycoplasma.
-
Carefully remove and discard the supernatant, leaving the pellet.
-
Resuspend the pellet in the lysis buffer provided in the PCR kit.
-
Follow the kit's instructions for DNA extraction and PCR setup. This typically involves adding the extracted DNA to a master mix containing primers, polymerase, and dNTPs.
-
Include a positive control (Mycoplasma DNA provided in the kit) and a negative control (nuclease-free water) in your PCR run.
-
Perform PCR using the thermocycler conditions recommended by the kit manufacturer.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.
Protocol 2: Mycoplasma Elimination
If your cells are contaminated, the best course of action is to discard them and start with a fresh, uncontaminated stock. If the cell line is irreplaceable, several elimination methods can be attempted, though success is not guaranteed and the treatment may alter the cells' characteristics.
Materials:
-
Mycoplasma-contaminated cell culture
-
Commercially available Mycoplasma elimination reagent (e.g., containing antibiotics like ciprofloxacin, minocycline, or proprietary formulations)
-
Fresh, Mycoplasma-free culture medium and supplements
Method:
-
Thaw a backup vial of the contaminated cell line if available.
-
Culture the cells in the presence of the Mycoplasma elimination reagent at the concentration and for the duration recommended by the manufacturer (typically 1-2 weeks).
-
During the treatment, maintain a separate, untreated culture of the contaminated cells as a control.
-
After the treatment period, culture the cells for at least two weeks in antibiotic-free medium.
-
Test the treated cells for Mycoplasma using two different detection methods (e.g., PCR and DAPI staining).
-
If the tests are negative, expand the culture and freeze down a new stock of "cured" cells.
-
It is crucial to re-characterize the cured cell line to ensure that the treatment has not altered its key functions or response to this compound.
Visualizing the Impact of Mycoplasma on this compound Experiments
The following diagrams illustrate the potential interference of Mycoplasma contamination in experiments involving this compound.
References
- 1. Production of prostaglandin E2 in monocytes stimulated in vitro by Chlamydia trachomatis, Chlamydophila pneumoniae, and Mycoplasma fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low dose of Mycoplasma pneumoniae (Mp) infection enhances an established allergic inflammation in mice: Role of prostaglandin E2 (PGE2) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
GW627368 lot-to-lot variability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of GW627368, a potent and selective EP4 receptor antagonist. While this compound is a valuable tool for studying prostaglandin (B15479496) E2 signaling, lot-to-lot variability can be a potential source of experimental inconsistency. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help you identify and address issues related to the purity, stability, and handling of this compound, ensuring the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound with a new lot compared to our previous batch. What are the potential causes?
A significant shift in the IC50 value is a primary indicator of potential lot-to-lot variability. Several factors can contribute to this discrepancy:
-
Purity Profile: The new lot may have a different purity level or a slightly altered impurity profile. Even minor impurities can sometimes interfere with the compound's activity.
-
Compound Integrity: The compound may have degraded due to improper storage or handling, including exposure to light, moisture, or repeated freeze-thaw cycles.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay.
-
Inaccurate Quantification: Errors in weighing the compound or in the initial stock solution preparation can lead to concentration inaccuracies.
Q2: Our current batch of this compound appears to have reduced solubility in DMSO compared to previous lots. How should we address this?
Reduced solubility can be a frustrating issue. Here are some steps to troubleshoot this problem:
-
Gentle Warming: Try warming the solution in a water bath at a temperature no higher than 37°C to aid dissolution.
-
Sonication: Use a bath sonicator to help break up any aggregates and facilitate solubilization.
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect the solubility of many organic compounds.
-
Verification of Compound Integrity: If solubility issues persist, consider the possibility of compound degradation, which can alter its physical properties.
Q3: What are the best practices for storing and handling this compound to ensure its stability and activity?
To maintain the integrity of this compound, adhere to the following storage and handling protocols:
-
Solid Compound: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
Equilibration: Before use, allow the vial of solid compound or the frozen stock solution to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to degradation.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Q4: How can we validate the performance of a new lot of this compound before initiating large-scale experiments?
It is highly recommended to perform a validation experiment with each new lot. A simple and effective method is to run a dose-response curve in a well-characterized assay and compare the results to a previously validated lot. This will help confirm that the new lot exhibits the expected potency and efficacy.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results Between Experiments
If you are experiencing inconsistent results with this compound, a systematic troubleshooting approach is necessary.
Caption: The binding of PGE2 to the EP4 receptor activates downstream signaling cascades.
Potential Sources of Lot-to-Lot Variability
Validation & Comparative
Validating GW627368 EP4 Antagonism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the EP4 receptor antagonism of GW627368 in a new cell line. It offers a comparative analysis with alternative antagonists, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1] Consequently, the development of selective EP4 receptor antagonists is a significant area of therapeutic interest.[2] this compound is a potent and selective competitive antagonist of the EP4 receptor.[3] This guide outlines the essential steps and provides comparative data to aid in the validation of its activity in a novel cellular context.
Comparative Analysis of EP4 Receptor Antagonists
When validating this compound, it is crucial to compare its performance against other known EP4 antagonists. This provides a benchmark for its potency and selectivity. The following table summarizes the inhibitory activities of this compound and several alternative compounds. It is important to note that the IC50 and Ki values can vary based on the specific cell line and assay format used.
| Antagonist | Target | Reported IC50/pIC50/Ki | Cell Line / Assay Type |
| This compound | Human EP4 | pKi of 7.0[3] | Radioligand binding assay[3] |
| Human EP4 | pIC50 of 6.3 (basal cAMP)[4] | Not specified[4] | |
| Human EP4 | pKb of 7.9[5] | HEK293 cells, cAMP assay[5] | |
| ER-819762 | Human EP4 | IC50 of 70 nM[2][6] | Not specified[2][6] |
| Human EP4 | IC50 of 59 nM[5] | cAMP-dependent reporter assay[5] | |
| L-161,982 | Human EP4 | Ki of 24 nM | Human receptors |
| ONO-AE3-208 | Human EP4 | Ki of 1.3 nM[7][8][9] | Not specified[7][8][9] |
Experimental Validation Workflow
The validation of this compound in a new cell line expressing the EP4 receptor typically follows a structured workflow. This ensures the generation of robust and reproducible data. The primary steps include cell line selection and culture, confirmation of EP4 receptor expression, and functional characterization of the antagonist's activity, most commonly through a cyclic AMP (cAMP) assay.
PGE2 Signaling Pathway via the EP4 Receptor
Understanding the underlying signaling pathway is fundamental to designing and interpreting validation assays. The EP4 receptor primarily couples to the Gαs stimulatory G-protein.[2] Upon binding of its ligand, PGE2, the activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses. EP4 receptor antagonists, like this compound, work by blocking the binding of PGE2 to the receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Cell Line Selection and Culture
The choice of a cell line is critical for the successful validation of EP4 antagonism. A cell line endogenously expressing the EP4 receptor at sufficient levels is ideal. Alternatively, a cell line, such as HEK293, can be stably transfected to express the human EP4 receptor.[5][10]
-
Cell Culture: Culture the chosen cell line in the appropriate growth medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
Confirmation of EP4 Receptor Expression
Before proceeding with functional assays, it is essential to confirm the expression of the EP4 receptor in the new cell line.
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the PTGER4 gene.
-
Western Blot: Detect the EP4 receptor protein to confirm its expression at the protein level.
Cyclic AMP (cAMP) Functional Assay
The cAMP assay is the most common functional assay to determine the potency of EP4 antagonists due to the Gαs-coupled nature of the receptor.
Materials:
-
EP4-expressing cells
-
Prostaglandin E2 (PGE2)
-
This compound and other EP4 antagonists
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
White, opaque 96- or 384-well plates
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Determine cell density and adjust to the desired concentration (typically 5,000-20,000 cells per well, to be optimized).
-
Dispense the cell suspension into the wells of the microplate.
-
-
Agonist (PGE2) Dose-Response:
-
Prepare serial dilutions of PGE2 in assay buffer.
-
Add the PGE2 dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the PGE2 concentration and determine the EC50 and EC80 values using a non-linear regression curve fit.
-
-
Antagonist (this compound) Dose-Response:
-
Prepare serial dilutions of this compound and other comparators in assay buffer.
-
Add the antagonist dilutions to the cells and pre-incubate for a specific duration (e.g., 15-30 minutes) at room temperature.
-
Add PGE2 at its predetermined EC80 concentration to all wells (except for the negative control).
-
Incubate for the same duration as the agonist dose-response experiment.
-
Lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the PGE2 response against the antagonist concentration.
-
Calculate the IC50 value for each antagonist using a non-linear regression curve fit. This value represents the concentration of the antagonist required to inhibit 50% of the maximal PGE2-induced cAMP production.
-
By following this guide, researchers can systematically and rigorously validate the EP4 antagonistic activity of this compound in a new cell line, contributing to a deeper understanding of its therapeutic potential.
References
- 1. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4 receptor antagonist 1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ONO AE3 208 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. revvity.com [revvity.com]
GW627368 versus other EP4 antagonists (e.g., E7046, ONO-AE3-208)
A Comprehensive Comparison of EP4 Antagonists: GW627368 vs. E7046 and ONO-AE3-208
For researchers and professionals in drug development, the selection of a suitable EP4 receptor antagonist is critical for investigating the role of the prostaglandin (B15479496) E2 (PGE2) pathway in various pathologies, including inflammation and cancer. This guide provides an objective comparison of three prominent EP4 antagonists: this compound, E7046 (grapiprant), and ONO-AE3-208, focusing on their performance backed by experimental data.
Mechanism of Action
Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four G-protein coupled receptor subtypes, EP1 through EP4. The EP4 receptor, in particular, is coupled to Gs and Gαi proteins, leading to the activation of downstream signaling pathways such as the cAMP/PKA and PI3K/Akt pathways, which are involved in cell proliferation, migration, and inflammation.[1][2] this compound, E7046, and ONO-AE3-208 are all competitive antagonists of the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting its downstream effects.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for each antagonist, providing a comparative overview of their binding affinities, selectivity, and in vivo efficacy.
Table 1: In Vitro Binding Affinity and Selectivity of EP4 Antagonists
| Compound | Target | Species | Assay Type | Binding Affinity (Ki/pKi) | Selectivity Profile |
| This compound | EP4 | Human | Radioligand Binding | pKi = 7.0[3][6] | Also shows affinity for human TP receptor (pKi = 6.8)[3][6] |
| EP1 | Human | Functional Assay | pA2 = 6.0[7] | - | |
| Other Prostanoid Receptors | Human | Radioligand Binding | Affinity < 5.3 (pKi)[6][7] | - | |
| E7046 (grapiprant) | EP4 | Human | Radioligand Binding | Ki = 23.14 nM[8] | Highly selective for EP4[4] |
| EP4 | Human | Functional Assay | IC50 = 13.5 nM[8] | - | |
| ONO-AE3-208 | EP4 | Human | Radioligand Binding | Ki = 1.3 nM[5][9] | EP3 (Ki = 30 nM), FP (Ki = 790 nM), TP (Ki = 2400 nM)[5][9] |
| EP1, EP2, DP, IP | Human | Radioligand Binding | Ki > 10 µM[10] | - |
Table 2: In Vivo Efficacy of EP4 Antagonists in Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| This compound | Sarcoma 180 | Mice | 5-15 mg/kg, p.o., every other day for 28 days | Significant tumor regression and induction of apoptosis.[3] | [3] |
| Cervical Cancer (ME-180 xenograft) | Nude Mice | Up to 10 mg/kg, p.o., thrice a week for 4 weeks | Dose-dependent reduction in tumor volume.[11] | [11] | |
| E7046 (grapiprant) | Multiple syngeneic tumors (SaI/N, PAN02, CT26, EMT6, 4T1) | Mice | 150 mg/kg, p.o., daily | Inhibition of tumor growth.[9] | [9] |
| CT26 Colon Cancer | BALB/c Mice | 150 mg/kg, p.o. | 25.9% Tumor Growth Inhibition (TGI).[12] | [12] | |
| ONO-AE3-208 | Prostate Cancer (PC3 bone metastasis) | Nude Mice | Not specified | Suppression of in vivo bone metastasis.[13] | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Generalized Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to the EP4 receptor.
-
Membrane Preparation : Membranes are prepared from cells overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Reaction : The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand for the EP4 receptor (e.g., [³H]-PGE2), and varying concentrations of the unlabeled antagonist (this compound, E7046, or ONO-AE3-208). The reaction is carried out in a suitable assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.4).[14]
-
Incubation : The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 120-180 minutes).[14]
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filtermat. The filtermat is then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[14]
-
Quantification : The radioactivity retained on the filtermat is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Measurement Assay (Generalized Protocol)
This protocol describes a general method for assessing the functional antagonism of the EP4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture : Cells expressing the EP4 receptor (e.g., HEK293 or CHO cells) are seeded in a 96- or 384-well plate and cultured to a desired confluency.
-
Compound Treatment : The cell culture medium is removed, and the cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Following this, the cells are treated with varying concentrations of the EP4 antagonist (this compound, E7046, or ONO-AE3-208) for a pre-incubation period.
-
Agonist Stimulation : After pre-incubation with the antagonist, the cells are stimulated with a known EP4 agonist, typically PGE2, at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Detection : Following agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent assays).[15]
-
Data Analysis : The cAMP levels are plotted against the antagonist concentration, and the IC50 value is determined using non-linear regression. This IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Tumor Xenograft Study (Generalized Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of EP4 antagonists in a cancer model.
-
Cell Culture and Implantation : Human cancer cells (e.g., sarcoma, cervical, or colon cancer cell lines) are cultured in vitro. A specific number of cells are then implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth and Randomization : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group and groups receiving different doses of the EP4 antagonist.[12][16]
-
Drug Administration : The EP4 antagonist is administered to the mice according to a predetermined dosing schedule (e.g., daily or every other day) via an appropriate route (e.g., oral gavage).[9][16]
-
Tumor Measurement : Tumor size is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (length x width²)/2.
-
Efficacy Evaluation : The primary endpoint is typically the inhibition of tumor growth, which is calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle control group. Other endpoints may include body weight changes (to assess toxicity) and survival.[12]
-
Pharmacodynamic and Histological Analysis : At the end of the study, tumors and other tissues may be collected for pharmacodynamic marker analysis (e.g., levels of downstream signaling molecules) or histological evaluation to assess apoptosis and angiogenesis.[11]
Mandatory Visualization
The following diagrams illustrate the PGE2-EP4 signaling pathway and a generalized experimental workflow for evaluating EP4 antagonists.
Caption: PGE2-EP4 Receptor Signaling Pathway.
Caption: Generalized Experimental Workflow for EP4 Antagonist Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]
- 7. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW627368 and COX-2 Inhibitors for Researchers
For drug development professionals, researchers, and scientists, this guide provides a detailed comparative analysis of the selective prostanoid EP4 receptor antagonist, GW627368, and the established class of cyclooxygenase-2 (COX-2) inhibitors. This document outlines their distinct mechanisms of action, presents comparative preclinical and clinical data, and details relevant experimental protocols to support further investigation.
Executive Summary
This compound and COX-2 inhibitors both target the prostaglandin (B15479496) E2 (PGE2) signaling pathway, a critical mediator of inflammation, pain, and various cellular processes. However, they do so at different points. COX-2 inhibitors block the synthesis of PGE2 by selectively inhibiting the COX-2 enzyme. In contrast, this compound acts downstream, selectively blocking the EP4 receptor, one of the four receptors through which PGE2 exerts its effects. This difference in mechanism offers a more targeted approach to modulating PGE2 signaling, potentially avoiding some of the side effects associated with broad prostaglandin synthesis inhibition. This guide explores the available data to facilitate a comprehensive understanding of their comparative pharmacology.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data for this compound and representative COX-2 inhibitors, celecoxib (B62257) and rofecoxib.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Value | Species | Source |
| This compound | Prostanoid EP4 Receptor | Competition Radioligand Binding (pKi) | 7.0 | Human | [1] |
| Prostanoid TP Receptor | Competition Radioligand Binding (pKi) | 6.8 | Human | [1] | |
| Celecoxib | COX-2 | Enzyme Inhibition (IC50) | 0.05 µM | Human | [2] |
| COX-1 | Enzyme Inhibition (IC50) | 14.7 µM | Human | [2] | |
| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | - | 294 | - | [2] | |
| Rofecoxib | COX-2 | Enzyme Inhibition (IC50) | 18 nM | Human | [3] |
| COX-1 | Enzyme Inhibition (IC50) | >15 µM | Human | [3] | |
| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | >833 | - | [3] |
Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Activity
| Compound | Animal Model | Endpoint | Dosage | Effect | Source |
| This compound | Mouse Sarcoma Model | Tumor Regression | 0-15 mg/kg (p.o.) | Significant tumor reduction and induction of apoptosis | [4] |
| Celecoxib | Rat Carrageenan-Induced Paw Edema | Paw Edema Reduction | 1, 10, 30 mg/kg | Dose-dependent anti-inflammatory effect | [5] |
| Mouse Adenomyosis Model | Reduction of Endometrial Infiltration | - | Reduced depth of infiltration, decreased COX-2 and VEGF expression | [6] | |
| Rofecoxib | Rat Carrageenan-Induced Paw Edema | Paw Edema Reduction (ID50) | 1.5 mg/kg | Potent inhibition of edema | [7] |
| Rat Adjuvant-Induced Arthritis | Arthritis Inhibition (ID50) | 0.74 mg/kg/day | Blockade of arthritis development and protection of cartilage and bone | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay for this compound Affinity (pKi) Determination
Objective: To determine the binding affinity of this compound for the human prostanoid EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 cells).
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-PGE2.
-
Procedure:
-
A competition binding experiment is set up in 96-well plates.
-
Varying concentrations of unlabeled this compound are incubated with a fixed concentration of [³H]-PGE2 and the cell membranes.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filtermat.
-
The amount of radioactivity trapped on the filter is quantified by scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific [³H]-PGE2 binding) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[8]
In Vitro COX-1/COX-2 Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.
-
Assay Principle: A chemiluminescent or fluorometric assay is often employed to measure the production of prostaglandin E2 (PGE2) from the arachidonic acid substrate.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in an assay buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25°C).
-
The amount of PGE2 produced is measured using a detection kit (e.g., ELISA or a fluorometric probe).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[2][9][10]
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of a test compound in an acute inflammation model.
Methodology:
-
Animal Model: Typically performed in rats or mice.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., celecoxib) or vehicle is administered orally or intraperitoneally at various doses.
-
After a set pre-treatment time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to the vehicle-treated control group.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.
Caption: Comparative signaling pathways of COX-2 inhibitors and this compound.
Caption: A typical experimental workflow for comparing this compound and COX-2 inhibitors.
Concluding Remarks
The comparative analysis of this compound and COX-2 inhibitors reveals two distinct strategies for modulating the inflammatory and proliferative effects of PGE2. While COX-2 inhibitors have a long history of clinical use and a well-documented efficacy and safety profile, their mechanism of inhibiting overall prostaglandin synthesis can lead to off-target effects. This compound, by selectively targeting the EP4 receptor, offers a more refined approach. The preclinical data for this compound demonstrates potent and selective antagonism with promising anti-tumor effects in animal models.
For researchers, the choice between these compounds will depend on the specific research question. COX-2 inhibitors are valuable tools for studying the broad effects of prostaglandin inhibition. In contrast, this compound is ideal for dissecting the specific roles of EP4 receptor signaling in various physiological and pathological processes. Further head-to-head studies in relevant disease models are warranted to fully elucidate the therapeutic potential of EP4 receptor antagonism compared to COX-2 inhibition. This guide provides a foundational resource to inform the design and interpretation of such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
A Comparative Guide: GW627368 vs. Non-Selective NSAIDs in Preclinical Inflammation Models
In the landscape of anti-inflammatory drug development, targeting the prostaglandin (B15479496) E2 (PGE2) pathway remains a cornerstone of therapeutic strategy. While non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) have been a mainstay for decades, their broad inhibition of cyclooxygenase (COX) enzymes can lead to significant side effects. This has spurred the development of more targeted therapies, such as GW627368, a selective antagonist of the PGE2 receptor subtype 4 (EP4). This guide provides a detailed comparison of the performance of this compound and non-selective NSAIDs in preclinical models of inflammation, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Targets
Non-selective NSAIDs, such as ibuprofen (B1674241) and indomethacin (B1671933), exert their anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2] However, COX-1 is also constitutively expressed in many tissues and plays a role in gastrointestinal mucosal protection and platelet function.[3] Inhibition of COX-1 is therefore associated with the common gastrointestinal side effects of non-selective NSAIDs.[3]
In contrast, this compound offers a more targeted approach by selectively blocking the EP4 receptor.[1] PGE2 exerts its diverse biological effects by binding to four different receptor subtypes (EP1-EP4). The EP4 receptor is predominantly involved in mediating pro-inflammatory responses, including vasodilation, edema, and pain sensitization.[4][5] By specifically antagonizing the EP4 receptor, this compound aims to reduce inflammation without affecting the physiological functions mediated by other prostanoids or PGE2 acting on other EP receptors.[1]
Signaling Pathway Interruption
The distinct mechanisms of action of non-selective NSAIDs and this compound result in the interruption of the inflammatory cascade at different points. The following diagram illustrates the arachidonic acid pathway and the specific targets of these two classes of anti-inflammatory agents.
Comparative Efficacy in Preclinical Inflammation Models
The anti-inflammatory potential of this compound and non-selective NSAIDs has been evaluated in various animal models of inflammation. Here, we summarize the findings from two widely used models: carrageenan-induced paw edema and collagen-induced arthritis.
Carrageenan-Induced Paw Edema
This acute inflammatory model is characterized by the rapid development of edema following the injection of carrageenan into the paw of a rodent. The swelling is a result of the release of inflammatory mediators, including prostaglandins.
| Treatment | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema | Reference |
| Indomethacin | Rat | 10 mg/kg | p.o. | 65.71% (at 3 hr) | [6] |
| Indomethacin | Rat | 10 mg/kg | i.p. | ~54% (at 3 hr) | [7] |
| Ketoprofen (B1673614) (1% gel) | Rat | 2.2 mg/kg (topical ED50) | Topical | 53% | [8] |
| Various NSAIDs | Rat | Various | Various | Significant inhibition | [9][10] |
| This compound | Not Directly Reported | - | - | - | - |
While direct comparative data for this compound in the carrageenan-induced paw edema model is limited in the reviewed literature, the significant inhibition demonstrated by NSAIDs highlights the importance of the prostaglandin pathway in this model. The efficacy of EP4 antagonists in other inflammatory models suggests they would also be effective in reducing carrageenan-induced edema.
Collagen-Induced Arthritis (CIA)
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[11][12] Efficacy is typically assessed by measuring paw swelling and scoring the severity of arthritis.
| Treatment | Animal Model | Dose | Route of Administration | Outcome Measure | Result | Reference |
| CJ-023,423 (EP4 Antagonist) | Rat (Adjuvant-Induced Arthritis) | 30, 100 mg/kg | p.o. | Paw Swelling | Significant inhibition, comparable to rofecoxib | [13] |
| Diclofenac (NSAID) | Rat (Adjuvant-Induced Arthritis) | 10 mg/kg | p.o. | Paw Swelling | Significant inhibition | [14] |
| Ibuprofen | Rat (CIA) | 30 mg/kg | p.o. | Memory Deficits | Ameliorated memory deficits | [13] |
| ER-819762 (EP4 Antagonist) | Mouse (CIA) | 10, 30, 100 mg/kg | p.o. | Arthritis Score | Significant suppression of disease symptoms | [15] |
Note: Adjuvant-induced arthritis is another chronic inflammatory arthritis model with similar pathological features to CIA.
The data from these arthritis models indicate that selective EP4 receptor antagonism can be as effective as NSAIDs in reducing joint inflammation and swelling.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the carrageenan-induced paw edema and collagen-induced arthritis models.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test compound (this compound at various doses).
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compounds or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Collagen-Induced Arthritis (CIA) Protocol
-
Animals: Susceptible strains such as DBA/1 mice or Lewis rats are used.
-
Primary Immunization (Day 0): Animals are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Arthritis Development: The onset of arthritis typically occurs between days 28 and 35. Animals are monitored regularly for signs of arthritis, and the severity is assessed using a clinical scoring system (e.g., 0-4 scale for each paw). Paw swelling is also measured using calipers.
-
Treatment: Treatment with this compound, a non-selective NSAID, or vehicle can be initiated either prophylactically (before the onset of disease) or therapeutically (after the establishment of arthritis).
-
Evaluation: The efficacy of the treatment is evaluated by monitoring changes in arthritis scores, paw swelling, and body weight. At the end of the study, joints may be collected for histological analysis of inflammation, cartilage degradation, and bone erosion. Inflammatory biomarkers in the serum or joint tissue can also be measured.
Conclusion
Both this compound and non-selective NSAIDs demonstrate significant anti-inflammatory efficacy in preclinical models. Non-selective NSAIDs achieve this through broad inhibition of prostaglandin synthesis, which is associated with a risk of gastrointestinal and other side effects. This compound, by selectively targeting the EP4 receptor, offers a more focused approach to modulating the PGE2 pathway. Preclinical data, particularly from arthritis models, suggest that the efficacy of EP4 antagonists is comparable to that of traditional NSAIDs in reducing inflammation. This targeted approach holds the promise of a better safety profile, making EP4 antagonists like this compound a compelling area of research for the development of novel anti-inflammatory therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two classes of drugs.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenesis of Collagen-Induced Arthritis: Role of Immune Cells with Associated Cytokines and Antibodies, Comparison with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Validating GW627368 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the in vivo target engagement of a compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of GW627368, a selective EP4 receptor antagonist, with other alternatives, supported by experimental data and detailed protocols to aid in the design and execution of in vivo studies.
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), with additional affinity for the thromboxane (B8750289) A2 (TP) receptor.[1][2] The EP4 receptor, a G-protein coupled receptor, is a key mediator of PGE2-induced signaling, which is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. By blocking the action of PGE2 at the EP4 receptor, this compound and other EP4 antagonists represent a promising therapeutic strategy for a range of diseases.
Comparative Analysis of EP4 Receptor Antagonists
To provide a clear comparison of this compound with other selective EP4 antagonists, the following table summarizes their in vitro potency and selectivity. It is important to note that in vivo efficacy can be influenced by pharmacokinetic and pharmacodynamic properties that are not fully captured by in vitro data.
| Compound | Target | pKi / IC50 (nM) | Selectivity Profile | Key In Vivo Applications |
| This compound | EP4, TP | pKi: 7.0 (EP4), 6.8 (TP)[2][3] | ~75-fold selective for EP4 over other prostanoid receptors (DP, EP1, EP2, EP3, FP, IP).[1] | Cancer,[2] Inflammation |
| ONO-AE3-208 | EP4 | Ki: 1.3 nM[4] | High affinity for EP4. Less potent for EP3 (Ki: 30 nM), FP (Ki: 790 nM), and TP (Ki: 2400 nM). No affinity for EP1, EP2, DP, or IP receptors.[4] | Cancer,[5][6] Colitis |
| E7046 (Palupiprant) | EP4 | IC50: 13.5 nM, Ki: 23.14 nM[7] | Highly selective for EP4. | Cancer Immunotherapy[8][9] |
| Compound 36 | EP4 | IC50: 4.3 nM | Selective for EP4 over EP1, EP2, and EP3 receptors (IC50 > 10,000 nM). | Colon Cancer[10] |
Signaling Pathways and Experimental Workflow
To effectively validate the in vivo target engagement of this compound, it is crucial to understand the downstream signaling pathways of the EP4 receptor and to employ a robust experimental workflow.
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by its ligand, PGE2, can initiate multiple downstream signaling cascades. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, evidence also suggests that the EP4 receptor can couple to other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[11][12]
In Vivo Target Engagement Validation Workflow
A typical workflow for validating the in vivo target engagement of this compound involves several key steps, from animal model selection to downstream biomarker analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are protocols for key assays used to validate this compound target engagement.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the EP4 signaling pathway, such as Akt and CREB, in tumor tissue lysates.
1. Tissue Homogenization:
-
Snap-freeze excised tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[13]
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-CREB (Ser133), and total CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
ELISA for Prostaglandin E2 (PGE2) Quantification
This protocol outlines the measurement of PGE2 levels in plasma or tissue homogenates as a pharmacodynamic biomarker of EP4 receptor antagonism.
1. Sample Preparation:
-
Plasma: Collect blood in EDTA-containing tubes and centrifuge at 1,000 x g for 15 minutes at 4°C to separate the plasma.
-
Tissue Homogenates: Homogenize tissues in a suitable buffer and centrifuge to remove debris.
-
Purify the samples using a C18 reverse-phase column to extract prostaglandins.
2. ELISA Procedure (using a commercial kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample.
-
Incubate for the recommended time.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Logical Comparison of EP4 Antagonist Mechanisms
The following diagram illustrates the logical relationship in the mechanism of action of different classes of drugs targeting the prostaglandin pathway.
By providing a clear comparison of this compound with its alternatives, along with detailed experimental protocols and visual aids, this guide aims to equip researchers with the necessary tools to effectively validate in vivo target engagement and advance the development of novel EP4 receptor-targeted therapies.
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 4. rndsystems.com [rndsystems.com]
- 5. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Unveiling the Competitive Antagonism of GW627368: A Schild Analysis Comparison
For researchers and professionals in drug development, understanding the precise mechanism of receptor antagonism is paramount. This guide provides a comparative analysis of GW627368, a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 receptor 4 (EP4), utilizing Schild analysis. Experimental data is presented to objectively compare its performance with other EP4 antagonists, supported by detailed experimental protocols and signaling pathway diagrams.
This compound has emerged as a significant tool in studying the physiological and pathological roles of the EP4 receptor, a key player in inflammation, pain, and cancer. Its competitive antagonism means it binds reversibly to the same site as the endogenous ligand, Prostaglandin E2 (PGE2), without activating the receptor, thereby blocking its effects in a concentration-dependent manner. This guide delves into the quantitative assessment of this antagonism through Schild analysis, a cornerstone of pharmacological characterization.
Comparative Antagonist Performance at the EP4 Receptor
The potency and competitive nature of this compound have been rigorously quantified and compared with other known EP4 receptor antagonists. The following table summarizes key Schild analysis parameters and binding affinities for a selection of these compounds.
| Compound | Organism/System | pA2 / pKb | Schild Slope | pKi (nM) | Reference |
| This compound | Human EP4 receptors in HEK293 cells | 7.9 ± 0.4 (pKb) | Not significantly different from unity | 7.0 ± 0.2 | [1][2] |
| This compound | Piglet saphenous vein | 9.2 ± 0.2 (pKb) | 1 | --- | [2] |
| ZY001 | EP4-overexpressing HEK293 cells | 8.596 | 1.014 | --- | [3] |
| ZY003 | EP4-overexpressing HEK293 cells | 8.239 | 0.985 | --- | [3] |
| ONO-AE3-208 | Not Specified | --- | --- | 1.3 | [4] |
| Grapiprant (CJ-023,423) | Dog recombinant EP4 receptor | --- | --- | 24 | [4] |
| BAY-1316957 | Human EP4-R | --- | --- | 15.3 (IC50) | [4] |
| ER-819762 | Human EP4 receptor | --- | --- | 70 (EC50) | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. pKb is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. A Schild slope of 1 is indicative of true competitive antagonism. pKi represents the inhibitory constant.
Deciphering the EP4 Signaling Cascade
The EP4 receptor, upon activation by its endogenous ligand PGE2, primarily couples to the Gs alpha subunit of G-proteins. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses. Additionally, the EP4 receptor can signal through alternative pathways, including the PI3K/Akt and ERK pathways, which are implicated in cell survival and proliferation.[5] this compound, as a competitive antagonist, blocks the initial binding of PGE2, thereby inhibiting all downstream signaling events.
Caption: EP4 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol: Schild Analysis for this compound
The following outlines a generalized experimental protocol for performing a Schild analysis to determine the competitive antagonism of this compound at the EP4 receptor. This is based on standard pharmacological procedures.
1. Cell Culture and Receptor Expression:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently or stably transfected with a plasmid encoding the human EP4 receptor.
2. Functional Assay (cAMP Measurement):
-
A functional assay is employed to measure the downstream effects of EP4 receptor activation. A common method is to quantify the production of cyclic AMP (cAMP).
-
Transfected cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
3. Agonist Dose-Response Curve (Control):
-
A cumulative concentration-response curve for the agonist, PGE2, is generated.
-
Increasing concentrations of PGE2 are added to the cells, and the resulting cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) for PGE2 is determined from this curve.
4. Agonist Dose-Response Curves in the Presence of Antagonist:
-
The experiment is repeated in the presence of fixed concentrations of this compound.
-
Cells are pre-incubated with a specific concentration of this compound for a sufficient time to reach equilibrium before the addition of increasing concentrations of PGE2.
-
This is performed for a range of this compound concentrations.
-
A rightward shift in the PGE2 dose-response curve should be observed with increasing concentrations of this compound, with no change in the maximum response.
5. Data Analysis and Schild Plot Construction:
-
The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
6. Interpretation:
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.
-
The pA2 value is determined from the x-intercept of the regression line. The pA2 is a measure of the antagonist's affinity for the receptor.
Caption: Experimental Workflow for Schild Analysis of this compound.
References
- 1. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of GW627368 Across Diverse Cancer Cell Lines
GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor often upregulated in various cancers.[1][2] Its role in cancer progression is linked to the inflammatory mediator prostaglandin (B15479496) E2 (PGE2), which, through the EP4 receptor, activates multiple signaling pathways that promote cell proliferation, invasion, metastasis, and immunosuppression.[2][3][4] This guide provides a comparative analysis of this compound's efficacy in different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, primarily through the determination of IC50 values. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cancer Type | Cell Line | IC50 Value (µM) at 24h | IC50 Value (µM) at 48h | Source |
| Cervical Cancer | HeLa | 17.44 ± 0.88 | 9.08 ± 0.8 | [5] |
| SiHa | 29.92 ± 0.83 | 11.3 ± 0.91 | [5] | |
| ME 180 | 23.22 ± 0.95 | 11.16 ± 0.94 | [5] | |
| Breast Cancer | SUM149 (Inflammatory) | Inhibition observed from 0.1 µM | Not specified | [1] |
| MDA-MB-231 (Non-inflammatory) | Inhibition at higher concentrations than SUM149 | Not specified | [1] | |
| Renal Cell Carcinoma | RCC7 | 1 µM abrogated PGE2-induced invasion | Not specified (IC50 for proliferation not provided) | [6] |
Observations:
-
Cervical Cancer: this compound demonstrates time-dependent efficacy in cervical cancer cell lines, with IC50 values decreasing significantly after 48 hours of treatment.[5]
-
Breast Cancer: The inflammatory breast cancer cell line SUM149 shows higher sensitivity to this compound compared to the non-inflammatory MDA-MB-231 line, suggesting a potential targeted efficacy in inflammation-driven cancers.[1]
-
Renal Cell Carcinoma: While a specific IC50 for proliferation is not detailed, a low concentration (1 µM) of this compound was sufficient to block the pro-invasive effects of PGE2, indicating its potential as an anti-metastatic agent in renal cancer.[6]
Signaling Pathways and Experimental Workflows
This compound exerts its anticancer effects by blocking the EP4 receptor, thereby interfering with downstream signaling cascades critical for tumor growth and survival.
Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream signaling.
The general workflow for assessing the efficacy of this compound in cancer cell lines involves several key stages, from initial cell culture to specific functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 3. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity [mdpi.com]
- 5. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
GW627368 Combination Therapy vs. Monotherapy in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GW627368 as a monotherapy versus its potential in combination with other anticancer agents. While direct head-to-head preclinical studies on this compound combination therapies are limited in publicly available literature, this guide synthesizes data from a key monotherapy study with findings from combination studies of other selective EP4 receptor antagonists to provide a comprehensive overview of the therapeutic potential.
Introduction to this compound and the EP4 Receptor Target
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The cyclooxygenase-2 (COX-2)/PGE2/EP4 signaling axis is frequently upregulated in various cancers, playing a crucial role in tumor progression, metastasis, and immunosuppression.[1][2] By blocking the EP4 receptor, this compound can inhibit these pro-tumorigenic effects. While this compound has shown anti-tumor potential as a single agent, there is a strong rationale for its use in combination therapies to achieve synergistic effects and overcome resistance to existing treatments.[1]
Performance Data: Monotherapy vs. Combination Therapy
The following tables summarize the anti-tumor efficacy of this compound as a monotherapy and the enhanced efficacy observed with the combination of other EP4 antagonists with immunotherapy.
Table 1: this compound Monotherapy in a Sarcoma 180 Mouse Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 28 (Mean ± SEM) | Tumor Weight (g) at Day 28 (Mean ± SEM) |
| Control (Vehicle) | - | 8148.33 ± 76.98 | 8.21 ± 0.09 |
| GW627368X | 5 mg/kg | 413.66 ± 29.58 | 0.42 ± 0.03 |
| GW627368X | 10 mg/kg | 291.66 ± 22.50 | 0.31 ± 0.02 |
| GW627368X | 15 mg/kg | 202.33 ± 18.80 | 0.22 ± 0.02 |
Data extracted from Parida S, et al. Cancer Biol Ther. 2015;16(6):922-32.[3]
Table 2: EP4 Antagonist (MF-766) in Combination with Anti-PD-1 Immunotherapy in a CT26 Colon Cancer Mouse Model
| Treatment Group | Tumor Volume Reduction (%) at Day 15 | Complete Responders |
| Vehicle/Isotype | - | 0/12 (0%) |
| MF-766 Monotherapy | 49% | Not Reported |
| Anti-PD-1 Monotherapy | 71% | 2/12 (17%) |
| MF-766 + Anti-PD-1 | 89% | 7/12 (58%) |
Data extracted from Wang Y, et al. Oncoimmunology. 2021;10(1):1896643.[4]
Signaling Pathways and Therapeutic Rationale
The following diagram illustrates the PGE2/EP4 signaling pathway and the mechanism of action of this compound, along with the rationale for combination therapy.
Caption: PGE2/EP4 signaling pathway and therapeutic intervention.
Experimental Protocols
This compound Monotherapy in Sarcoma 180 Xenograft Model
-
Cell Culture and Tumor Induction: Sarcoma 180 (S180) cells were cultured and a tumorigenic dose of 3 x 10^6 cells was injected subcutaneously into the right flank of Swiss albino mice. Solid tumors were allowed to grow for 7 days.[3]
-
Treatment Regimen: Mice were randomized into groups (n=10 per group): Control (vehicle), GW627368X at 5 mg/kg, 10 mg/kg, and 15 mg/kg. The drug was suspended in deionized water and administered orally every alternate day for 28 days.[3]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.[3]
-
Pharmacodynamic and Safety Assessments: Blood was collected for biochemical and hematological analysis. Major organs were preserved for histopathological examination. Apoptosis in tumor sections was assessed by TUNEL assay. Levels of PGE2 and VEGF in plasma and tumor tissue were quantified by ELISA.[3]
Representative Protocol for EP4 Antagonist and Anti-PD-1 Combination Therapy
-
Cell Line and Animal Model: CT26 colon carcinoma cells were injected subcutaneously into the flank of BALB/c mice. Treatment was initiated when tumors reached an average size of 100 mm³.[4][5]
-
Treatment Groups:
-
Vehicle/Isotype control
-
EP4 antagonist (e.g., MF-766) monotherapy
-
Anti-PD-1 antibody monotherapy
-
EP4 antagonist and Anti-PD-1 combination therapy
-
-
Dosing and Administration: The EP4 antagonist was administered orally, while the anti-PD-1 antibody was given via intraperitoneal injection, typically on a schedule of twice weekly.
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements. Animal survival was also recorded.
-
Immunophenotyping: At the end of the study, tumors were harvested, and single-cell suspensions were prepared for flow cytometry analysis to characterize immune cell populations within the tumor microenvironment (e.g., CD8+ T cells, NK cells, MDSCs).[5]
Experimental Workflow and Synergistic Logic
The following diagrams illustrate a typical experimental workflow for evaluating combination therapy and the logical basis for the expected synergy.
Caption: Preclinical experimental workflow for combination therapy.
Caption: Logical relationship of synergistic effects.
Conclusion
This compound demonstrates significant anti-tumor activity as a monotherapy in preclinical models.[3] However, the therapeutic potential is likely to be substantially enhanced through combination with other anticancer agents, particularly immunotherapies like PD-1 inhibitors.[1] The rationale for this synergy is strong: by mitigating the immunosuppressive tumor microenvironment, this compound can sensitize tumors to the effects of immune checkpoint blockade, leading to a more robust and durable anti-tumor immune response.[4][5] Further preclinical studies directly comparing this compound monotherapy and combination therapy are warranted to optimize dosing and scheduling and to identify the most effective combination partners for various cancer types. The available data strongly support the continued investigation of this compound in combination therapeutic strategies.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. Preclinical Models for Cancer Immunotherapy and Combinations [worldpreclinicaleurope.com]
- 3. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GW627368: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of GW627368, a potent and selective antagonist of the prostanoid EP4 receptor, with other human prostanoid receptors. The data presented herein is supported by detailed experimental protocols and visualized signaling pathways to facilitate a thorough understanding of its pharmacological characteristics.
This compound has emerged as a valuable tool for investigating the physiological and pathological roles of the EP4 receptor. However, a nuanced appreciation of its potential interactions with other prostanoid receptors is crucial for the accurate interpretation of experimental results. This guide summarizes the binding affinities and functional activities of this compound across the prostanoid receptor family, including EP1, EP2, EP3, DP, FP, IP, and TP receptors.
Quantitative Comparison of Binding Affinities
The selectivity of this compound for the human EP4 receptor has been quantified through competitive radioligand binding assays. The following table summarizes the binding affinities (pKi and Ki values) of this compound for a panel of human prostanoid receptors.
| Receptor Subtype | pKi | Ki (nM) |
| EP4 | 7.0 ± 0.2 | 100 |
| TP | 6.8 | 158 |
| EP1 | < 5.3 | > 5000 |
| EP2 | < 5.3 | > 5000 |
| EP3 | < 5.3 | > 5000 |
| DP | < 5.3 | > 5000 |
| FP | < 5.3 | > 5000 |
| IP | < 5.3 | > 5000 |
| Data sourced from Wilson RJ, et al. Br J Pharmacol. 2006 Jun;148(3):326-39.[1] |
As the data illustrates, this compound exhibits a high affinity for the human EP4 receptor, with a pKi of 7.0.[1][2][3][4] It also demonstrates a notable affinity for the human thromboxane (B8750289) (TP) receptor, with a pKi of 6.8.[1][2][3][4] In contrast, its affinity for all other tested human prostanoid receptors, including EP1, EP2, EP3, DP, FP, and IP, is significantly lower, with pKi values less than 5.3.[1] This indicates a more than 50-fold selectivity for the EP4 and TP receptors over other prostanoid receptors.
Functional Activity Profile
Beyond binding affinity, the functional activity of this compound at these receptors provides a more complete picture of its pharmacological profile. Functional assays have demonstrated that this compound acts as a competitive antagonist at the human EP4 receptor.[1] In these assays, this compound produced parallel rightward shifts of the PGE2 concentration-effect curves, with a pKb estimate of 7.9 ± 0.4 at recombinant human EP4 receptors.[1]
Notably, in functional assays, this compound was found to be an antagonist at prostanoid EP1 receptors, with a pA2 of 6.0.[1][5] However, it was devoid of both agonist and antagonist activity at the CRTH2 (a DP receptor subtype), EP2, EP3, IP, and FP receptors.[1][5]
Signaling Pathways of Prostaglandin E2 (PGE2) Receptors
To better understand the implications of this compound's receptor selectivity, it is essential to consider the distinct signaling pathways activated by the different EP receptor subtypes.
Caption: Prostaglandin E2 (PGE2) signaling through its four receptor subtypes (EP1-4) activates distinct G-protein-mediated intracellular pathways.
Experimental Protocols
The data presented in this guide is based on rigorous experimental methodologies. Below are detailed descriptions of the key assays used to characterize the cross-reactivity of this compound.
Competition Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Caption: Workflow of a competitive radioligand binding assay to determine the binding affinity of this compound for prostanoid receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing a single recombinant human prostanoid receptor (EP1, EP2, EP3, EP4, DP, FP, IP, or TP) are prepared.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]-PGE₂ for EP receptors) and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium, typically for 60-120 minutes at room temperature.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization and cAMP Measurement)
Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist at a receptor and for quantifying its potency.
Calcium Mobilization Assay (for Gq-coupled receptors like EP1):
-
Cell Culture: HEK293 cells expressing the human EP1 receptor are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: The natural agonist (PGE₂) is added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The ability of this compound to inhibit the PGE₂-induced calcium mobilization is quantified to determine its antagonist potency (pA₂).
cAMP Measurement Assay (for Gs- or Gi-coupled receptors like EP2, EP3, EP4):
-
Cell Culture: HEK293 cells expressing the respective human prostanoid receptor are cultured in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist/Forskolin Stimulation: For Gs-coupled receptors (EP2, EP4), cells are stimulated with PGE₂. For Gi-coupled receptors (EP3), adenylyl cyclase is stimulated with forskolin, and the ability of PGE₂ to inhibit this stimulation is measured.
-
Cell Lysis and cAMP Measurement: After stimulation, cells are lysed, and the intracellular cAMP levels are determined using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The antagonist potency (pA₂ or pKb) of this compound is determined by its ability to block the agonist-induced change in cAMP levels.
Conclusion
This compound is a potent and selective antagonist of the human prostanoid EP4 receptor. While it exhibits high affinity for the EP4 receptor, it is important for researchers to be aware of its significant cross-reactivity with the human TP receptor. Its antagonist activity at the EP1 receptor, albeit at a lower potency, should also be considered in experimental design and data interpretation. The lack of functional activity at EP2, EP3, DP, FP, and IP receptors underscores its utility as a selective tool for studying EP4- and, to some extent, TP-mediated signaling. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for understanding and utilizing this compound in prostanoid research.
References
- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]
Comparative Analysis of GW627368 and Alternative EP4 Receptor Antagonists: A Guide for Researchers
This guide provides a comprehensive comparison of the binding affinity of GW627368 with other selective antagonists for the prostanoid EP4 receptor, a key target in inflammation, pain, and cancer research. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool compound for their studies.
Performance Comparison: Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and pharmacological research. In the context of competitive antagonists, the inhibition constant (Ki) is a measure of the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and a selection of alternative EP4 receptor antagonists, as determined by radioligand binding assays.
| Compound | Target Receptor(s) | Reported Ki (nM) | Species | Notes |
| This compound | EP4, TP | 100 (for EP4), 158 (for TP) | Human | Also shows affinity for the Thromboxane (TP) receptor. [1] |
| ONO-AE3-208 | EP4 | 1.3 | Human | Highly selective for EP4.[2][3] |
| MK-2894 | EP4 | 0.56 | Human | Potent and selective EP4 antagonist.[2][4][5] |
| Grapiprant (CJ-023,423) | EP4 | 13 - 24 | Human, Rat, Dog | Selective EP4 antagonist used in veterinary medicine.[1][6][7] |
| L-161,982 | EP4 | 24 | Human | Selective EP4 antagonist. |
| E7046 (ER-886046) | EP4 | 23.14 | Human | Selective EP4 antagonist.[8] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the EP4 receptor through competitive displacement of a radiolabeled ligand.
1. Materials:
- Membrane Preparation: Cell membranes expressing the human EP4 receptor (e.g., from HEK293 cells).
- Radioligand: [³H]-PGE₂ (Prostaglandin E₂).
- Test Compound: this compound or alternative antagonists.
- Assay Buffer: Typically, a buffer at a specific pH (e.g., pH 6.0 or 7.4) is used. Some studies indicate that binding affinity can be influenced by the pH and ionic strength of the buffer.[4][9][10]
- Scintillation Cocktail.
- Glass Fiber Filters.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand ([³H]-PGE₂), and varying concentrations of the unlabeled test compound.
- Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will need to be optimized for the specific receptor and ligands.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
EP4 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) binding to the EP4 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression. This signaling cascade is implicated in processes such as inflammation and pain.[11]
Caption: Simplified EP4 receptor signaling pathway.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MK-2894 - Amerigo Scientific [amerigoscientific.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW627368 and PI3K Inhibitors in Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer therapeutics, the targeting of key signaling pathways that drive cellular proliferation and survival is a cornerstone of modern drug development. This guide provides a detailed comparison of two distinct classes of inhibitors: GW627368, a selective antagonist of the prostaglandin (B15479496) E2 receptor EP4, and the broad category of Phosphoinositide 3-kinase (PI3K) inhibitors. Both therapeutic strategies ultimately impact downstream signaling cascades crucial for cancer progression, yet their initial targets and mechanisms of action differ significantly. This guide aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of novel cancer therapies.
Mechanism of Action and Signaling Pathways
This compound: Targeting the EP4 Receptor
This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1] In many cancers, the EP4 receptor is overexpressed and activated by its ligand, prostaglandin E2 (PGE2), a product of cyclooxygenase (COX) enzymes.[2][3] This activation triggers multiple downstream signaling cascades that promote cell proliferation, survival, angiogenesis, and metastasis.[2][4]
This compound's primary mechanism involves blocking the binding of PGE2 to the EP4 receptor. This inhibition disrupts several key signaling pathways:
-
cAMP/PKA/CREB Pathway: EP4 receptor activation typically leads to increased intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[2] CREB activation promotes the transcription of genes involved in cell survival and proliferation. This compound treatment reduces PKA phosphorylation and subsequent CREB activation.[2][3]
-
PI3K/Akt Pathway: The EP4 receptor can also signal through the PI3K/Akt pathway, promoting cell survival.[5][6] this compound has been shown to reduce the phosphorylation of Akt, a key kinase in this pathway.[2][5]
-
EGFR Transactivation: There is significant crosstalk between the EP4 and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2][3] this compound can lower EGFR phosphorylation, thereby inhibiting its downstream effectors, including the Ras/MAPK and Akt/GSK3β/β-catenin pathways.[2][3]
PI3K Inhibitors: Directly Targeting the PI3K/Akt/mTOR Axis
The PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently hyperactivated pathways in human cancers.[7][8][9] This hyperactivation can be due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN.[9][10]
PI3K inhibitors are a class of drugs that directly target one or more of the PI3K enzyme isoforms.[11] By binding to the ATP-binding pocket of the PI3K enzyme, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This blockade of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[12] The inhibition of Akt leads to decreased cell growth, proliferation, and the induction of apoptosis in cancer cells dependent on this pathway.[12] PI3K inhibitors can be broadly categorized as:
-
Pan-PI3K inhibitors: These target all Class I PI3K isoforms (α, β, γ, δ). Examples include Copanlisib and Pictilisib.[10][13]
-
Isoform-selective inhibitors: These are designed to target specific PI3K isoforms, which can offer a more targeted approach with potentially fewer side effects. For instance, Alpelisib is a p110α-specific inhibitor.[10]
Comparative Performance Data
The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of this compound and representative PI3K inhibitors in different cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Effect | Citation |
| HeLa, SiHa, ME 180 | Cervical Cancer | Proliferation Assay | Cell Viability | 9-10 µM | Significant reduction in proliferative potential | [2] |
| HeLa, SiHa, ME 180 | Cervical Cancer | Apoptosis Assay | Apoptosis Induction | 9-10 µM | Time and dose-dependent increase in apoptosis | [2] |
| SUM149 | Inflammatory Breast Cancer | Proliferation/Invasion Assay | Inhibition | Starting at 0.1 µM | Inhibition of proliferation and invasion | [1][14] |
| MDA-MB-231 | Breast Cancer | Proliferation/Invasion Assay | Inhibition | Higher concentrations | Inhibition of proliferation and invasion | [1][14] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Citation |
| ME 180 Xenograft | GW627368X | Dose-dependent | Reduction in tumor mass and volume | [2] |
| Sarcoma 180 bearing mice | GW627368X | 5, 10, 15 mg/kg (p.o., every other day for 28 days) | Significant tumor regression, induction of apoptosis | [1][14] |
Table 3: In Vitro Efficacy of Representative PI3K Inhibitors
| Inhibitor | Cancer Type | Cell Lines | Assay | Endpoint | IC50/EC50 | Citation |
| Pictilisib (GDC-0941) | Breast Cancer | Various | Cell Viability | Proliferation | Varies by cell line | [15] |
| Copanlisib | Solid Tumors with PIK3CA mutation | Various | Cell Viability | Proliferation | Not specified | [13] |
| BKM120 | Leukemic T cells | Jurkat | Cell Viability | Viability | Not specified | [16] |
Table 4: Clinical Trial Overview of a Representative PI3K Inhibitor
| Inhibitor | Cancer Type | Phase | Key Finding | Citation |
| Copanlisib | Solid Tumors with PIK3CA mutation | Phase II | Overall response rate of 16% | [13] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) for PI3K Inhibitors
-
Objective: To determine the effect of a PI3K inhibitor on the metabolic activity and viability of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]
-
Drug Preparation: Prepare a stock solution of the PI3K inhibitor (e.g., 10 mM in DMSO) and perform serial dilutions to achieve the desired final concentrations.[15]
-
Treatment: Treat the cells with the different concentrations of the inhibitor or a vehicle control (DMSO).[15]
-
Incubation: Incubate the plate for 72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
2. Western Blot Analysis for Phosphorylated Proteins
-
Objective: To assess the phosphorylation status of key proteins in a signaling pathway following treatment with an inhibitor.
-
Methodology:
-
Cell Treatment: Treat cancer cells with the inhibitor (e.g., this compound or a PI3K inhibitor) for a specified time. For some experiments, cells may be stimulated with a growth factor like EGF.[2][17]
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-Akt, p-EGFR, p-MAPK) and the total protein as a loading control.[2][12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.[12]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[17]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways inhibited by this compound.
Caption: Mechanism of action of PI3K inhibitors.
Caption: Western blot experimental workflow.
Conclusion
This compound and PI3K inhibitors represent two valuable, yet distinct, therapeutic strategies for targeting cancer cell signaling. This compound acts upstream by blocking the EP4 receptor, thereby affecting a broader range of signaling pathways that include but are not limited to the PI3K/Akt axis. This could be particularly advantageous in cancers where PGE2-EP4 signaling is a dominant driver of tumorigenesis. In contrast, PI3K inhibitors offer a more direct and potent blockade of the PI3K/Akt/mTOR pathway, which is a critical survival pathway in a wide array of cancers. The choice between these inhibitors, or their potential combination, will depend on the specific molecular characteristics of the cancer being treated. The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in designing experiments and interpreting results in the ongoing effort to develop more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW627368X inhibits proliferation and induces apoptosis in cervical cancer by interfering with EP4/EGFR interactive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 5. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating GW627368's EP4 Antagonism: A Comparative Guide Using EP4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GW627368, a selective EP4 receptor antagonist, with data derived from EP4 receptor knockout (KO) models. The use of knockout models is a crucial step in validating the on-target effects of a pharmacological agent, ensuring that its observed biological activities are indeed mediated through the intended receptor.
Unveiling the Role of the EP4 Receptor
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Prostaglandin (B15479496) E2 (PGE2) is the primary endogenous ligand for the EP4 receptor.[2] The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular signaling events. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1][3] However, evidence also suggests that the EP4 receptor can couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can also activate the PI3K/Akt and ERK signaling pathways.[1][3][4] This complex signaling network underscores the multifaceted role of the EP4 receptor in cellular function.
This compound: A Selective EP4 Receptor Antagonist
This compound is a potent and selective antagonist of the EP4 receptor.[5] Its selectivity is a key attribute, as it allows for the specific interrogation of EP4 receptor function without confounding effects from interactions with other prostanoid receptors. The validation of this compound's mechanism of action is significantly strengthened by comparing its effects to those observed in EP4 knockout models, where the receptor is genetically ablated. If the effects of this compound are absent in EP4 knockout animals, it provides strong evidence that the compound's activity is mediated through the EP4 receptor.
Comparative Data: In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable selective EP4 receptor antagonists. This data is essential for understanding the pharmacological profile of these compounds.
Table 1: Potency of Selective Antagonists at the Human EP4 Receptor
| Compound | Alternative Names | Potency (Ki) | Potency (IC50/pA2) |
| This compound | GW627368X | pKi: 7.0 ± 0.2 | pKb: 7.9 ± 0.4 |
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM[6] | pA2: 8.3 ± 0.03[6] |
| ONO-AE3-208 | AE3-208 | 1.3 nM[6] | - |
| AAT-008 | 0.97 nM[6] | - | |
| ER-819762 | - | 59 nM[6] | |
| BGC20-1531 | pKi: 7.9 | pKB: 7.6-7.8[6] |
Table 2: Selectivity Profile of this compound Against Other Prostanoid Receptors
| Receptor | This compound Affinity (pKi or pA2) |
| EP1 | pA2: 6.0[5] |
| EP2 | pA2: <5.0[5] |
| EP3 | Low affinity[5] |
| FP | Low affinity[5] |
| IP | Low affinity[5] |
| TP | pKi: 6.8[5] |
| DP | Not reported |
Experimental Validation Using EP4 Knockout Models
For instance, studies on inflammatory models have shown that EP4 receptor signaling is involved in pro-inflammatory processes.[7] Therefore, in a model of inflammation, one would expect both EP4 knockout mice and wild-type mice treated with this compound to exhibit a reduction in inflammatory markers compared to untreated wild-type mice.
Experimental Protocols
Below is a representative experimental protocol for an in vivo study designed to validate the effects of this compound using EP4 knockout mice in an inflammatory pain model. This protocol is a composite based on methodologies described in various studies.
Objective: To determine if the analgesic effect of this compound is mediated through the EP4 receptor.
Animal Models:
-
Wild-type C57BL/6 mice
-
EP4 receptor knockout (EP4-/-) mice on a C57BL/6 background
Experimental Groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
EP4-/- + Vehicle
-
EP4-/- + this compound
Inflammatory Pain Induction (Carrageenan-induced Paw Edema):
-
Administer this compound (e.g., 1-30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally to mice in the respective groups.
-
After a specified pre-treatment time (e.g., 60 minutes), inject 1% carrageenan in saline into the plantar surface of the right hind paw of each mouse.
-
Measure paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Assess thermal hyperalgesia using a plantar test apparatus at the same time points.
Data Analysis:
-
Paw edema will be calculated as the percentage increase in paw volume compared to the pre-injection baseline.
-
Thermal latency will be recorded as the time taken for the mouse to withdraw its paw from the heat source.
-
Data will be analyzed using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Expected Results:
-
Wild-type mice treated with this compound are expected to show a significant reduction in paw edema and an increase in thermal latency compared to vehicle-treated wild-type mice.
-
EP4-/- mice are expected to show a reduced inflammatory response to carrageenan compared to wild-type mice.
-
This compound administration to EP4-/- mice is not expected to produce any further significant reduction in inflammation or hyperalgesia compared to vehicle-treated EP4-/- mice.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the EP4 signaling pathway and a typical experimental workflow for validating an EP4 antagonist.
Caption: EP4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of GW627368 and Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of GW627368, a selective EP4 receptor antagonist, and standard-of-care chemotherapy agents. The data presented is compiled from separate preclinical studies and is intended to offer an indirect comparison to inform further research and drug development efforts. Direct head-to-head comparative studies were not identified in the available literature.
Executive Summary
This compound is an investigational agent that targets the prostaglandin (B15479496) E2 (PGE2) receptor EP4, a key component in tumor-associated inflammation, angiogenesis, and immune evasion. Standard-of-care chemotherapies, such as FOLFOX for colorectal cancer and doxorubicin (B1662922) with paclitaxel (B517696) for breast cancer, primarily act by inducing cytotoxic DNA damage or disrupting cellular division. Preclinical evidence suggests that this compound exhibits anti-tumor activity by modulating the tumor microenvironment and inducing apoptosis. While a direct comparison is not available, this guide consolidates quantitative data, experimental methodologies, and mechanistic pathways from various preclinical models to facilitate a cross-study evaluation.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound and standard-of-care chemotherapies in various mouse models. It is critical to note that these results are from different studies with distinct experimental designs, and therefore, direct comparisons of efficacy should be made with caution.
Table 1: Efficacy of this compound in a Sarcoma Mouse Model
| Treatment Group | Dosage and Administration | Key Efficacy Endpoints | Mouse Model | Reference |
| GW627368X | 5-15 mg/kg, oral administration | Significant tumor regression; Increase in apoptotic cells from 2.7% (control) to 9.8% (highest dose) | Sarcoma 180 | [1] |
Table 2: Efficacy of Standard-of-Care Chemotherapy in Colorectal Cancer Mouse Models
| Treatment Group | Dosage and Administration | Key Efficacy Endpoints | Mouse Model | Reference |
| FOLFOX | Intraperitoneal, once weekly for 3 weeks | Significant reduction in tumor growth and extended survival | MC38-CEA2, CT26 | [2][3] |
| FOLFOX | Not specified | Significant tumor growth inhibition | Patient-Derived Spheroid Xenograft | [4] |
Table 3: Efficacy of Standard-of-Care Chemotherapy in a Breast Cancer Mouse Model
| Treatment Group | Dosage and Administration | Key Efficacy Endpoints | Mouse Model | Reference |
| Doxorubicin | 5 mg/kg, IV, once every 5 days | 42% inhibition of subcutaneous tumor growth | 4T1 | [5] |
| Paclitaxel | 10 mg/kg, IV, once every 5 days | 16% inhibition of subcutaneous tumor growth | 4T1 | [5] |
| Doxorubicin | 5.0 mg/kg | 50% reduction in tumor growth | Not specified | [6] |
| Paclitaxel | 25.0 mg/kg | 50% reduction in tumor growth | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. The following sections outline the experimental protocols from the cited studies.
This compound in Sarcoma 180 Mouse Model[1][7]
-
Animal Model: 6 to 8-week-old male and female Swiss albino mice.
-
Tumor Induction: Subcutaneous injection of 3 x 10^6 Sarcoma 180 (S180) cells.
-
Treatment Regimen: Oral administration of GW627368X at doses ranging from 5 to 15 mg/kg of body weight.
-
Efficacy Assessment: Tumor volume and weight were measured. Apoptosis was quantified using TUNEL assays on tumor sections.
FOLFOX in MC38 and CT26 Colorectal Cancer Mouse Models[2][8]
-
Animal Model: C57BL/6 mice for MC38-CEA2 cells and BALB/c mice for CT26 cells.
-
Tumor Induction: Subcutaneous implantation of tumor cells.
-
Treatment Regimen: Once tumors were established (>15 mm²), mice were treated with intraperitoneal (IP) FOLFOX once every week for a total of 3 weeks.
-
Efficacy Assessment: Tumor growth was monitored, and survival was recorded.
Doxorubicin and Paclitaxel in 4T1 Breast Cancer Mouse Model[5][9]
-
Animal Model: BALB/c mice.
-
Tumor Induction: In situ injection of 4T1 triple-negative breast cancer cells.
-
Treatment Regimen:
-
Doxorubicin was administered at 5 mg/kg once every five days via intravenous (i.v.) injection.
-
Paclitaxel was administered at 10 mg/kg once every five days via intravenous (i.v.) injection.
-
-
Efficacy Assessment: Subcutaneous tumor growth was measured, and tumor growth inhibition rate was calculated.
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound and standard-of-care chemotherapies are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound is a selective antagonist of the EP4 receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor activates downstream signaling cascades that promote cell proliferation, angiogenesis, and immune suppression. By blocking this interaction, this compound inhibits these pro-tumorigenic processes.
Caption: this compound blocks PGE2-mediated EP4 receptor signaling.
Standard-of-Care Chemotherapy Signaling Pathways
Standard chemotherapy agents induce cancer cell death through various mechanisms that disrupt fundamental cellular processes.
5-Fluorouracil (5-FU) and Oxaliplatin (B1677828) (Components of FOLFOX)
5-FU is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the depletion of thymidine, which is essential for DNA synthesis and repair.[7][8] Oxaliplatin is a platinum-based agent that forms DNA adducts, resulting in DNA damage and the induction of apoptosis.[9][10][11][12]
Caption: Mechanism of action for 5-FU and Oxaliplatin.
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and apoptosis.[2][13][14][15][16]
Caption: Doxorubicin's multi-modal mechanism of action.
Paclitaxel
Paclitaxel disrupts microtubule dynamics by promoting their assembly and preventing their disassembly. This leads to the formation of abnormal mitotic spindles, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][3][5][17][]
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
Conclusion
This guide provides an indirect comparative analysis of the preclinical efficacy of this compound and standard-of-care chemotherapies based on available data from separate studies. This compound demonstrates anti-tumor effects through the targeted inhibition of the EP4 receptor, a novel mechanism with the potential to impact the tumor microenvironment. Standard chemotherapies exert their effects through well-established cytotoxic mechanisms. The quantitative data presented, while not directly comparable, suggests that both approaches have significant anti-tumor activity in preclinical models. Further research, including head-to-head preclinical studies, is warranted to directly compare the efficacy and potential synergistic effects of combining EP4 antagonism with standard-of-care chemotherapy.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 10. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 11. researchgate.net [researchgate.net]
- 12. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin - Wikipedia [en.wikipedia.org]
- 15. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
A Head-to-Head Comparison of Novel EP4 Antagonists with GW627368: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of novel prostaglandin (B15479496) E2 receptor subtype 4 (EP4) antagonists against the established research compound, GW627368. This document summarizes key performance data, details experimental methodologies for critical assays, and visualizes essential pathways and workflows to aid in the selection of the most suitable antagonist for your research needs.
The prostaglandin E2 (PGE2) EP4 receptor, a G protein-coupled receptor, is a key player in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] Consequently, the development of selective EP4 receptor antagonists is a significant area of therapeutic interest.[1] this compound has long been a valuable tool for investigating the roles of the EP4 receptor.[2][3] However, a new generation of antagonists has emerged, offering potentially improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Comparison of EP4 Antagonists
The following tables provide a summary of the in vitro potency and binding affinity of this compound and a selection of novel EP4 antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Where available, details of the assay conditions are provided to aid in the interpretation of the data.
Table 1: In Vitro Potency (IC50) of EP4 Antagonists in cAMP Functional Assays
| Compound | Human EP4 IC50 (nM) | Rat EP4 IC50 (nM) | Reference Compound(s) | Cell Line | Assay Details | Source |
| This compound | pIC50 = 6.3 (reduction of basal cAMP) | - | - | - | Measures reduction of basal cAMP levels. | [2] |
| Compound 1 | ~6 | Comparable to human | CJ-023,423 (12 nM) | HEK293 | Antagonism of PGE2-stimulated cAMP production. | [4] |
| Compound 2 | ~6 | Comparable to human | CJ-023,423 (12 nM) | HEK293 | Antagonism of PGE2-stimulated cAMP production. | [4] |
| Compound 3 | 2.4 | - | - | HEK293 | Antagonism of PGE2-stimulated cAMP production. | [4] |
| Compound 36 | 4.3 | - | E7046 (13.5 nM), L-798106 (for EP3) | HEK293-hEP4 | Antagonism of PGE2-induced cAMP formation. | [5] |
| E7046 | 13.5 | - | - | - | Cellular PGE2 induced cAMP reporter assay. | [5] |
| L001 | 1.47 (calcium flux) | 14.25 (calcium flux) | E7046 | HEK293 | Calcium flux assay and CRE reporter assay. | [6] |
| ZY001 | 0.51 ± 0.02 | - | - | EP4-overexpressing HEK293 | GloSensor cAMP assay. | [7] |
Table 2: Binding Affinity (Ki/pKi) of EP4 Antagonists from Radioligand Binding Assays
| Compound | Human EP4 Ki/pKi | Other Prostanoid Receptor Affinities | Radioligand | Cell/Membrane Source | Source |
| This compound | pKi = 7.0 ± 0.2 | Human TP: pKi = 6.8; Other human prostanoid receptors: pKi < 5.3 | [3H]-PGE2 | Recombinant human prostanoid EP4 receptors in HEK293 cells | [3][8] |
| Grapiprant (CJ-023,423) | 13 nM (Ki) | - | [3H]-PGE2 | - | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for comparing EP4 antagonists.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of novel compounds. Below are methodologies for key in vitro assays used to characterize EP4 receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human EP4 receptor.
Materials:
-
HEK293 cell membranes expressing the recombinant human EP4 receptor.
-
[3H]-PGE2 as the radioligand.
-
Test compounds (novel antagonists and this compound).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the EP4 receptor-expressing cell membranes, a fixed concentration of [3H]-PGE2 (typically at its Kd concentration), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled PGE2.
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[10]
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by an EP4 receptor agonist, thereby determining its functional potency (IC50 or pA2).
Objective: To determine the potency of test compounds in antagonizing PGE2-stimulated cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.[4]
-
PGE2 as the agonist.
-
Test compounds (novel antagonists and this compound).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Seed the EP4-expressing HEK293 cells into 96-well or 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for another incubation period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonists and determine their IC50 values by non-linear regression. The pA2 value can be calculated from the Schild plot to determine the nature of the antagonism (competitive or non-competitive).[7]
Concluding Remarks
The development of novel EP4 antagonists with improved potency, selectivity, and pharmacokinetic properties is a rapidly advancing field. While this compound remains a valuable pharmacological tool, newer compounds such as Compound 36, L001, and ZY001 demonstrate significantly higher potency in in vitro assays.[5][6][7] The choice of an appropriate antagonist will depend on the specific research question, the experimental system being used, and the desired in vivo characteristics. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the investigation of EP4 receptor biology and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal Procedures for GW627368: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of GW627368, a potent and selective prostanoid EP4 receptor antagonist. As with many novel research chemicals, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available. Therefore, it is crucial to handle and dispose of this compound as a potentially hazardous substance of unknown toxicity, adhering to the principle of universal chemical precautions. All procedures must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including weighing and dissolution, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][2][3][4]
1. Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental working solutions, and the initial solvent rinse of "empty" containers, must be collected in a designated hazardous waste container.[2] This container should be made of a material compatible with the solvent used (e.g., glass or high-density polyethylene (B3416737) for organic solvents) and must be kept securely sealed when not in use.[1][5]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, tubes, contaminated absorbent paper, and gloves, must be collected in a separate, clearly labeled hazardous waste container for solids.[2]
2. Container Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent(s) and their approximate concentrations.
-
The estimated concentration of this compound.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
3. On-Site Accumulation:
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][6] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1] Ensure secondary containment is in place to capture any potential leaks.[1][2]
4. Arranging for Disposal:
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[2] Provide them with all available information about the compound.
Quantitative Data for Laboratory Chemical Waste Disposal
The following table summarizes general quantitative limits and requirements for the accumulation of hazardous waste in a laboratory setting, based on typical institutional and regulatory guidelines.[1][6] These values should be confirmed with your institution's EHS department.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) | 55 gallons | [6] |
| Maximum Volume of Acutely Toxic Waste (P-listed) in an SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Maximum Storage Time in an SAA | Up to 12 months, provided accumulation limits are not exceeded | [6] |
| "Empty" Container Residue Limit (for non-acutely hazardous waste) | No more than 2.5 cm (1 inch) of residue or 3% by weight for containers <110 gallons | |
| "Empty" Container Rinsing (for acutely hazardous waste) | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. |
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of novel or uncharacterized small molecule inhibitors in a laboratory setting.[2][7]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel research chemical like this compound.
References
Personal protective equipment for handling GW627368
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The primary objective when handling GW627368 is to prevent inhalation, ingestion, and contact with skin and eyes. A thorough risk assessment should be conducted before any handling, taking into account the quantity of the compound and the specific experimental procedures. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- N95 or higher-rated respirator (if not handled in a ventilated enclosure) | - Use a ventilated balance enclosure or a chemical fume hood.- Disposable sleeve covers are advised. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | - Perform all work in a chemical fume hood to prevent aerosol inhalation.- A face shield may be necessary if there is a splash hazard. |
| General Laboratory Use | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | - Maintain good laboratory hygiene.- Avoid working alone. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Lab Coat or disposable gown- Safety Goggles- N95 or higher-rated respirator | - Follow a detailed spill cleanup protocol.- Ensure the availability of a spill kit. |
Operational and Handling Plan
Receipt and Storage:
Upon receiving this compound, visually inspect the container for any signs of damage. If the container is compromised, handle it as a potential spill and implement appropriate cleanup procedures. The compound should be stored at -20°C for long-term stability.[1]
Weighing:
When weighing the solid compound, do so in a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation. Use dedicated spatulas and weighing boats. After weighing, decontaminate all surfaces and equipment.
Dissolving:
This compound is soluble in DMSO.[2] When preparing solutions, add the solvent to the solid slowly to avoid splashing. If heating or sonication is required to aid dissolution, ensure the container is appropriately sealed.[1]
Emergency Procedures
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[3]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous chemical waste. Dispose of this waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound.
Signaling Pathway Context
This compound is an antagonist of the prostanoid EP4 receptor, which is involved in the prostaglandin (B15479496) E2 (PGE2) signaling pathway. It also shows affinity for the thromboxane (B8750289) A2 (TP) receptor. Understanding this context is crucial for experimental design.
Caption: Simplified signaling pathway showing this compound as an EP4 receptor antagonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
